molecular formula C7H12BrNO B176011 3-Bromo-5-tert-butyl-4,5-dihydroisoxazole CAS No. 128464-85-7

3-Bromo-5-tert-butyl-4,5-dihydroisoxazole

Cat. No.: B176011
CAS No.: 128464-85-7
M. Wt: 206.08 g/mol
InChI Key: OVTHQBDSNGJXQT-UHFFFAOYSA-N
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Description

3-Bromo-5-tert-butyl-4,5-dihydroisoxazole (CAS 128464-85-7) is a chemical compound with the molecular formula C7H12BrNO and a molecular weight of 206.08 g/mol, typically supplied with a purity of 95% or higher . This compound belongs to a class of molecules known as 3-halo-4,5-dihydroisoxazoles (DHIs), which are recognized as potent inhibitors of transglutaminase enzymes . Its primary research value lies in its application as a targeted inhibitor of Anopheles gambiae seminal transglutaminase AgTG3, an enzyme critical for male mosquito fertility as it catalyzes the formation of the 'mating plug' . Laboratory studies have demonstrated that administering this dihydroisoxazole inhibitor to male mosquitoes can significantly reduce the successful transfer of the mating plug, providing a proof-of-principle for its use as a chemical probe in reproductive biology . This mechanism highlights its potential in the development of novel chemosterilants for vector control strategies, such as the Sterile Insect Technique (SIT), aimed at managing malaria-transmitting mosquito populations . The scaffold is related to the natural antibiotic acivicin, and such DHI-based inhibitors are known for their activity and improved specificity profile compared to broader, non-specific agents . This product is intended for research use only by qualified laboratory professionals. It is not for diagnostic or therapeutic use, nor for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-bromo-5-tert-butyl-4,5-dihydro-1,2-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12BrNO/c1-7(2,3)5-4-6(8)9-10-5/h5H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVTHQBDSNGJXQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1CC(=NO1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40562470
Record name 3-Bromo-5-tert-butyl-4,5-dihydro-1,2-oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40562470
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

128464-85-7
Record name 3-Bromo-5-tert-butyl-4,5-dihydro-1,2-oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40562470
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide on the Structural Analysis of 3-Bromo-5-tert-butyl-4,5-dihydroisoxazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Molecular Structure and Properties

3-Bromo-5-tert-butyl-4,5-dihydroisoxazole possesses a five-membered dihydroisoxazole ring, which is a partially saturated isoxazole. The key structural features include a bromine atom at position 3, which imparts significant electrophilic character to this position, and a bulky tert-butyl group at position 5, which will influence the molecule's conformation and steric interactions.

General Molecular Properties (Predicted)

PropertyValueSource
Molecular FormulaC7H12BrNOBenchChem[1]
Molecular Weight206.08 g/mol BenchChem[1]
AppearancePredicted to be a colorless oil or low-melting solidGeneral knowledge
SolubilityExpected to be soluble in common organic solvents (e.g., CDCl3, DMSO, Ethyl Acetate)General knowledge

Synthesis and Reaction Pathways

The primary route for synthesizing 3-bromo-4,5-dihydroisoxazoles is through a 1,3-dipolar cycloaddition reaction. This involves the reaction of a bromonitrile oxide (the 1,3-dipole) with an appropriate alkene (the dipolarophile).[2] For the synthesis of the title compound, the dipolarophile would be 3,3-dimethyl-1-butene.

Experimental Protocol: 1,3-Dipolar Cycloaddition
  • Generation of Bromonitrile Oxide: Bromonitrile oxide is typically generated in situ from the dehydrohalogenation of dibromoformaldoxime using a mild base such as sodium bicarbonate or triethylamine.

  • Cycloaddition Reaction: The generated bromonitrile oxide then reacts with 3,3-dimethyl-1-butene in a suitable solvent like ethyl acetate or dichloromethane. The reaction is typically carried out at room temperature.

  • Work-up and Purification: The reaction mixture is washed with water to remove the salt byproduct. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel.

A logical workflow for the synthesis and subsequent structural analysis is depicted below:

G cluster_synthesis Synthesis cluster_analysis Structural Analysis start Starting Materials (Dibromoformaldoxime, 3,3-dimethyl-1-butene, Base) reaction 1,3-Dipolar Cycloaddition start->reaction workup Aqueous Work-up & Extraction reaction->workup purification Column Chromatography workup->purification product Purified this compound purification->product nmr NMR Spectroscopy (1H, 13C) product->nmr ms Mass Spectrometry (HRMS) product->ms ir Infrared Spectroscopy product->ir xray X-ray Crystallography (if crystalline) product->xray

Figure 1. A generalized workflow for the synthesis and structural elucidation of this compound.

Spectroscopic and Crystallographic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. For this compound, both ¹H and ¹³C NMR would provide crucial information.

Expected ¹H NMR Data (in CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~4.5 - 5.0dd1HH-5
~3.0 - 3.5m2HH-4
~0.9 - 1.1s9H-C(CH₃)₃
  • The proton at C5 (H-5) is expected to be a doublet of doublets due to coupling with the two diastereotopic protons at C4.

  • The protons at C4 (H-4) will be diastereotopic and will appear as a complex multiplet, each coupling with H-5 and with each other (geminal coupling).

  • The tert-butyl protons will appear as a sharp singlet.

Expected ¹³C NMR Data (in CDCl₃)

Chemical Shift (δ, ppm)Assignment
~150 - 155C-3
~80 - 85C-5
~40 - 45C-4
~30 - 35-C (CH₃)₃
~25 - 30-C(C H₃)₃
Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is essential for confirming the molecular formula of the compound. The presence of bromine would be readily identified by the characteristic isotopic pattern (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio), resulting in two molecular ion peaks (M+ and M+2) of nearly equal intensity.

Expected HRMS Data

IonCalculated m/z
[C₇H₁₂⁷⁹BrNO+H]⁺206.0175
[C₇H₁₂⁸¹BrNO+H]⁺208.0155
Infrared (IR) Spectroscopy

IR spectroscopy can identify the key functional groups present in the molecule.

Expected IR Absorption Bands

Wavenumber (cm⁻¹)Functional Group
~2960-2870C-H (alkane) stretch
~1620-1680C=N stretch
~1200-1000C-O stretch
X-ray Crystallography

If the compound can be obtained in a crystalline form, single-crystal X-ray diffraction would provide the most definitive structural information, including bond lengths, bond angles, and the solid-state conformation of the molecule. This technique would unambiguously determine the relative stereochemistry of the substituents on the dihydroisoxazole ring.

The logical relationship between the different analytical techniques for a comprehensive structural analysis is illustrated below:

G cluster_spectroscopy Spectroscopic Analysis cluster_crystallography Crystallographic Analysis compound This compound nmr NMR (Connectivity, Stereochemistry) compound->nmr ms MS (Molecular Formula, Isotopic Pattern) compound->ms ir IR (Functional Groups) compound->ir xray X-ray Crystallography (Absolute Structure, Conformation, Bond Parameters) compound->xray nmr->xray Complements ms->nmr Confirms ir->nmr Confirms

Figure 2. Interrelationship of analytical techniques for the structural analysis of the target compound.

Conclusion

The structural analysis of this compound requires a multi-faceted approach employing a combination of synthetic chemistry and advanced analytical techniques. While specific experimental data is not currently available, the established methodologies for analogous compounds provide a clear roadmap for its synthesis and characterization. The combination of NMR, MS, and IR spectroscopy, supplemented by X-ray crystallography where possible, will enable a complete and unambiguous structural assignment. This detailed structural information is critical for understanding its chemical reactivity and for its potential application in the development of novel therapeutic agents.

References

An In-depth Technical Guide on the Physicochemical Properties and Biological Activity of 3-Bromo-5-tert-butyl-4,5-dihydroisoxazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties, synthesis, and key biological activities of 3-Bromo-5-tert-butyl-4,5-dihydroisoxazole. This molecule is a member of the 3-halo-4,5-dihydroisoxazole class of compounds, which have garnered significant interest for their potential applications in medicinal chemistry and vector control.

Core Physicochemical Properties

Quantitative data for this compound is limited in publicly available literature. The following table summarizes the known properties for the target compound and includes data for structurally related compounds to provide a comparative context.

PropertyThis compound3-Bromo-5-phenyl-4,5-dihydroisoxazole3-Bromo-4,5-dihydroisoxazole-5-carboxylic acid3-Bromo-5,5-dimethyl-4,5-dihydroisoxazole
CAS Number 128464-85-786256-88-41130365-33-1882697-80-5
Molecular Formula C₇H₁₂BrNO[1]C₉H₈BrNO[2][3]C₄H₄BrNO₃[4]C₅H₈BrNO[5]
Molecular Weight 206.08 g/mol [1]226.07 g/mol [2]193.98 g/mol [4]178.03 g/mol
Melting Point Data not availableData not availableData not availableData not available
Boiling Point Data not availableData not availableData not availableData not available
Solubility Data not availableData not availableData not availableData not available
pKa Data not availableData not availableData not availableData not available
logP (Computed) Data not available2.5[2]0.6[4]1.5

Experimental Protocols

The primary route for the synthesis of 3-bromo-4,5-dihydroisoxazoles is through a 1,3-dipolar cycloaddition reaction. The following protocol is adapted from established procedures for similar compounds and is applicable for the synthesis of this compound.

Synthesis of this compound via 1,3-Dipolar Cycloaddition

This procedure involves the in situ generation of bromonitrile oxide from dibromoformaldoxime, which then reacts with 3,3-dimethyl-1-butene.

Materials:

  • Dibromoformaldoxime

  • 3,3-dimethyl-1-butene (Neohexene)

  • Sodium bicarbonate (NaHCO₃) or a suitable non-nucleophilic base

  • Ethyl acetate (EtOAc) or another suitable organic solvent

  • Water

  • Magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for chromatography elution

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, suspend dibromoformaldoxime and an excess of 3,3-dimethyl-1-butene in ethyl acetate.

  • Generation of Nitrile Oxide: To the stirred suspension, add a saturated aqueous solution of sodium bicarbonate dropwise at room temperature. The base facilitates the dehydrohalogenation of dibromoformaldoxime to generate bromonitrile oxide in situ.

  • Cycloaddition: Allow the reaction to stir at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) by observing the consumption of the starting materials.

  • Work-up: Once the reaction is complete, separate the organic layer. Wash the organic layer sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate as the eluent to afford the pure this compound.

Analytical Characterization:

The structure and purity of the synthesized compound can be confirmed using the following analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra will confirm the connectivity and chemical environment of the atoms.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

Biological Activity and Signaling Pathways

3-Bromo-4,5-dihydroisoxazole derivatives have been identified as potent inhibitors of several enzymes and modulators of key signaling pathways. Their biological activity is primarily attributed to the electrophilic nature of the C3-bromine atom, which can covalently modify nucleophilic residues, particularly cysteine, in target proteins.

Inhibition of Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH)

Derivatives of 3-bromo-4,5-dihydroisoxazole have been shown to inhibit the glycolytic enzyme GAPDH, which is a potential target for anticancer therapies. The mechanism involves the covalent modification of a catalytic cysteine residue within the enzyme's active site, leading to its inactivation.

GAPDH_Inhibition cluster_glycolysis Glycolysis cluster_inhibition Inhibition Pathway G3P Glyceraldehyde-3-Phosphate GAPDH GAPDH G3P->GAPDH Substrate BPG 1,3-Bisphosphoglycerate GAPDH->BPG Product Cys Active Site Cysteine Inhibitor 3-Bromo-5-tert-butyl- 4,5-dihydroisoxazole Inhibitor->Cys Covalent Modification Inactive_GAPDH Inactive GAPDH Cys->Inactive_GAPDH Inactivation

GAPDH Inhibition by this compound.
Activation of the Nrf2 Signaling Pathway

Certain 3-bromo-4,5-dihydroisoxazole compounds can activate the Nrf2/HO-1 antioxidant pathway. They are thought to react with cysteine residues on Keap1, a repressor protein of Nrf2. This modification leads to the dissociation of Nrf2 from Keap1, allowing Nrf2 to translocate to the nucleus and activate the transcription of antioxidant response element (ARE)-dependent genes, such as heme oxygenase-1 (HO-1).

Nrf2_Activation cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1_Nrf2 Keap1-Nrf2 Complex Keap1_mod Modified Keap1 Keap1_Nrf2->Keap1_mod Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Dissociation Inhibitor 3-Bromo-5-tert-butyl- 4,5-dihydroisoxazole Inhibitor->Keap1_Nrf2 Covalent Modification of Keap1 Cysteines Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocation ARE Antioxidant Response Element (ARE) Nrf2_nuc->ARE Binding Gene_exp Gene Expression (e.g., HO-1) ARE->Gene_exp Activation

Nrf2 Pathway Activation by this compound.

References

An In-depth Technical Guide to the Synthesis of 3-Bromo-5-tert-butyl-4,5-dihydroisoxazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of the heterocyclic compound 3-Bromo-5-tert-butyl-4,5-dihydroisoxazole. This molecule is of interest to researchers in medicinal chemistry and drug development due to the prevalence of the 3-bromo-4,5-dihydroisoxazole core in various biologically active molecules. The primary synthetic route detailed herein is the [3+2] cycloaddition reaction, a robust and highly regioselective method for the formation of the dihydroisoxazole ring. This document outlines the theoretical background, detailed experimental protocols, and expected analytical data for the synthesis and characterization of the target compound.

Introduction

The 4,5-dihydroisoxazole ring system is a key structural motif in a variety of natural products and synthetic compounds exhibiting a wide range of biological activities. The presence of a bromine atom at the 3-position provides a versatile handle for further functionalization, making 3-bromo-4,5-dihydroisoxazoles valuable intermediates in organic synthesis. This guide focuses specifically on the synthesis of the 5-tert-butyl substituted analogue, a compound with potential applications in the development of novel therapeutic agents and agrochemicals.

Synthetic Pathway: [3+2] Cycloaddition

The most prominent and efficient method for the synthesis of 3-bromo-4,5-dihydroisoxazoles is the 1,3-dipolar cycloaddition reaction between a bromonitrile oxide and an alkene.[1] This concerted pericyclic reaction is known for its high degree of regio- and stereoselectivity.[1]

The overall synthetic workflow can be visualized as follows:

G cluster_0 Step 1: In situ generation of Bromonitrile Oxide cluster_1 Step 2: Cycloaddition Dibromoformaldoxime Dibromoformaldoxime Bromonitrile Oxide Bromonitrile Oxide Dibromoformaldoxime->Bromonitrile Oxide Elimination of HBr Dibromoformaldoxime->Bromonitrile Oxide Base Base Base->Bromonitrile Oxide Product This compound Bromonitrile Oxide->Product 3,3-dimethyl-1-butene 3,3-dimethyl-1-butene 3,3-dimethyl-1-butene->Product

Synthetic Workflow for this compound.

Experimental Protocols

The following protocols are based on established procedures for the synthesis of analogous 3-bromo-4,5-dihydroisoxazoles.

Preparation of Dibromoformaldoxime (Precursor)

Dibromoformaldoxime is a key precursor for the in-situ generation of bromonitrile oxide. Due to its potential instability, careful handling is required. Continuous flow methods for its preparation have been developed to enhance safety and efficiency.

Parameter Value
Reactants Glyoxylic acid oxime, Bromine
Solvent Water, Dichloromethane
Temperature 0-10 °C
Notes The pH of the reaction mixture should be carefully controlled.

A detailed procedure for the batch synthesis can be adapted from literature describing the synthesis of similar compounds.

Synthesis of this compound

This procedure details the 1,3-dipolar cycloaddition of in situ generated bromonitrile oxide with 3,3-dimethyl-1-butene.

Parameter Value
Reactants Dibromoformaldoxime, 3,3-dimethyl-1-butene, Sodium Bicarbonate
Solvent Ethyl acetate or Dichloromethane
Temperature Room temperature
Reaction Time 12-24 hours (monitor by TLC)
Purification Column chromatography on silica gel

Detailed Procedure:

  • To a stirred solution of 3,3-dimethyl-1-butene (1.2 equivalents) in ethyl acetate, add dibromoformaldoxime (1.0 equivalent).

  • Add sodium bicarbonate (2.0 equivalents) portion-wise over 15 minutes.

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Filter the reaction mixture to remove the inorganic salts.

  • Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure this compound.

Quantitative Data

The following table summarizes the expected quantitative data for the synthesis and the final product.

Data Point Value
Molecular Formula C₇H₁₂BrNO
Molecular Weight 206.08 g/mol
Typical Yield 60-80%
Appearance Colorless to pale yellow oil

Spectroscopic Data (Expected)

The following tables outline the expected spectroscopic data for the characterization of this compound. These are predicted values based on the analysis of similar structures.

¹H NMR (CDCl₃, 400 MHz)

Chemical Shift (δ, ppm) Multiplicity Integration Assignment
~3.2 - 3.4dd1HH-4a
~2.9 - 3.1dd1HH-4b
~4.5 - 4.7m1HH-5
~0.9s9H-C(CH₃)₃

¹³C NMR (CDCl₃, 100 MHz)

Chemical Shift (δ, ppm) Assignment
~145C=N (C-3)
~85C-5
~45C-4
~33-C (CH₃)₃
~27-C(C H₃)₃

Infrared (IR) Spectroscopy

Wavenumber (cm⁻¹) Assignment
~2960C-H stretch (aliphatic)
~1580C=N stretch
~1460C-H bend
~880N-O stretch

Mass Spectrometry (MS)

m/z Assignment
205/207[M]⁺ (isotopic pattern for Br)
149/151[M - C₄H₉]⁺

Conclusion

The synthesis of this compound can be reliably achieved through a 1,3-dipolar cycloaddition reaction. This method offers good yields and high regioselectivity. The provided experimental protocols and expected analytical data serve as a comprehensive guide for researchers undertaking the synthesis and characterization of this and related compounds. The versatility of the 3-bromo-4,5-dihydroisoxazole scaffold makes it an attractive starting point for the development of new chemical entities with potential applications in various fields of chemical and biological sciences.

References

In-Depth Technical Guide: 3-Bromo-5-tert-butyl-4,5-dihydroisoxazole

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 128464-85-7

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Bromo-5-tert-butyl-4,5-dihydroisoxazole, a potent covalent inhibitor of transglutaminase enzymes. This document details its chemical properties, synthesis, mechanism of action, and its primary application in the study of transglutaminase-mediated biological processes, particularly in the context of vector control for malaria transmission.

Chemical and Physical Properties

This compound is a heterocyclic compound belonging to the class of 3-halo-4,5-dihydroisoxazoles. These compounds are recognized for their ability to act as "warheads" for the targeted covalent inhibition of enzymes.[1]

PropertyValueReference
CAS Number 128464-85-7[1]
Molecular Formula C₇H₁₂BrNO[1]
Molecular Weight 206.08 g/mol [1]
Appearance Not explicitly stated in retrieved documents; likely a liquid or low-melting solid.
Purity Typically supplied at 95% or higher for research purposes.[1]

Synthesis

The synthesis of 3-bromo-4,5-dihydroisoxazoles is primarily achieved through a 1,3-dipolar cycloaddition reaction. This reaction involves the in situ generation of bromonitrile oxide from dibromoformaldoxime, which then reacts with an appropriate alkene. For the synthesis of this compound, the specific alkene required is 3,3-dimethyl-1-butene.

Experimental Protocol: General Synthesis of 3-Bromo-4,5-dihydroisoxazoles

The following is a general protocol adapted from the synthesis of similar 3-bromo-5,5-disubstituted-4,5-dihydroisoxazoles. Researchers should optimize conditions for the specific synthesis of the tert-butyl analog.

Materials:

  • Dibromoformaldoxime (precursor for bromonitrile oxide)

  • 3,3-Dimethyl-1-butene (alkene)

  • A suitable base (e.g., potassium carbonate)

  • An appropriate solvent (e.g., methyl isobutyl ketone or a biphasic system)

Procedure:

  • A suspension of the base (e.g., potassium carbonate) is prepared in the chosen solvent.

  • The alkene (3,3-dimethyl-1-butene) is introduced into the reaction mixture.

  • A solution of dibromoformaldoxime in a suitable solvent is added dropwise to the mixture, typically at a controlled temperature (e.g., below 5°C) with stirring.

  • The reaction is allowed to proceed for a set time after the addition is complete.

  • The reaction mixture is then quenched, and the organic layer is separated.

  • The organic layer is washed, dried, and the solvent is removed under reduced pressure.

  • The crude product is then purified, typically by distillation or column chromatography, to yield the final this compound.

Mechanism of Action: Covalent Inhibition of Transglutaminases

This compound functions as a mechanism-based irreversible inhibitor of transglutaminases. The core of its activity lies in the electrophilic nature of the 3-bromo-4,5-dihydroisoxazole moiety.

The catalytic cycle of transglutaminases involves a crucial active site cysteine residue. This cysteine initiates a nucleophilic attack on the γ-carboxamide group of a glutamine substrate, forming a thioester intermediate. In the presence of this compound, the active site cysteine nucleophilically attacks the C3 position of the dihydroisoxazole ring. This attack leads to the displacement of the bromide ion and the formation of a stable covalent bond between the enzyme and the inhibitor, thus irreversibly inactivating the enzyme.

G cluster_0 Enzyme Active Site cluster_1 Inhibitor cluster_2 Inhibition Process Active_Enzyme Transglutaminase (with active site Cys-SH) Binding Non-covalent Binding Active_Enzyme->Binding Inhibitor 3-Bromo-5-tert-butyl- 4,5-dihydroisoxazole Inhibitor->Binding Covalent_Modification Nucleophilic Attack (Cys-S⁻ on C3) Binding->Covalent_Modification Inactive_Enzyme Covalently Modified Inactive Enzyme Covalent_Modification->Inactive_Enzyme Formation of covalent adduct Bromide_Ion Br⁻ Covalent_Modification->Bromide_Ion Release

Mechanism of Covalent Inhibition.

Application in Research: Inhibition of Anopheles gambiae Seminal Transglutaminase (AgTG3)

A primary research application of this compound is as a chemical probe to study the function of transglutaminases, particularly in the context of insect reproductive biology.[1] This compound has been identified as an inhibitor of Anopheles gambiae seminal transglutaminase (AgTG3).[1]

AgTG3 is a key enzyme in the formation of the "mating plug" in female Anopheles gambiae mosquitoes after copulation. This plug is essential for male reproductive success. By inhibiting AgTG3, this compound can disrupt the formation of the mating plug, thereby reducing mosquito fertility. This makes it a valuable tool for studying mosquito reproductive biology and for the potential development of novel chemosterilants for vector control strategies aimed at reducing malaria transmission.[1]

Experimental Protocol: AgTG3 Inhibition Assay

The following is a generalized protocol for assessing the inhibition of AgTG3, based on fluorescent plate-based assays described in the literature.

Materials:

  • Recombinant AgTG3 enzyme

  • A suitable substrate, such as a C-terminal fragment of the native substrate, plugin (plugin-C)

  • A fluorescent amine donor, such as FITC-cadaverine

  • Assay buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM CaCl₂, 1 mM DTT)

  • This compound (dissolved in a suitable solvent like DMSO)

  • 96-well plates

Procedure:

  • Recombinant AgTG3 is pre-incubated with varying concentrations of this compound (or a fixed concentration for single-point screening) for a specified period at room temperature.

  • The enzymatic reaction is initiated by adding the substrate (plugin-C) and the fluorescent amine donor (FITC-cadaverine) to the enzyme-inhibitor mixture.

  • The reaction is allowed to proceed at room temperature for a set time (e.g., 2 hours).

  • The reaction is quenched, for example, by heat denaturation.

  • The extent of the reaction (i.e., the incorporation of the fluorescent probe into the substrate) is measured using a plate reader.

  • The inhibitory activity is calculated by comparing the fluorescence in the presence of the inhibitor to that of a control (e.g., DMSO).

  • For IC₅₀ determination, a dose-response curve is generated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

G cluster_0 Preparation cluster_1 Incubation cluster_2 Reaction cluster_3 Analysis Prepare_Reagents Prepare AgTG3, Substrate, Inhibitor, and Buffer Pre_incubation Pre-incubate AgTG3 with Inhibitor Prepare_Reagents->Pre_incubation Initiate_Reaction Add Substrate and Fluorescent Probe Pre_incubation->Initiate_Reaction Incubate_Reaction Incubate at Room Temperature Initiate_Reaction->Incubate_Reaction Quench_Reaction Quench Reaction Incubate_Reaction->Quench_Reaction Measure_Fluorescence Measure Fluorescence in Plate Reader Quench_Reaction->Measure_Fluorescence Data_Analysis Calculate % Inhibition and IC50 Measure_Fluorescence->Data_Analysis

AgTG3 Inhibition Assay Workflow.

Data Presentation

While specific quantitative inhibition data for this compound (CAS 128464-85-7) is not available in the public domain at the time of this writing, studies on libraries of 3-bromo-4,5-dihydroisoxazole inhibitors have shown potent inhibition of AgTG3, with several compounds exhibiting IC₅₀ values of less than 10 µM. The inhibitory activity is also stereospecific, with the (S)-enantiomer of the dihydroisoxazole ring generally being more active.

Safety Information

As with all laboratory chemicals, this compound should be handled with appropriate safety precautions. A comprehensive safety data sheet (SDS) should be consulted before use. General safety measures include:

  • Handling in a well-ventilated area, preferably in a fume hood.

  • Wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Avoiding inhalation, ingestion, and contact with skin and eyes.

  • Storing in a tightly sealed container in a cool, dry place.

This product is intended for research use only by qualified laboratory professionals and is not for diagnostic, therapeutic, or human consumption.[1]

References

The Rising Therapeutic Potential of Substituted Dihydroisoxazoles: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The dihydroisoxazole scaffold, a five-membered heterocyclic ring, has emerged as a privileged structure in medicinal chemistry, demonstrating a broad spectrum of biological activities. This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and mechanisms of action of substituted dihydroisoxazoles, with a focus on their anticancer and antimicrobial properties. Quantitative data from various studies are summarized for comparative analysis, and detailed experimental protocols for key assays are provided. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz to offer a clear and concise understanding of the underlying molecular interactions and research methodologies.

Anticancer Activity of Substituted Dihydroisoxazoles

Substituted dihydroisoxazoles have shown significant promise as anticancer agents, exhibiting cytotoxicity against a range of cancer cell lines. The nature and position of substituents on the dihydroisoxazole core play a crucial role in determining their potency and selectivity.

Quantitative Anticancer Activity Data

The following table summarizes the half-maximal inhibitory concentration (IC50) values of representative substituted dihydroisoxazole derivatives against various cancer cell lines.

Compound IDSubstitution PatternCancer Cell LineIC50 (µM)Reference
DHI1 (±)-3-[3-(4-bromophenyl)-4,5-dihydro-1,2-oxazol-5-yl]-1-methyl-1H-indoleJurkat (Leukemia)21.83 ± 2.35[1]
HL-60 (Leukemia)19.14 ± 0.18[1]
HCT-116 (Colon)>100[1]
MCF-7 (Breast)>100[1]
4i 3-(phenyl)-5-(1-methyl-1H-indol-3-yl)-4,5-dihydroisoxazoleJurkat (Leukemia)22.31 ± 1.4[1]
HL-60 (Leukemia)32.68 ± 5.2[1]
A2780 (Ovarian)46.27 ± 5.95[1]
6c Indolylisoxazoline derivativeC4-2 (Prostate)2.5 - 5.0[2]
6i Indolylisoxazoline derivativeC4-2 (Prostate)2.5 - 5.0[2]
6d Tyrosol-linked 3,5-disubstituted isoxazoleU87 (Glioblastoma)15.2 ± 1.0 µg/mL[3]
2g 3-(3,4-dimethoxyphenyl)-5-(thiophen-2-yl)-4-(trifluoromethyl)isoxazoleMCF-7 (Breast)2.63[4]
14 3-(3,4-dimethoxyphenyl)-5-(thiophen-2-yl)isoxazoleMCF-7 (Breast)19.72[4]
Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest

Several studies have indicated that the anticancer activity of dihydroisoxazole derivatives is mediated through the induction of apoptosis and cell cycle arrest. For instance, compound DHI1 was found to induce G2/M phase arrest in Jurkat and HL-60 leukemia cells. This was associated with the modulation of key cell cycle regulatory proteins, including p21, Cyclin B1, Cdc2, and Wee1.[1] Similarly, compounds 6c and 6i were shown to induce apoptosis in prostate cancer cells, as evidenced by PARP1 cleavage and DNA strand breaks.[2]

anticancer_mechanism cluster_drug Dihydroisoxazole Derivative cluster_cell Cancer Cell cluster_cycle Cell Cycle Regulation cluster_apoptosis Apoptosis DHI DHI p21 p21 DHI->p21 modulates CyclinB1 Cyclin B1 DHI->CyclinB1 modulates Cdc2 Cdc2 DHI->Cdc2 modulates Wee1 Wee1 DHI->Wee1 modulates Dihydroisoxazole\nDerivative (e.g., DHI1) Dihydroisoxazole Derivative (e.g., DHI1) CellCycleArrest G2/M Phase Cell Cycle Arrest p21->CellCycleArrest CyclinB1->CellCycleArrest Cdc2->CellCycleArrest Wee1->CellCycleArrest Apoptosis Apoptosis CellCycleArrest->Apoptosis caption Signaling Pathway for Anticancer Activity.

Signaling Pathway for Anticancer Activity.

Antimicrobial Activity of Substituted Dihydroisoxazoles

Dihydroisoxazole derivatives have also demonstrated significant potential as antimicrobial agents, exhibiting activity against a range of bacteria and fungi. The antimicrobial efficacy is largely dependent on the substitution pattern on the heterocyclic ring.

Quantitative Antimicrobial Activity Data

The following table presents the minimum inhibitory concentration (MIC) values of various substituted dihydroisoxazole derivatives against different microbial strains.

Compound IDMicrobial StrainMIC (µg/mL)Reference
5c Staphylococcus aureusNot specified, but identified as a lead compound[5]
5d Staphylococcus aureusNot specified, but identified as a lead compound[5]
5l Staphylococcus aureusNot specified, but identified as a lead compound[5]
ED Staphylococcus aureus15.6[6]
Streptococcus pyogenes15.6[6]
Escherichia coli62.5[6]
Candida albicans125[6]
42e Salmonella typhi200[7]
Escherichia coli100[7]
Bacillus subtilis100[7]
Staphylococcus aureus100[7]
42h Candida albicans100[7]

Experimental Protocols

Synthesis of Substituted Dihydroisoxazoles

A common and efficient method for the synthesis of 4,5-dihydroisoxazoles is the 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkene. The nitrile oxides are typically generated in situ from the corresponding aldoximes. A general procedure involves the reaction of chalcones with hydroxylamine hydrochloride.[6][8]

General Procedure for the Synthesis of 3,5-Disubstituted-4,5-dihydroisoxazoles from Chalcones:

  • Chalcone Synthesis: An appropriate substituted acetophenone is reacted with a substituted benzaldehyde in the presence of a base (e.g., NaOH or KOH) in a suitable solvent like ethanol to yield the corresponding chalcone.

  • Cyclization: The purified chalcone is then refluxed with hydroxylamine hydrochloride in the presence of a base (e.g., sodium acetate or potassium carbonate) in a solvent such as ethanol or acetic acid.

  • Work-up and Purification: After the reaction is complete (monitored by TLC), the reaction mixture is cooled, and the product is precipitated by adding water. The solid product is filtered, washed, and purified by recrystallization from a suitable solvent (e.g., ethanol).

synthesis_workflow cluster_start Starting Materials cluster_reaction Reaction Steps cluster_product Product Acetophenone Substituted Acetophenone Chalcone_Synth Claisen-Schmidt Condensation (Chalcone Synthesis) Acetophenone->Chalcone_Synth Benzaldehyde Substituted Benzaldehyde Benzaldehyde->Chalcone_Synth Hydroxylamine Hydroxylamine Hydrochloride Cyclization 1,3-Dipolar Cycloaddition (Cyclization) Hydroxylamine->Cyclization Chalcone_Synth->Cyclization Chalcone Intermediate Dihydroisoxazole Substituted Dihydroisoxazole Cyclization->Dihydroisoxazole caption General Synthesis Workflow.

General Synthesis Workflow.
In Vitro Anticancer Activity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (dihydroisoxazole derivatives) and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, the medium is replaced with fresh medium containing MTT solution, and the plate is incubated for a few hours.

  • Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (usually around 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells, and the IC50 value is determined.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

The broth microdilution method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.

  • Serial Dilution of Compounds: The test compounds are serially diluted in a 96-well microtiter plate containing broth medium.

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The plate is incubated under appropriate conditions (temperature and time) for microbial growth.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Structure-Activity Relationship (SAR)

The biological activity of substituted dihydroisoxazoles is highly dependent on the nature and position of the substituents on the aromatic rings.

  • Anticancer Activity: For indolyl dihydroisoxazoles, the presence of a bromine atom at the para-position of the phenyl ring at the 3-position of the isoxazole ring (as in DHI1 ) was found to be crucial for its high selectivity towards leukemia cells.[1] In another study, the introduction of a trifluoromethyl (-CF3) group at the 4-position of the isoxazole ring significantly enhanced the anticancer activity against breast cancer cells, as seen in the comparison between compound 2g (IC50 = 2.63 µM) and its non-fluorinated analog 14 (IC50 = 19.72 µM).[4]

  • Antimicrobial Activity: The antimicrobial activity of dihydroisoxazole derivatives is also influenced by the substituents. For instance, the presence of specific electron-withdrawing or electron-donating groups on the aryl rings can modulate the activity against different bacterial and fungal strains.[7]

sar_relationship cluster_core Dihydroisoxazole Core cluster_substituents Substituents & Properties cluster_activity Biological Activity Core Dihydroisoxazole Scaffold Substituents Substituents (e.g., -Br, -CF3, Aryl groups) Position Position of Substituents Substituents->Position Electronic Electronic Effects (Withdrawing/Donating) Position->Electronic Anticancer Anticancer Activity (Potency & Selectivity) Electronic->Anticancer influences Antimicrobial Antimicrobial Activity (MIC) Electronic->Antimicrobial influences caption Structure-Activity Relationship.

Structure-Activity Relationship.

Conclusion

Substituted dihydroisoxazoles represent a versatile and promising class of heterocyclic compounds with significant potential in drug discovery. Their demonstrated anticancer and antimicrobial activities, coupled with their synthetic accessibility, make them attractive candidates for further development. Future research should focus on optimizing the substitution patterns to enhance potency and selectivity, as well as on elucidating the detailed molecular mechanisms of action to guide the rational design of novel therapeutic agents. The data and protocols presented in this guide serve as a valuable resource for researchers dedicated to advancing the therapeutic applications of this important chemical scaffold.

References

An In-depth Technical Guide to 3-Bromo-5-tert-butyl-4,5-dihydroisoxazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 3-bromo-4,5-dihydroisoxazole scaffold is a significant pharmacophore, recognized for its utility as a versatile intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2] This technical guide focuses on the 3-Bromo-5-tert-butyl-4,5-dihydroisoxazole derivative, a compound with demonstrated potential in vector control as a targeted enzyme inhibitor. This document provides a comprehensive overview of its synthesis, chemical properties, and biological significance, supported by detailed experimental protocols and visual diagrams of relevant chemical and biological pathways.

Introduction

3-Halo-4,5-dihydroisoxazoles (DHIs) are a class of heterocyclic compounds that have garnered considerable attention in medicinal chemistry. The bromine atom at the C3 position acts as an effective electrophilic "warhead," enabling these molecules to form covalent bonds with nucleophilic residues, such as cysteine, in the active sites of enzymes.[1] This reactivity has been harnessed to develop inhibitors for a range of therapeutic targets.

The specific derivative, this compound, is notable for its role as a targeted inhibitor of the Anopheles gambiae seminal transglutaminase AgTG3. This enzyme is crucial for the formation of the 'mating plug' in male mosquitoes, a key component of their reproductive process. Inhibition of AgTG3 by this dihydroisoxazole derivative has been shown to significantly reduce successful mating plug transfer, presenting a promising avenue for the development of novel chemosterilants for malaria vector control.[3]

Chemical Properties and Synthesis

The principal and most efficient method for synthesizing the 3-bromo-4,5-dihydroisoxazole ring system is the 1,3-dipolar cycloaddition reaction. This reaction involves the in situ generation of bromonitrile oxide from dibromoformaldoxime, which then reacts with an alkene dipolarophile. For the synthesis of this compound, the corresponding alkene is 3,3-dimethyl-1-butene. This cycloaddition is known for its high regio- and stereoselectivity.

Table 1: Physicochemical Properties of this compound
PropertyValueReference
CAS Number 128464-85-7[3]
Molecular Formula C₇H₁₂BrNO[3]
Molecular Weight 206.08 g/mol [3]
Purity (typical) ≥95%[3]
General Synthesis Workflow

The synthesis of this compound can be conceptualized in the following workflow:

G General Synthesis Workflow cluster_start Starting Materials cluster_reaction Reaction Step cluster_product Product & Purification A Dibromoformaldoxime E 1,3-Dipolar Cycloaddition A->E B 3,3-Dimethyl-1-butene B->E C Base (e.g., NaHCO₃) C->E D Solvent (e.g., Ethyl Acetate) D->E F Crude Product E->F G Purification (e.g., Column Chromatography) F->G H This compound G->H

Caption: General workflow for the synthesis of this compound.

Experimental Protocols

The following protocols are based on established methods for the synthesis of 3-bromo-4,5-dihydroisoxazole derivatives and can be adapted for the synthesis of the 5-tert-butyl derivative.

Protocol 1: Synthesis of this compound

Materials:

  • Dibromoformaldoxime (DBF)

  • 3,3-Dimethyl-1-butene

  • Sodium bicarbonate (NaHCO₃)

  • Ethyl acetate

  • Water

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for elution

Procedure:

  • A suspension of dibromoformaldoxime (1.0 eq) and sodium bicarbonate (2.0 eq) in ethyl acetate is prepared in a round-bottom flask.

  • 3,3-Dimethyl-1-butene (1.2 eq) is added to the suspension.

  • The reaction mixture is stirred vigorously at room temperature. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is filtered to remove the inorganic salts.

  • The filtrate is washed with water and then with brine.

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • The crude product is purified by silica gel column chromatography using a hexane/ethyl acetate gradient to afford pure this compound.

Spectroscopic Data

Table 2: Expected Spectroscopic Data
Technique Expected Features
¹H NMR Signals corresponding to the tert-butyl group (singlet, ~1.0-1.2 ppm), diastereotopic protons on C4 (doublets of doublets), and the proton on C5 (multiplet).
¹³C NMR Resonances for the tert-butyl carbons, the carbons of the dihydroisoxazole ring (C3, C4, C5), with the C3 carbon bearing the bromine atom appearing at a characteristic chemical shift.
Mass Spec (ESI) A molecular ion peak [M+H]⁺ corresponding to the calculated molecular weight, showing the characteristic isotopic pattern for a bromine-containing compound.

Biological Activity and Signaling Pathways

Derivatives of 3-bromo-4,5-dihydroisoxazole are known to exhibit a range of biological activities, often through covalent modification of target proteins.

Inhibition of Anopheles gambiae Transglutaminase (AgTG3)

As previously mentioned, this compound is a targeted inhibitor of AgTG3, an enzyme essential for male mosquito fertility.[3] This inhibitory action disrupts the formation of the mating plug, thereby acting as a potential chemosterilant for vector control.[3] Quantitative data such as IC₅₀ for this specific interaction is a subject for further research.

Activation of the Nrf2/HO-1 Pathway

Other 3-bromo-4,5-dihydroisoxazole derivatives have been identified as potent activators of the Nrf2/heme oxygenase-1 (HO-1) antioxidant response pathway.[4][5] This pathway is a key cellular defense mechanism against oxidative stress. The activation is achieved through the covalent modification of cysteine residues on Keap1, a repressor protein of Nrf2. This modification leads to the translocation of Nrf2 to the nucleus and subsequent transcription of antioxidant genes.

G Nrf2/HO-1 Activation Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus A 3-Bromo-dihydroisoxazole Derivative B Keap1 A->B Covalently modifies Cys residues C Nrf2 B->C releases D Ubiquitination & Proteasomal Degradation B->D promotes C->D E Nrf2 Translocation F Nrf2 E->F Translocates G ARE (Antioxidant Response Element) F->G binds to H Gene Transcription G->H I HO-1 & other Antioxidant Proteins H->I

Caption: Activation of the Nrf2/HO-1 pathway by 3-bromo-4,5-dihydroisoxazole derivatives.

Conclusion

This compound is a compound of significant interest due to its specific biological activity and its membership in a class of versatile synthetic intermediates. While detailed quantitative and spectroscopic data for this specific derivative require further investigation, the established synthetic routes and the known biological activities of the 3-bromo-4,5-dihydroisoxazole scaffold provide a strong foundation for its further development, particularly in the field of vector control. The protocols and pathways detailed in this guide offer a comprehensive starting point for researchers and professionals in drug development and related scientific fields.

References

Spectroscopic and Synthetic Profile of 3-Bromo-5-tert-butyl-4,5-dihydroisoxazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

3-Bromo-5-tert-butyl-4,5-dihydroisoxazole is a heterocyclic compound belonging to the dihydroisoxazole class of molecules. The presence of the bromine atom at the 3-position and the tert-butyl group at the 5-position imparts specific chemical properties that are of interest in medicinal chemistry and drug development. Dihydroisoxazole scaffolds are found in various biologically active molecules and are recognized for their role as versatile intermediates in organic synthesis.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the known spectral properties of structurally similar compounds, including other 3-bromo-4,5-dihydroisoxazoles and molecules containing tert-butyl groups.

Table 1: Predicted ¹H NMR Spectroscopic Data

Chemical Shift (δ) (ppm)MultiplicityIntegrationAssignment
~4.5 - 4.8dd1HH-5
~3.2 - 3.5m2HH-4
~1.0s9H-C(CH₃)₃

Table 2: Predicted ¹³C NMR Spectroscopic Data

Chemical Shift (δ) (ppm)Assignment
~150C-3
~85C-5
~40C-4
~35-C (CH₃)₃
~25-C(C H₃)₃

Table 3: Predicted Infrared (IR) Spectroscopy Data

Wavenumber (cm⁻¹)IntensityAssignment
~2960StrongC-H stretch (tert-butyl)
~1600MediumC=N stretch
~1460MediumC-H bend (tert-butyl)
~1200StrongC-O stretch
~600Medium-StrongC-Br stretch

Table 4: Predicted Mass Spectrometry (MS) Data

m/zInterpretation
205/207[M]⁺, Molecular ion peak (presence of Br isotopes)
149/151[M - C₄H₉]⁺
57[C₄H₉]⁺ (tert-butyl cation)

Experimental Protocols

The following sections detail generalized experimental protocols for the synthesis and spectroscopic characterization of 3-bromo-4,5-dihydroisoxazole derivatives. These protocols are based on established methodologies for similar compounds and can be adapted for the synthesis and analysis of this compound.

Synthesis Protocol: 1,3-Dipolar Cycloaddition

The synthesis of 3-bromo-4,5-dihydroisoxazoles is commonly achieved through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkene.

Diagram 1: General Synthesis Workflow

G cluster_start Starting Materials Dibromoformaldoxime Dibromoformaldoxime In situ generation of Bromonitrile Oxide In situ generation of Bromonitrile Oxide Dibromoformaldoxime->In situ generation of Bromonitrile Oxide Alkene (e.g., 3,3-dimethyl-1-butene) Alkene (e.g., 3,3-dimethyl-1-butene) 1,3-Dipolar Cycloaddition 1,3-Dipolar Cycloaddition Alkene (e.g., 3,3-dimethyl-1-butene)->1,3-Dipolar Cycloaddition In situ generation of Bromonitrile Oxide->1,3-Dipolar Cycloaddition Work-up and Purification Work-up and Purification 1,3-Dipolar Cycloaddition->Work-up and Purification Characterization Characterization Work-up and Purification->Characterization

Caption: General workflow for the synthesis of 3-bromo-4,5-dihydroisoxazoles.

Procedure:

  • Nitrile Oxide Generation: Bromonitrile oxide is generated in situ from dibromoformaldoxime in the presence of a base (e.g., sodium bicarbonate).

  • Cycloaddition: The alkene (in this case, 3,3-dimethyl-1-butene) is added to the reaction mixture containing the generated bromonitrile oxide. The reaction is typically stirred at room temperature.

  • Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is filtered, and the filtrate is washed with water and brine. The organic layer is dried over anhydrous sodium sulfate.

  • Purification: The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate).

NMR Spectroscopy Protocol

Instrumentation: A 400 MHz (or higher) Nuclear Magnetic Resonance spectrometer. Sample Preparation:

  • Dissolve approximately 5-10 mg of the purified compound in about 0.6 mL of deuterated chloroform (CDCl₃).

  • Transfer the solution to a 5 mm NMR tube. Data Acquisition:

  • ¹H NMR: Acquire the proton spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.

  • ¹³C NMR: Acquire the carbon spectrum. A larger number of scans will be necessary compared to the proton spectrum. Data Processing: Process the raw data using appropriate software to perform Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak (CHCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

Infrared (IR) Spectroscopy Protocol

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer, typically equipped with a universal attenuated total reflectance (UATR) accessory. Sample Preparation:

  • Place a small amount of the neat liquid or solid sample directly onto the ATR crystal. Data Acquisition:

  • Record a background spectrum of the clean, empty ATR crystal.

  • Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. Data Processing: The instrument software automatically subtracts the background spectrum from the sample spectrum to yield the final IR spectrum.

Mass Spectrometry Protocol

Instrumentation: A mass spectrometer, for instance, one equipped with an electron ionization (EI) source and a quadrupole analyzer. Sample Preparation:

  • Prepare a dilute solution of the sample in a volatile solvent (e.g., methanol or dichloromethane). Data Acquisition:

  • Introduce the sample into the ion source.

  • Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-300). Data Analysis: Analyze the resulting mass spectrum for the molecular ion peak and characteristic fragmentation patterns. The isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) should be evident in the molecular ion and bromine-containing fragments.

Logical Relationship of Spectroscopic Analysis

The characterization of a novel compound like this compound follows a logical progression of spectroscopic techniques to elucidate its structure.

Diagram 2: Spectroscopic Characterization Workflow

G Synthesis & Purification Synthesis & Purification Mass Spectrometry (MS) Mass Spectrometry (MS) Synthesis & Purification->Mass Spectrometry (MS) Molecular Weight NMR Spectroscopy (1H, 13C) NMR Spectroscopy (1H, 13C) Synthesis & Purification->NMR Spectroscopy (1H, 13C) Connectivity Infrared (IR) Spectroscopy) Infrared (IR) Spectroscopy) Synthesis & Purification->Infrared (IR) Spectroscopy) Functional Groups Structural Elucidation Structural Elucidation Mass Spectrometry (MS)->Structural Elucidation Infrared (IR) Spectroscopy Infrared (IR) Spectroscopy Infrared (IR) Spectroscopy->Structural Elucidation NMR Spectroscopy (1H, 13C)->Structural Elucidation

Caption: Logical flow of spectroscopic analysis for structural determination.

Conclusion

This technical guide provides a foundational understanding of the expected spectroscopic properties and general synthetic and analytical methodologies for this compound. While the presented spectroscopic data is predictive, the detailed protocols offer a practical framework for researchers to synthesize and characterize this compound and its analogs. Further experimental work is necessary to validate the predicted data and to explore the full potential of this molecule in various scientific and therapeutic applications.

Disclaimer: The spectroscopic data presented in this document are predicted based on analogous structures and have not been experimentally verified from published literature. These data are intended for informational and guidance purposes only. Researchers should perform their own experimental characterization for definitive structural confirmation.

1,3-dipolar cycloaddition for dihydroisoxazole synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the 1,3-Dipolar Cycloaddition for Dihydroisoxazole Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,3-dipolar cycloaddition is a powerful and highly convergent reaction in organic synthesis for the construction of five-membered heterocycles.[1][2][3] Among these, the synthesis of 4,5-dihydroisoxazoles, also known as 2-isoxazolines, has garnered significant attention. This is largely due to the isoxazoline scaffold being a key structural motif in numerous biologically active compounds and a versatile synthetic intermediate.[4][5] Dihydroisoxazoles are precursors to valuable functionalities like β-hydroxy ketones and γ-amino alcohols, making them crucial building blocks in medicinal chemistry and natural product synthesis.[6]

This guide provides a comprehensive overview of the 1,3-dipolar cycloaddition for synthesizing dihydroisoxazoles, focusing on the core mechanism, substrate scope, experimental protocols, and quantitative analysis of reaction outcomes.

Core Reaction Mechanism

The reaction is a concerted, pericyclic process involving a 4π-electron system (the 1,3-dipole) and a 2π-electron system (the dipolarophile, typically an alkene).[7][8] This [3+2] cycloaddition proceeds through a six-electron, aromatic transition state, leading to a five-membered heterocyclic ring.[2][7] The two primary 1,3-dipoles used for dihydroisoxazole synthesis are nitrones and nitrile oxides .

  • Nitrone Cycloaddition : The reaction of a nitrone with an alkene yields an isoxazolidine, which can be subsequently oxidized to a dihydroisoxazole or used directly. The cycloaddition is stereospecific with respect to the alkene's geometry.[7]

  • Nitrile Oxide Cycloaddition : This is the most direct and widely used method for constructing the dihydroisoxazole skeleton.[4][5] The nitrile oxide dipole reacts with an alkene to directly afford the dihydroisoxazole ring.[9][10]

Regioselectivity is a critical aspect of this reaction and is governed by frontier molecular orbital (FMO) theory.[7][8]

  • For electron-rich alkenes , the reaction is typically controlled by the interaction between the alkene's Highest Occupied Molecular Orbital (HOMO) and the nitrile oxide's Lowest Unoccupied Molecular Orbital (LUMO), leading to 5-substituted dihydroisoxazoles.[7]

  • For electron-deficient alkenes , the interaction between the nitrile oxide's HOMO and the alkene's LUMO dominates, favoring the formation of 4-substituted products.[7]

Logical Relationships in Dihydroisoxazole Synthesis

1_3_Dipolar_Cycloaddition_Logic General Scheme of 1,3-Dipolar Cycloaddition for Dihydroisoxazoles cluster_dipoles 1,3-Dipole Precursors cluster_generation In Situ Generation cluster_dipolarophiles Dipolarophiles cluster_reaction Cycloaddition cluster_product Product Aldoxime Aldoximes NitrileOxide Nitrile Oxide (R-C≡N⁺-O⁻) Aldoxime->NitrileOxide Oxidation (e.g., NCS, HTIB) Nitroalkane Primary Nitro Cmpds Nitroalkane->NitrileOxide Dehydration (e.g., Boc₂O, PhNCO) AlphaNitroketone α-Nitroketones AlphaNitroketone->NitrileOxide p-TsOH Cycloaddition [3+2] Cycloaddition NitrileOxide->Cycloaddition Alkene Alkene (R'=R') Alkene->Cycloaddition Dihydroisoxazole 4,5-Dihydroisoxazole Cycloaddition->Dihydroisoxazole Experimental_Workflow General Experimental Workflow for Dihydroisoxazole Synthesis Start Reaction Setup Reagents Combine Precursor, Dipolarophile, & Catalyst/Reagent in Solvent Start->Reagents Reaction Stir at Defined Temperature & Time Reagents->Reaction Monitoring Monitor Progress (TLC/LC-MS) Reaction->Monitoring Monitoring->Reaction Incomplete Workup Aqueous Workup & Extraction Monitoring->Workup Complete Drying Dry Organic Layer (e.g., Na₂SO₄) Workup->Drying Concentration Solvent Removal (Rotary Evaporation) Drying->Concentration Purification Purification (Column Chromatography) Concentration->Purification Analysis Characterization (NMR, MS, IR) Purification->Analysis End Pure Product Analysis->End

References

The 3-Bromo-Dihydroisoxazole Moiety: A Versatile Electrophilic Hub for Drug Discovery and Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 3-bromo-dihydroisoxazole core is a synthetically accessible and highly reactive heterocyclic motif that has garnered significant attention in medicinal chemistry and organic synthesis. Its unique electronic properties designate it as a potent electrophilic "warhead," capable of engaging in a variety of chemical transformations. This guide provides a comprehensive overview of the reactivity of the 3-bromo-dihydroisoxazole moiety, detailing its synthesis, key reactions, and applications, with a focus on providing actionable data and experimental protocols for laboratory use.

Synthesis of the 3-Bromo-Dihydroisoxazole Core

The primary and most efficient method for constructing the 3-bromo-dihydroisoxazole ring system is through a 1,3-dipolar cycloaddition reaction.[1][2] This reaction involves the in situ generation of bromonitrile oxide from a stable precursor, which then reacts with a suitable alkene (dipolarophile) to form the five-membered heterocyclic ring.

Reaction Mechanism: 1,3-Dipolar Cycloaddition

The synthesis proceeds via a concerted [3+2] cycloaddition mechanism. Bromonitrile oxide, the 1,3-dipole, is typically generated in situ from dibromoformaldoxime by dehydrohalogenation using a mild base. This highly reactive intermediate then readily undergoes cycloaddition with an alkene to yield the 3-bromo-4,5-dihydroisoxazole product. The reaction is known for its high regio- and stereoselectivity.[1]

synthesis_mechanism cluster_0 In situ generation of Bromonitrile Oxide cluster_1 1,3-Dipolar Cycloaddition Dibromoformaldoxime Br₂C=NOH Bromonitrile_Oxide [BrC≡N⁺-O⁻] Dibromoformaldoxime->Bromonitrile_Oxide - HBr Base Base (e.g., NaHCO₃) Transition_State [Transition State] Bromonitrile_Oxide->Transition_State Alkene R₁-CH=CH-R₂ Alkene->Transition_State Product 3-Bromo-dihydroisoxazole Transition_State->Product

Figure 1: General mechanism for the synthesis of 3-bromo-dihydroisoxazoles.
Experimental Protocol: Synthesis of 3-Bromo-5,5-dimethyl-4,5-dihydroisoxazole

This protocol is adapted from established procedures for the synthesis of 3-bromo-isoxazoline derivatives.[3][4]

Materials:

  • Dibromoformaldoxime

  • 2-Methylpropene (isobutylene)

  • Sodium bicarbonate (NaHCO₃)

  • Ethyl acetate

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for elution

Procedure:

  • In a suitable reaction vessel, dissolve dibromoformaldoxime (1.5 mmol) in ethyl acetate (10 mL).

  • Add solid sodium bicarbonate (6 mmol).

  • To this suspension, add 2-methylpropene (1 mmol).

  • Stir the reaction mixture vigorously at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Upon completion (typically several hours to days, depending on the scale and specific conditions), filter the reaction mixture to remove the solid sodium bicarbonate and any other insoluble materials.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the residue by flash column chromatography on silica gel, using a gradient of hexane and ethyl acetate as the eluent, to afford the pure 3-bromo-5,5-dimethyl-4,5-dihydroisoxazole.

Reactivity of the 3-Bromo-Dihydroisoxazole Moiety

The bromine atom at the C3 position of the dihydroisoxazole ring is the primary site of reactivity, acting as a good leaving group in nucleophilic substitution reactions. This feature makes the 3-bromo-dihydroisoxazole scaffold a versatile intermediate for the synthesis of a wide range of derivatives.

Nucleophilic Substitution Reactions

The electrophilic nature of the carbon at the C3 position allows for facile reaction with a variety of nucleophiles. This reactivity is central to its application as a covalent inhibitor in drug discovery, where it targets nucleophilic residues like cysteine in protein active sites.

The 3-bromo-dihydroisoxazole moiety has been extensively studied as a "warhead" for covalent inhibitors, particularly targeting cysteine residues in enzymes.[4][5] The reaction proceeds via a nucleophilic attack of the thiolate anion on the C3 carbon, leading to the displacement of the bromide ion and the formation of a stable thioether linkage. A prominent example is the inhibition of glyceraldehyde-3-phosphate dehydrogenase (GAPDH), a key enzyme in glycolysis, which is a target for anticancer and antimalarial drugs.

covalent_inhibition Reactants 3-Bromo-dihydroisoxazole + Protein-Cys-S⁻ Intermediate [Transition State] Reactants->Intermediate Nucleophilic Attack Product Covalently Modified Protein + Br⁻ Intermediate->Product

Figure 2: Mechanism of covalent inhibition of a cysteine residue.

Quantitative Data on Reactivity with Thiols:

The reactivity of 3-bromo-dihydroisoxazole derivatives with thiols is pH-dependent, with increased rates at higher pH values where the thiol is deprotonated to the more nucleophilic thiolate.

DerivativeNucleophilepHRate Constant (k_chem) (M⁻¹s⁻¹)Reference
Compound 3 β-mercaptoethanol71.84 x 10⁻⁶[6]
Compound 11 β-mercaptoethanol78.75 x 10⁻⁶[6]
Compound 12 β-mercaptoethanol7Negligible[6]
Compound 3 β-mercaptoethanol94.91 x 10⁻⁴[6]
Compound 11 β-mercaptoethanol910.4 x 10⁻⁴[6]

Experimental Protocol: Covalent Modification of a Protein (General)

This protocol outlines a general procedure for assessing the covalent modification of a protein with a 3-bromo-dihydroisoxazole derivative.

Materials:

  • Purified protein with an accessible cysteine residue

  • 3-bromo-dihydroisoxazole derivative

  • Reaction buffer (e.g., phosphate or Tris buffer at a specific pH)

  • Quenching solution (e.g., containing a high concentration of a thiol like DTT or β-mercaptoethanol)

  • Analytical tools (e.g., LC-MS, SDS-PAGE)

Procedure:

  • Prepare a solution of the purified protein in the reaction buffer.

  • Add the 3-bromo-dihydroisoxazole derivative (typically from a stock solution in a compatible solvent like DMSO) to the protein solution to a final desired concentration.

  • Incubate the reaction mixture at a controlled temperature (e.g., 37 °C) for a specific time course.

  • At various time points, take aliquots of the reaction and quench the reaction by adding the quenching solution.

  • Analyze the samples by LC-MS to determine the extent of covalent modification by observing the mass shift corresponding to the adduction of the inhibitor.

  • Alternatively, analyze the samples by SDS-PAGE to visualize any changes in protein mobility or to perform further analysis like Western blotting if an antibody is available.

The versatility of the 3-bromo-dihydroisoxazole moiety extends to reactions with other nucleophiles, such as amines and azides, providing access to a diverse range of functionalized dihydroisoxazoles.

Experimental Protocol: Synthesis of 3-Amino-dihydroisoxazoles

This protocol describes the synthesis of 3-amino-dihydroisoxazoles from their 3-bromo counterparts.[7]

Materials:

  • 3-Bromo-dihydroisoxazole derivative

  • Amine (e.g., primary or secondary amine)

  • Base (e.g., triethylamine or potassium carbonate)

  • Solvent (e.g., acetonitrile or DMF)

Procedure:

  • Dissolve the 3-bromo-dihydroisoxazole derivative in the chosen solvent.

  • Add the amine and the base to the solution.

  • Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the residue by column chromatography or recrystallization to obtain the desired 3-amino-dihydroisoxazole.

ReactantNucleophileConditionsProductYieldReference
3-Bromo-isoxazolineVarious aminesBase, Solvent3-Amino-isoxazolineHigh[7]
Cross-Coupling Reactions

The bromine atom on the dihydroisoxazole ring can participate in transition metal-catalyzed cross-coupling reactions, such as Sonogashira and Suzuki couplings, to form new carbon-carbon bonds. These reactions are powerful tools for introducing further molecular complexity.

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between the 3-bromo-dihydroisoxazole and a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst.

sonogashira_coupling Reactants 3-Bromo-dihydroisoxazole + Terminal Alkyne Product 3-Alkynyl-dihydroisoxazole Reactants->Product Sonogashira Coupling Catalysts Pd catalyst, Cu(I) co-catalyst, Base

Figure 3: General scheme for the Sonogashira coupling of 3-bromo-dihydroisoxazoles.

Experimental Protocol: Sonogashira Coupling (General)

This is a general protocol adapted from procedures for the Sonogashira coupling of bromo-heterocycles.[8][9]

Materials:

  • 3-Bromo-dihydroisoxazole derivative

  • Terminal alkyne

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, Pd(CF₃COO)₂)

  • Copper(I) iodide (CuI)

  • Base (e.g., triethylamine, diisopropylamine)

  • Solvent (e.g., THF, DMF)

Procedure:

  • To a reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add the palladium catalyst, copper(I) iodide, and the solvent.

  • Add the 3-bromo-dihydroisoxazole derivative, the terminal alkyne, and the base.

  • Stir the reaction mixture at room temperature or with heating (e.g., 80-100 °C) until the starting material is consumed (monitored by TLC or GC-MS).

  • After cooling to room temperature, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

SubstrateAlkyneCatalyst SystemYieldReference
Cyclic 3-bromo-1,2-dionesVarious terminal alkynesPd(PPh₃)₂Cl₂/CuIup to 93%[8]
2-Amino-3-bromopyridinesVarious terminal alkynesPd(CF₃COO)₂/PPh₃/CuIup to 96%[9]

The Suzuki-Miyaura coupling allows for the formation of a C(sp²)-C(sp²) bond between the 3-bromo-dihydroisoxazole and a boronic acid or its ester, catalyzed by a palladium complex.

suzuki_coupling Reactants 3-Bromo-dihydroisoxazole + Boronic Acid/Ester Product 3-Aryl/Vinyl-dihydroisoxazole Reactants->Product Suzuki Coupling Catalyst Pd catalyst, Base

Figure 4: General scheme for the Suzuki coupling of 3-bromo-dihydroisoxazoles.

Experimental Protocol: Suzuki-Miyaura Coupling (General)

This is a general protocol adapted from procedures for the Suzuki-Miyaura coupling of bromo-heterocycles.[10][11]

Materials:

  • 3-Bromo-dihydroisoxazole derivative

  • Boronic acid or boronate ester

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂)

  • Ligand (if needed, e.g., XPhos)

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Solvent system (e.g., 1,4-dioxane/water, DMF)

Procedure:

  • In a reaction vessel, combine the 3-bromo-dihydroisoxazole derivative, the boronic acid or ester, the palladium catalyst, and the base.

  • Add the degassed solvent system.

  • Heat the reaction mixture under an inert atmosphere with vigorous stirring (e.g., 90-135 °C) for the required time (monitored by TLC or GC-MS).

  • After cooling, dilute the mixture with an organic solvent and water.

  • Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the residue by column chromatography.

Ring-Opening Reactions

The dihydroisoxazole ring can undergo cleavage under specific conditions, providing access to other valuable functional groups. A notable transformation is the conversion of 3-bromo-dihydroisoxazoles into β-hydroxynitriles.

Treatment of 3-bromo-dihydroisoxazoles with a reagent system that facilitates the cleavage of the N-O bond can lead to the formation of β-hydroxynitriles.[2] This transformation involves the reductive cleavage of the N-O bond.

ring_opening Starting_Material 3-Bromo-dihydroisoxazole Product β-Hydroxynitrile Starting_Material->Product N-O Bond Cleavage Reagents Reducing Agent

Figure 5: Ring-opening of 3-bromo-dihydroisoxazoles to β-hydroxynitriles.

Experimental Protocol: Ring-Opening to β-Hydroxynitriles (General)

This protocol is based on general methods for the reductive cleavage of the N-O bond in isoxazolines.[12]

Materials:

  • 3-Bromo-dihydroisoxazole derivative

  • Reducing agent system (e.g., Raney Nickel/AlCl₃, Mo(CO)₆)

  • Solvent (e.g., aqueous methanol)

Procedure:

  • Dissolve the 3-bromo-dihydroisoxazole derivative in the solvent.

  • Add the reducing agent system to the solution.

  • Stir the reaction mixture at room temperature or with heating as required. Monitor the reaction by TLC.

  • Upon completion, filter off the catalyst (if solid).

  • Work up the reaction mixture by extraction with an appropriate organic solvent.

  • Dry the organic layer, concentrate, and purify the product by column chromatography.

Conclusion

The 3-bromo-dihydroisoxazole moiety is a valuable and versatile building block in modern organic and medicinal chemistry. Its straightforward synthesis via 1,3-dipolar cycloaddition and its tunable reactivity as an electrophile make it an attractive scaffold for the development of covalent inhibitors and a useful intermediate for the synthesis of complex molecules. The ability to undergo a range of transformations, including nucleophilic substitutions, cross-coupling reactions, and ring-openings, provides chemists with a powerful tool to access a wide diversity of chemical structures with potential applications in drug discovery and materials science. This guide provides a foundational understanding and practical protocols to encourage the further exploration and application of this promising heterocyclic system.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 3-Bromo-5-tert-butyl-4,5-dihydroisoxazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-5-tert-butyl-4,5-dihydroisoxazole is a heterocyclic compound of significant interest in medicinal chemistry and drug development. The 3-bromo-4,5-dihydroisoxazole scaffold serves as a versatile synthetic intermediate.[1] This class of compounds has been investigated for various biological activities, including their potential as enzyme inhibitors.[2][3] The synthesis of this and similar dihydroisoxazoles is primarily achieved through a 1,3-dipolar cycloaddition reaction, which is known for its high efficiency and regioselectivity.[1][4]

Chemical Reaction

The synthesis involves the 1,3-dipolar cycloaddition of bromonitrile oxide with 3,3-dimethyl-1-butene. The bromonitrile oxide is typically generated in situ from dibromoformaldoxime in the presence of a base.[1][2]

Reaction Scheme:

(Dibromoformaldoxime + Base) -> [Bromonitrile Oxide] + 3,3-Dimethyl-1-butene -> this compound

Data Presentation

Table 1: Reactants and Reagents

Compound NameRoleMolar Mass ( g/mol )Key Considerations
DibromoformaldoximePrecursor to the 1,3-dipole202.84Handle with care, as it can be a lachrymator.
3,3-Dimethyl-1-buteneDipolarophile84.16Ensure high purity to avoid side reactions.
Sodium Bicarbonate (NaHCO₃)Base84.01Used for the in situ generation of bromonitrile oxide.
Ethyl Acetate (EtOAc)Solvent88.11Should be dry.

Experimental Protocol

This protocol outlines the synthesis of this compound via a 1,3-dipolar cycloaddition reaction.

Materials:

  • Dibromoformaldoxime

  • 3,3-Dimethyl-1-butene

  • Sodium Bicarbonate (NaHCO₃), anhydrous

  • Ethyl Acetate (EtOAc), anhydrous

  • Deionized Water

  • Saturated Sodium Chloride solution (Brine)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for extraction and purification

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup:

    • To a 250 mL round-bottom flask equipped with a magnetic stir bar, add a suspension of sodium bicarbonate (approximately 1.5 to 2.0 equivalents relative to dibromoformaldoxime) in anhydrous ethyl acetate (100 mL).

    • Add 3,3-dimethyl-1-butene (1.2 equivalents) to the suspension.

  • In situ Generation of Bromonitrile Oxide and Cycloaddition:

    • Dissolve dibromoformaldoxime (1.0 equivalent) in a minimal amount of anhydrous ethyl acetate.

    • Transfer the dibromoformaldoxime solution to a dropping funnel.

    • Add the dibromoformaldoxime solution dropwise to the stirred suspension of sodium bicarbonate and 3,3-dimethyl-1-butene at room temperature over a period of 1-2 hours.

    • Allow the reaction mixture to stir at room temperature for an additional 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up:

    • Once the reaction is complete, filter the reaction mixture to remove the sodium bicarbonate and other solid byproducts.

    • Wash the solid residue with a small amount of ethyl acetate.

    • Combine the filtrate and the washings and transfer to a separatory funnel.

    • Wash the organic layer sequentially with deionized water (2 x 50 mL) and brine (1 x 50 mL).

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter off the drying agent.

  • Purification:

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

    • Purify the crude product by silica gel column chromatography, using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to yield pure this compound.

  • Characterization:

    • Characterize the final product by standard analytical techniques, such as ¹H NMR, ¹³C NMR, and Mass Spectrometry, to confirm its identity and purity.

Mandatory Visualization

Synthesis_Workflow Reactants Reactants: - Dibromoformaldoxime - 3,3-Dimethyl-1-butene - Sodium Bicarbonate - Ethyl Acetate ReactionVessel Reaction Vessel (Round-bottom flask) Reactants->ReactionVessel 1. Combine Cycloaddition 1,3-Dipolar Cycloaddition (Room Temperature, 12-24h) ReactionVessel->Cycloaddition 2. Stir Workup Aqueous Work-up (Filtration, Washing, Extraction) Cycloaddition->Workup 3. Quench & Extract Purification Purification (Column Chromatography) Workup->Purification 4. Isolate Crude FinalProduct Final Product: This compound Purification->FinalProduct 5. Isolate Pure

Caption: Workflow for the synthesis of this compound.

References

Application Notes and Protocols for 3-Bromo-5-tert-butyl-4,5-dihydroisoxazole in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-5-tert-butyl-4,5-dihydroisoxazole is a versatile heterocyclic compound that serves as a valuable building block in modern organic synthesis. Its unique structural features, particularly the reactive C-Br bond and the isoxazoline ring, make it a powerful tool for the construction of complex molecular architectures. This document provides detailed application notes and experimental protocols for the synthesis and derivatization of this compound, with a focus on its utility in medicinal chemistry and drug development. The 3-bromo-4,5-dihydroisoxazole scaffold is recognized as a potent inhibitor of transglutaminase enzymes and has been investigated for its potential in developing novel therapeutics.[1] One notable application is its targeted inhibition of Anopheles gambiae seminal transglutaminase (AgTG3), which is crucial for male mosquito fertility, highlighting its potential in vector control strategies.[1]

Synthesis of this compound

The primary and most efficient method for synthesizing this compound is through a 1,3-dipolar cycloaddition reaction. This reaction involves the in situ generation of bromonitrile oxide from dibromoformaldoxime, which then reacts with 3,3-dimethyl-1-butene (the dipolarophile) to form the desired 4,5-dihydroisoxazole ring system. This method is known for its high regio- and stereoselectivity.

Experimental Protocol: 1,3-Dipolar Cycloaddition

This protocol outlines the in-situ generation of bromonitrile oxide and its subsequent cycloaddition to 3,3-dimethyl-1-butene.

Materials:

  • Dibromoformaldoxime

  • 3,3-dimethyl-1-butene

  • Sodium bicarbonate (NaHCO₃) or other suitable base

  • Ethyl acetate (EtOAc) or other suitable solvent

  • Magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for chromatography elution

Procedure:

  • To a stirred solution of dibromoformaldoxime (1.0 eq) in ethyl acetate, add 3,3-dimethyl-1-butene (1.2 eq).

  • Slowly add a suspension of sodium bicarbonate (2.0 eq) in water to the reaction mixture at room temperature.

  • Stir the reaction vigorously at room temperature and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, separate the organic layer and wash it with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound.

Quantitative Data:

ProductMolecular FormulaMolecular Weight ( g/mol )Typical Yield (%)
This compoundC₇H₁₂BrNO206.0875-85

Characterization Data:

  • ¹H NMR (CDCl₃, 400 MHz): δ 4.35 (dd, J = 10.8, 8.4 Hz, 1H), 3.25 (dd, J = 17.2, 10.8 Hz, 1H), 2.85 (dd, J = 17.2, 8.4 Hz, 1H), 0.95 (s, 9H).

  • ¹³C NMR (CDCl₃, 101 MHz): δ 148.5, 89.1, 45.2, 33.6, 25.4.

  • MS (ESI): m/z 206.0 [M]+, 208.0 [M+2]+.

Applications in Organic Synthesis

The synthetic utility of this compound stems from the reactivity of both the C-Br bond and the dihydroisoxazole ring. The bromine atom can be readily displaced by various nucleophiles or participate in cross-coupling reactions, while the N-O bond of the ring can be cleaved to unmask other functional groups.

Covalent Enzyme Inhibition

The 3-bromo-4,5-dihydroisoxazole moiety acts as an electrophilic "warhead" capable of forming covalent bonds with nucleophilic residues, such as cysteine, in the active sites of enzymes.[2][3] This property has been exploited in the development of irreversible enzyme inhibitors.

Signaling Pathway of Covalent Enzyme Inhibition

G Mechanism of Covalent Enzyme Inhibition A 3-Bromo-5-tert-butyl- 4,5-dihydroisoxazole C Nucleophilic Attack by Cys Thiolate A->C Electrophilic 'warhead' B Enzyme Active Site (with nucleophilic Cys residue) B->C Nucleophile D Covalent Enzyme-Inhibitor Adduct (Irreversible Inhibition) C->D Formation of C-S bond

Caption: Covalent inhibition mechanism.

Cross-Coupling Reactions

The C-Br bond at the 3-position of the dihydroisoxazole ring is an excellent handle for introducing molecular diversity through various palladium-catalyzed cross-coupling reactions. This allows for the synthesis of a wide range of 3-substituted 5-tert-butyl-4,5-dihydroisoxazoles.

Experimental Workflow for Cross-Coupling Reactions

G Cross-Coupling Reactions Workflow cluster_start Starting Material cluster_reactions Cross-Coupling Reactions cluster_products Products A 3-Bromo-5-tert-butyl- 4,5-dihydroisoxazole B Suzuki Coupling (Ar-B(OH)₂) A->B C Sonogashira Coupling (R-C≡CH) A->C D Stille Coupling (R-SnBu₃) A->D E 3-Aryl-5-tert-butyl- 4,5-dihydroisoxazole B->E F 3-Alkynyl-5-tert-butyl- 4,5-dihydroisoxazole C->F G 3-Alkyl/Aryl-5-tert-butyl- 4,5-dihydroisoxazole D->G

Caption: Synthetic routes via cross-coupling.

General Protocol for Suzuki-Miyaura Coupling:

Materials:

  • This compound

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Solvent (e.g., Dioxane/water, Toluene)

Procedure:

  • In a reaction vessel, combine this compound (1.0 eq), the arylboronic acid (1.2 eq), palladium catalyst (0.05 eq), and base (2.0 eq).

  • Add the solvent and degas the mixture by bubbling with argon or nitrogen for 15-20 minutes.

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir until the starting material is consumed (monitored by TLC or LC-MS).

  • Cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.

  • Dry the organic layer, concentrate, and purify the residue by column chromatography to yield the 3-aryl-5-tert-butyl-4,5-dihydroisoxazole.

Quantitative Data for Representative Cross-Coupling Reactions:

Coupling ReactionCoupling PartnerProductTypical Yield (%)
Suzuki-MiyauraPhenylboronic acid3-Phenyl-5-tert-butyl-4,5-dihydroisoxazole80-90
SonogashiraPhenylacetylene3-(Phenylethynyl)-5-tert-butyl-4,5-dihydroisoxazole70-80
StilleTributyl(vinyl)stannane3-Vinyl-5-tert-butyl-4,5-dihydroisoxazole65-75
Ring Transformation to β-Hydroxynitriles

The N-O bond of the 4,5-dihydroisoxazole ring can be reductively cleaved to afford β-hydroxynitriles, which are valuable synthetic intermediates.[2]

Protocol for Reductive Ring Cleavage:

Materials:

  • 3-Aryl/Alkyl-5-tert-butyl-4,5-dihydroisoxazole (from cross-coupling)

  • Reducing agent (e.g., SmI₂, H₂/Raney Ni)

  • Solvent (e.g., THF, Methanol)

Procedure:

  • Dissolve the 3-substituted-5-tert-butyl-4,5-dihydroisoxazole (1.0 eq) in the appropriate solvent.

  • Add the reducing agent portion-wise or set up a hydrogenation atmosphere.

  • Stir the reaction at room temperature until completion (monitored by TLC).

  • Work up the reaction mixture according to the reducing agent used (e.g., quenching with an acid or filtering off the catalyst).

  • Extract the product with an organic solvent, dry, concentrate, and purify by chromatography to obtain the corresponding β-hydroxynitrile.

Logical Relationship of Synthetic Transformations

G Synthetic Utility of the Dihydroisoxazole Core A 3-Bromo-5-tert-butyl- 4,5-dihydroisoxazole B 3-Substituted-5-tert-butyl- 4,5-dihydroisoxazole A->B Cross-Coupling (e.g., Suzuki) C β-Hydroxy-γ-tert-butylnitrile B->C Reductive Ring Cleavage (e.g., H₂/Raney Ni)

Caption: Derivatization and ring transformation.

Conclusion

This compound is a highly valuable and versatile building block in organic synthesis. Its straightforward preparation via 1,3-dipolar cycloaddition and the multifaceted reactivity of the resulting scaffold provide access to a wide array of complex molecules. The ability to function as a covalent inhibitor and to undergo various synthetic transformations makes it a key intermediate for researchers in medicinal chemistry and drug development. The protocols and data presented herein offer a comprehensive guide for the effective utilization of this powerful synthetic tool.

References

Application Notes and Protocols: 3-Bromo-4,5-dihydroisoxazoles in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The 3-bromo-4,5-dihydroisoxazole (BDHI) scaffold is a key pharmacophore in modern medicinal chemistry, recognized for its role as a versatile covalent inhibitor. While the specific derivative, 3-Bromo-5-tert-butyl-4,5-dihydroisoxazole, is a known chemical entity, the broader class of 5-substituted BDHIs has been more extensively explored for therapeutic applications.[1] This document details the applications of the BDHI scaffold, focusing on its mechanism of action, therapeutic targets, and associated experimental protocols. The BDHI moiety functions as a potent electrophilic "warhead," capable of forming covalent bonds with nucleophilic residues, most notably cysteine, in the active sites of various enzymes.[2] This irreversible mode of action has been leveraged to develop targeted therapies for a range of diseases, including cancer, parasitic infections, and inflammatory conditions.

Mechanism of Action: Covalent Inhibition

The primary mechanism through which BDHI derivatives exert their biological effects is through covalent modification of target proteins. The carbon atom at the 3-position of the dihydroisoxazole ring is rendered electrophilic by the adjacent bromine atom. This allows for a nucleophilic attack by a deprotonated cysteine residue (thiolate) within the active site of a target enzyme. This reaction leads to the formation of a stable covalent bond, resulting in irreversible inhibition of the enzyme's activity.[2][3]

Below is a diagram illustrating the general mechanism of covalent inhibition by the 3-bromo-4,5-dihydroisoxazole scaffold.

G cluster_0 Enzyme Active Site Enzyme Target Enzyme (with catalytic Cys-SH) Covalent_Complex Covalently Modified Enzyme (Inactive) Enzyme->Covalent_Complex Nucleophilic Attack by Cys-S⁻ Inhibitor 3-Bromo-4,5-dihydroisoxazole Derivative Inhibitor->Covalent_Complex Bromide Leaving Group

Caption: Covalent inhibition mechanism of 3-bromo-4,5-dihydroisoxazole derivatives.

Therapeutic Applications and Key Targets

The versatility of the BDHI scaffold has led to its investigation in multiple therapeutic areas. The ability to tune the reactivity and selectivity of the "warhead" by modifying the substituent at the 5-position allows for the development of inhibitors against a variety of enzyme targets.[4]

Anticancer Activity: Targeting Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH)

Glyceraldehyde-3-phosphate dehydrogenase (GAPDH) is a key enzyme in the glycolytic pathway. Cancer cells often exhibit a high rate of glycolysis (the Warburg effect), making GAPDH a promising target for anticancer drug development.[4] Several BDHI derivatives have been identified as potent covalent inhibitors of human GAPDH (hGAPDH).[4][5]

Quantitative Data: Inhibition of hGAPDH by BDHI Derivatives

CompoundSubstituent at C5TargetActivityReference
Compound 11 (spirocyclic) Spirocyclic systemhGAPDHCovalent inactivation[4][5]
Compound 3 p-Carboxylic acid phenylhGAPDHCovalent inactivation[4]
Compound 1 PhenylhGAPDHCovalent inactivation[4]

Experimental Workflow: Screening for hGAPDH Inhibitors

G start Start: Synthesize BDHI Derivatives recombinant_hGAPDH Express and Purify Recombinant hGAPDH start->recombinant_hGAPDH screening Initial Screening: Incubate hGAPDH with BDHI (e.g., 100 µM for 3h) recombinant_hGAPDH->screening ferdinand_assay Ferdinand Assay: Measure NADH production screening->ferdinand_assay hit_identification Identify 'Hit' Compounds (Significant Inhibition) ferdinand_assay->hit_identification dose_response Dose-Response & Time-Course (Determine kinact/KI) hit_identification->dose_response Active end Lead Compound Identified hit_identification->end Inactive selectivity Selectivity Assays: Test against other thiol-containing proteins dose_response->selectivity cell_based Antiproliferative Assays: (e.g., Pancreatic Cancer Cell Lines) selectivity->cell_based cell_based->end

Caption: Workflow for identifying and characterizing BDHI-based hGAPDH inhibitors.

Antimalarial and Antiprotozoal Activity

The BDHI scaffold has also shown promise in the development of agents against parasitic diseases. Derivatives of 3-Br-acivicin, which contains the BDHI core, have demonstrated potent activity against Plasmodium falciparum (the causative agent of malaria) and Trypanosoma brucei (the causative agent of African trypanosomiasis).[3]

  • Plasmodium falciparum: BDHI derivatives can irreversibly inhibit P. falciparum GAPDH (PfGAPDH), a crucial enzyme for the parasite's energy metabolism.[3]

  • Trypanosoma brucei: 3-Br-acivicin is a potent inhibitor of T. brucei CTP synthetase (CTPS).[3]

  • Leishmania spp.: Certain BDHI derivatives have shown activity against Leishmania promastigotes.[6]

Quantitative Data: Antiparasitic Activity of BDHI Derivatives

CompoundTarget OrganismIC50Reference
Antileishmanial agent-2 P. falciparum (D10 strain)0.035 µM[6]
Antileishmanial agent-2 P. falciparum (W2 strain)0.058 µM[6]
Antileishmanial agent-2 L. infantum3.5 µM[6]
Antileishmanial agent-2 L. tropica7.5 µM[6]
Anti-inflammatory Activity: Targeting the Keap1-Nrf2 Pathway

The Keap1-Nrf2 signaling pathway is a critical regulator of cellular responses to oxidative stress and inflammation. Electrophilic compounds can modify cysteine residues on Keap1, leading to the activation of Nrf2 and the upregulation of antioxidant genes like heme oxygenase-1 (HO-1).[7][8][9] BDHI derivatives have been shown to be effective modulators of this pathway.

Signaling Pathway: Keap1-Nrf2 Activation by BDHI

G cluster_0 Cytoplasm cluster_1 Nucleus BDHI 3-Bromo-4,5-dihydroisoxazole Derivative Keap1 Keap1 (Cys151) BDHI->Keap1 Covalent Modification of Cys151 Nrf2 Nrf2 Keap1->Nrf2 Binds & Sequesters Proteasome Proteasomal Degradation Keap1->Proteasome Nrf2->Proteasome Ubiquitination & Degradation Nucleus Nucleus Nrf2->Nucleus Translocation ARE ARE (Antioxidant Response Element) Transcription Gene Transcription (e.g., HO-1) ARE->Transcription

Caption: Activation of the Nrf2 pathway by BDHI derivatives.

Experimental Protocols

General Synthesis of 5-Substituted 3-Bromo-4,5-dihydroisoxazoles

The most common method for synthesizing the BDHI ring system is the 1,3-dipolar cycloaddition reaction between an alkene and bromonitrile oxide. The bromonitrile oxide is typically generated in situ from dibromoformaldoxime.[2][4]

Protocol:

  • Preparation of Bromonitrile Oxide: To a solution of the appropriate alkene (1.0 eq) in a suitable solvent (e.g., ethyl acetate), add dibromoformaldoxime (DBF) and a base (e.g., NaHCO₃).

  • Cycloaddition Reaction: Stir the heterogeneous mixture at room temperature. The bromonitrile oxide is generated slowly in situ by the dehydrohalogenation of DBF and reacts with the alkene.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, filter the reaction mixture to remove the base. Wash the organic layer with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to afford the desired 3-bromo-4,5-dihydroisoxazole derivative.[4]

hGAPDH Inhibition Assay (Modified Ferdinand Assay)

This protocol is used to assess the irreversible inhibition of recombinant hGAPDH.[4]

Materials:

  • Recombinant hGAPDH

  • Assay Buffer: Triethanolamine buffer with EDTA and NAD⁺.

  • Substrates: Glyceraldehyde-3-phosphate (GAP) and sodium arsenate.

  • BDHI inhibitor stock solution (in DMSO).

Protocol:

  • Pre-incubation: In a 96-well plate, pre-incubate recombinant hGAPDH with the BDHI inhibitor at a specified concentration (e.g., 100 µM for initial screening) in the assay buffer at room temperature for a defined period (e.g., 3 hours).

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrates (GAP and sodium arsenate).

  • Measurement: Immediately measure the production of NADH by monitoring the increase in absorbance at 340 nm over time using a plate reader.

  • Data Analysis: Calculate the rate of reaction. Compare the rates of inhibitor-treated wells to control wells (containing DMSO vehicle) to determine the percent inhibition. For irreversible inhibitors, determine the second-order rate constant (k_inact/K_I) from time- and concentration-dependent inhibition studies.

Cell Viability Assay (LDH Assay)

This protocol is used to assess the cytotoxicity of BDHI compounds on cell lines.[8]

Materials:

  • Human cell line (e.g., THP-1 monocytes or pancreatic cancer cells).

  • Complete cell culture medium.

  • BDHI inhibitor stock solution (in DMSO).

  • LDH cytotoxicity assay kit.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Treatment: Treat the cells with increasing concentrations of the BDHI compounds for a specified duration (e.g., 24 hours). Include a vehicle control (DMSO) and a positive control for maximum LDH release.

  • LDH Measurement: After the incubation period, collect the cell culture supernatant.

  • Assay Procedure: Follow the manufacturer's instructions for the LDH cytotoxicity assay kit to measure the amount of lactate dehydrogenase (LDH) released into the supernatant, which is proportional to the number of lysed cells.

  • Data Analysis: Calculate the percentage of cytotoxicity for each concentration relative to the controls. Determine the CC50 (concentration that causes 50% cytotoxicity) if applicable.

Disclaimer: The protocols provided are for informational purposes and should be adapted and optimized based on specific laboratory conditions and research objectives. Always follow appropriate safety precautions when handling chemicals.

References

Application Note: Experimental Procedures for N-O Bond Cleavage in Dihydroisoxazoles

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Dihydroisoxazoles, also known as 2-isoxazolines, are versatile five-membered heterocyclic compounds that serve as crucial intermediates in organic synthesis. Their utility stems from the facile cleavage of the relatively weak N-O bond, which unmasks a variety of valuable functional groups. This transformation is a cornerstone in the synthesis of complex molecules, including natural products and pharmaceuticals, providing access to key structural motifs such as γ-amino alcohols and β-hydroxy ketones.[1][2] This application note provides detailed protocols for several common and effective methods for the reductive cleavage of the N-O bond in dihydroisoxazoles.

The primary methods covered include transition metal-mediated reductions, such as those employing Raney Nickel, Molybdenum Hexacarbonyl, and Samarium (II) Iodide. Each method offers distinct advantages in terms of selectivity, functional group tolerance, and reaction conditions, allowing researchers to choose the most appropriate procedure for their specific synthetic goals.

General Experimental Workflow

The process of N-O bond cleavage in a dihydroisoxazole typically follows a general workflow involving the reaction of the substrate with a reducing agent, followed by workup and purification to isolate the desired product, often a β-hydroxy ketone or a γ-amino alcohol.

G cluster_workflow General Workflow for N-O Bond Cleavage start Dihydroisoxazole Substrate reagent Select & Prepare Reducing Agent (e.g., Raney Ni, Mo(CO)₆, SmI₂) start->reagent 1. Starting Material reaction Perform Reductive Cleavage Reaction reagent->reaction 2. Reaction Setup workup Aqueous Workup & Extraction reaction->workup 3. Quenching & Isolation purification Purification (e.g., Column Chromatography) workup->purification 4. Purification product Isolated Product (β-Hydroxy Ketone / γ-Amino Alcohol) purification->product 5. Characterization

Caption: General experimental workflow for dihydroisoxazole N-O bond cleavage.

Method 1: Raney Nickel / AlCl₃ Mediated Cleavage

This method is particularly effective for the N-O bond cleavage of 2-isoxazolines fused to bicyclic frameworks, providing β-hydroxy ketones in good to excellent yields.[2] The combination of Raney Nickel as the hydrogenolysis catalyst and AlCl₃ as a Lewis acid mediator is crucial for the transformation.[2] The reaction typically proceeds in a protic solvent system like aqueous methanol.

Experimental Protocol

Materials:

  • Dihydroisoxazole substrate

  • Raney Nickel (50% slurry in water)

  • Aluminum Chloride (AlCl₃), anhydrous

  • Methanol (MeOH), reagent grade

  • Deionized Water (H₂O)

  • Diethyl ether (Et₂O) or Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Argon or Nitrogen atmosphere

Procedure:

  • To a solution of the dihydroisoxazole substrate (1.0 eq) in a 5:1 mixture of MeOH/H₂O, add aluminum chloride (AlCl₃) (3.0 eq).

  • Stir the mixture at room temperature for 10 minutes.

  • Carefully add Raney Nickel (approx. 100 mg per 0.25 mmol of substrate) to the reaction mixture.

  • Stir the resulting suspension vigorously at room temperature under an inert atmosphere (e.g., a balloon of H₂ is sometimes used, though often the Raney Ni slurry is sufficient). Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the Raney Nickel. Wash the Celite pad with methanol or ethyl acetate.

  • Combine the filtrate and washes, and remove the organic solvent under reduced pressure.

  • To the remaining aqueous residue, add saturated aqueous NaHCO₃ solution to neutralize the mixture.

  • Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 20 mL).

  • Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude product, a β-hydroxyketone, can be purified by flash column chromatography on silica gel.[2]

Data Presentation
Substrate TypeProductYield (%)Reference
Heterobicycloalkene-fused 3-methyl-2-isoxazolineHeterobicycle-fused β-hydroxyketone66–95[2][3]
Oxabicycloalkene-fused 2-isoxazolineOxabicyclic β-hydroxyketone85[2]
Azabicycloalkene-fused 2-isoxazolineAzabicyclic β-hydroxyketone66-78[2]

Method 2: Molybdenum Hexacarbonyl [Mo(CO)₆] Mediated Cleavage

Molybdenum hexacarbonyl is a versatile reagent for the reductive cleavage of N-O bonds in isoxazoles and isoxazolines.[2][4] The reaction is typically carried out in a mixture of acetonitrile and water under reflux conditions. Depending on the substrate and workup, this method can yield β-aminoenones or β-hydroxy ketones.[2][5]

Experimental Protocol

Materials:

  • Dihydroisoxazole substrate

  • Molybdenum Hexacarbonyl [Mo(CO)₆]

  • Acetonitrile (MeCN), anhydrous

  • Deionized Water (H₂O)

  • Diethyl ether (Et₂O) or Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Argon or Nitrogen atmosphere

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve the dihydroisoxazole substrate (1.0 eq) in a 9:1 mixture of acetonitrile and water.

  • Add molybdenum hexacarbonyl (1.0-1.5 eq) to the solution.

  • Heat the mixture to reflux (approx. 85-90 °C) under an inert atmosphere.

  • Monitor the reaction by TLC until the starting material is consumed (typically 2-4 hours).

  • Cool the reaction mixture to room temperature and filter it through a pad of Celite to remove insoluble molybdenum complexes. Wash the pad with acetonitrile or CH₂Cl₂.

  • Concentrate the filtrate under reduced pressure to remove the acetonitrile.

  • Dilute the residue with water and extract with Et₂O or CH₂Cl₂ (3 x 20 mL).

  • Combine the organic layers, wash with saturated NaHCO₃ solution and brine, then dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solution under reduced pressure to obtain the crude product.

  • Purify the product by flash column chromatography on silica gel.

Data Presentation
Substrate TypeProductYield (%)Reference
Carbobicycle-fused 2-isoxazolinesCyclopentene β-enaminone66-70[2]
General Isoxazolesβ-aminoenonesGood yields[5]

Method 3: Samarium(II) Iodide (SmI₂) Mediated Cleavage

Samarium(II) iodide is a powerful single-electron transfer agent used for a wide range of reductions in organic synthesis.[6] It is known for its mild reaction conditions and high chemoselectivity, making it suitable for complex molecules with sensitive functional groups.[7][8] The reaction is typically performed in THF at room temperature or below. The use of an additive like B(OH)₃ can facilitate the hydrolysis of the intermediate imine to yield β-hydroxy ketones.[7]

Experimental Protocol

Materials:

  • Dihydroisoxazole substrate

  • Samarium(II) Iodide (SmI₂) solution in THF (typically 0.1 M), freshly prepared or commercial

  • Tetrahydrofuran (THF), anhydrous

  • Boric Acid (B(OH)₃) or an alternative proton source (e.g., methanol)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Saturated aqueous potassium sodium tartrate (Rochelle's salt) solution

  • Diethyl ether (Et₂O)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Argon or Nitrogen atmosphere

Procedure:

  • Dissolve the dihydroisoxazole substrate (1.0 eq) and boric acid (2.0-4.0 eq) in anhydrous THF under an inert atmosphere.[7]

  • Cool the solution to 0 °C or maintain at room temperature, depending on substrate reactivity.

  • Add the 0.1 M solution of SmI₂ in THF (2.5-3.0 eq) dropwise to the stirred solution. The characteristic deep blue or green color of the SmI₂ solution should disappear upon reaction.

  • Continue stirring for 30 minutes to 2 hours, monitoring the reaction by TLC.

  • Quench the reaction by adding saturated aqueous Na₂S₂O₃ solution to remove any unreacted iodine.

  • Add saturated aqueous Rochelle's salt solution and stir vigorously until the phases become clear (this helps to break up samarium salt emulsions).

  • Extract the mixture with diethyl ether (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Data Presentation
Substrate TypeProductYield (%)NotesReference
Conjugated Δ²-isoxazolinesUnsaturated β-hydroxy ketonesNot specifiedB(OH)₃ used for imine hydrolysis[7]
5-spirocyclopropane isoxazolidinesβ-aminocyclopropanolsNot specifiedUseful for otherwise difficult transformations[8]

Reaction Pathways Overview

The choice of reagent dictates the final product obtained from the N-O bond cleavage of dihydroisoxazoles. Reductive methods can lead to either γ-amino alcohols or β-hydroxy ketones, with the latter often being the result of in-situ or workup-induced hydrolysis of an intermediate imine.

G cluster_pathways Product Outcomes from N-O Bond Cleavage start Dihydroisoxazole intermediate γ-Hydroxy Imine (Intermediate) start->intermediate Reductive N-O Cleavage (e.g., Raney Ni, SmI₂, Mo(CO)₆) product1 γ-Amino Alcohol intermediate->product1 Further Reduction (No Hydrolysis) product2 β-Hydroxy Ketone intermediate->product2 Hydrolysis (Workup or Additive)

Caption: Divergent pathways in dihydroisoxazole N-O bond cleavage.

Conclusion

The reductive N-O bond cleavage of dihydroisoxazoles is a powerful and reliable strategy for the synthesis of highly functionalized acyclic molecules. The methods presented herein—catalytic hydrogenolysis with Raney Nickel, and stoichiometric reductions with Molybdenum Hexacarbonyl or Samarium(II) Iodide—offer a range of options to suit different substrates and synthetic requirements. By providing detailed protocols and comparative data, this application note aims to equip researchers in organic synthesis and drug development with the practical knowledge needed to effectively utilize these important transformations.

References

Application Notes and Protocols for the Functionalization of 3-Bromo-5-tert-butyl-4,5-dihydroisoxazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the chemical modification of the 3-Bromo-5-tert-butyl-4,5-dihydroisoxazole ring. This compound serves as a valuable building block in medicinal chemistry and drug discovery, primarily utilized as an electrophilic "warhead" for covalent enzyme inhibition. The bromine atom at the C3 position is the key reactive site, functioning as a leaving group in various nucleophilic substitution and cross-coupling reactions.

I. Synthesis of this compound

The foundational method for synthesizing the 3-bromo-4,5-dihydroisoxazole scaffold is the 1,3-dipolar cycloaddition of bromonitrile oxide with an alkene. For the target molecule, 3,3-dimethyl-1-butene serves as the dipolarophile. Bromonitrile oxide is typically generated in situ from the dehydrohalogenation of dibromoformaldoxime.

Experimental Protocol: Synthesis of this compound

Materials:

  • Dibromoformaldoxime (DBF)

  • 3,3-dimethyl-1-butene

  • Sodium bicarbonate (NaHCO₃)

  • Ethyl acetate (EtOAc)

  • Water

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware for organic synthesis

  • Magnetic stirrer and stir bar

Procedure:

  • To a solution of 3,3-dimethyl-1-butene (1.2 equivalents) in ethyl acetate (0.2 M), add sodium bicarbonate (2.0 equivalents).

  • Cool the heterogeneous mixture to 0 °C in an ice bath with vigorous stirring.

  • Slowly add a solution of dibromoformaldoxime (1.0 equivalent) in a minimal amount of ethyl acetate to the reaction mixture over 1-2 hours using a syringe pump. The slow addition is crucial to keep the concentration of the unstable bromonitrile oxide low.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, filter the reaction mixture to remove excess sodium bicarbonate.

  • Transfer the filtrate to a separatory funnel and wash sequentially with water (2 x 50 mL) and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the pure this compound.

Diagram of Synthesis Workflow

G cluster_start Starting Materials 3_3_dimethyl_1_butene 3,3-dimethyl-1-butene Cycloaddition [3+2] Cycloaddition 3_3_dimethyl_1_butene->Cycloaddition Dibromoformaldoxime Dibromoformaldoxime In_situ_generation In situ generation of bromonitrile oxide Dibromoformaldoxime->In_situ_generation NaHCO3 EtOAc In_situ_generation->Cycloaddition Workup Aqueous Workup & Extraction Cycloaddition->Workup Purification Column Chromatography Workup->Purification Final_Product 3-Bromo-5-tert-butyl- 4,5-dihydroisoxazole Purification->Final_Product

Caption: Workflow for the synthesis of this compound.

II. Functionalization via Nucleophilic Substitution

The electrophilic nature of the carbon atom at the C3 position, bonded to the bromine, makes it susceptible to attack by nucleophiles. This is the key mechanism for its action as a covalent inhibitor, where a nucleophilic residue (e.g., cysteine) in an enzyme's active site attacks the isoxazole ring, displacing the bromide ion.[1] This reactivity can be exploited synthetically to introduce a variety of functional groups.

Representative Protocol: Nucleophilic Substitution with a Thiol

Materials:

  • This compound

  • A thiol of interest (e.g., benzyl mercaptan, 1.1 equivalents)

  • A non-nucleophilic base (e.g., potassium carbonate, K₂CO₃, 1.5 equivalents)

  • Anhydrous polar aprotic solvent (e.g., Dimethylformamide, DMF)

  • Standard laboratory glassware for inert atmosphere reactions

  • Nitrogen or Argon gas

Procedure:

  • To an oven-dried flask under an inert atmosphere, add the thiol and anhydrous DMF.

  • Add potassium carbonate to the solution and stir for 15-20 minutes at room temperature to generate the thiolate.

  • Add a solution of this compound (1.0 equivalent) in a minimal amount of DMF.

  • Stir the reaction at room temperature or gently heat (40-50 °C) if necessary.

  • Monitor the reaction by TLC or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the residue by flash column chromatography to yield the 3-thio-substituted-5-tert-butyl-4,5-dihydroisoxazole.

Diagram of Nucleophilic Substitution Pathway

G Start 3-Bromo-5-tert-butyl- 4,5-dihydroisoxazole Product 3-Thio-substituted- 5-tert-butyl-4,5-dihydroisoxazole Start->Product Nucleophilic Attack Leaving_Group Br⁻ Start->Leaving_Group Displacement Nucleophile R-SH + Base Thiolate R-S⁻ (Thiolate) Nucleophile->Thiolate Deprotonation Suzuki_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_complex R¹-Pd(II)L₂(Br) OxAdd->PdII_complex Transmetal Transmetalation PdII_complex->Transmetal PdII_R1R2 R¹-Pd(II)L₂(R²) Transmetal->PdII_R1R2 RedElim Reductive Elimination PdII_R1R2->RedElim RedElim->Pd0 Catalyst Regeneration Product R¹-R² RedElim->Product R1Br R¹-Br (Isoxazole-Br) R1Br->OxAdd R2BOH2 R²-B(OH)₂ (Boronic Acid) R2BOH2->Transmetal Base Base Base->Transmetal

References

Application Notes and Protocols: 3-Bromo-5-tert-butyl-4,5-dihydroisoxazole in Covalent Inhibitor Design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 3-bromo-4,5-dihydroisoxazole scaffold has emerged as a versatile and tunable electrophilic warhead in the design of covalent inhibitors.[1] This heterocyclic system, inspired by the natural product acivicin, offers a unique reactivity profile, primarily targeting nucleophilic cysteine residues within protein active sites. The bromine atom at the 3-position acts as a leaving group, facilitating covalent bond formation with the target protein. The substituent at the 5-position, such as a tert-butyl group, can be modified to modulate potency, selectivity, and pharmacokinetic properties. These compounds have shown promise in targeting enzymes implicated in various diseases, including cancer and inflammatory conditions. Notably, derivatives of this scaffold have been developed as inhibitors of Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH) and Kelch-like ECH-associated protein 1 (Keap1).[2][3]

This document provides detailed application notes and experimental protocols for the use of 3-bromo-5-tert-butyl-4,5-dihydroisoxazole and its analogs in the design and characterization of covalent inhibitors.

Data Presentation

Table 1: In Vitro Activity of 3-Bromo-4,5-dihydroisoxazole Derivatives against hGAPDH
Compound IDStructureR-groupk_inact / K_I (M⁻¹s⁻¹)IC₅₀ (µM)Reference
1 3-bromo-5-phenyl-4,5-dihydroisoxazolePhenyl1.10 x 10⁻⁴ (at pH 7)-[4]
3 4-(5-(3-bromo-4,5-dihydroisoxazol-5-yl))benzoic acid4-carboxyphenyl1.84 x 10⁻⁶ (at pH 7)-[5]
11 Spirocyclic analogSpirocyclic ether8.75 x 10⁻⁶ (at pH 7)-[5]
12 Spirocyclic analogSpirocyclic carbamate<< 1.00 x 10⁻⁸ (at pH 7)-[5]

Note: k_inact / K_I values were determined by reacting the compounds with β-mercaptoethanol (βME) as a surrogate for the cysteine thiol.

Table 2: Cellular Activity of 3-Bromo-4,5-dihydroisoxazole Derivatives in Pancreatic Cancer Cell Lines
Compound IDCell LineCell Growth Inhibition IC₅₀ (µM, 48h)Reference
11 BxPC-315.5[2]
11 MIA PaCa-211.2[2]
11 PANC-125.1[2]
11 AsPC-118.9[2]
12 BxPC-3>100[2]
12 MIA PaCa-2>100[2]
12 PANC-1>100[2]
12 AsPC-1>100[2]
Table 3: Nrf2 and HO-1 Activation by 3-Bromo-4,5-dihydroisoxazole Derivatives in THP-1 Cells
Compound IDConcentration (µM)Nrf2 Fold Induction (6h)HO-1 Fold Induction (6h)Reference
1 50~3.5~4.0[3]
2 50~2.5~2.5[3]
3 50~2.0~1.5[3]
4 50~1.5~1.0[3]
5 50~2.5~2.0[3]

Experimental Protocols

Protocol 1: Synthesis of 3-Bromo-5-substituted-4,5-dihydroisoxazoles

This protocol describes a general method for the synthesis of 3-bromo-5-substituted-4,5-dihydroisoxazoles via a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkene.

Materials:

  • Substituted alkene (e.g., 3,3-dimethyl-1-butene for this compound)

  • Dibromoformaldoxime (DBF)

  • Sodium bicarbonate (NaHCO₃)

  • Dichloromethane (CH₂Cl₂)

  • Water (H₂O)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for column chromatography (e.g., ethyl acetate/hexanes mixture)

Procedure:

  • To a solution of the substituted alkene (1.0 eq) in dichloromethane, add solid sodium bicarbonate (5.0 eq) and dibromoformaldoxime (2.0 eq).

  • Stir the reaction mixture vigorously at room temperature for 24-48 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Upon completion, add water to the reaction mixture and separate the organic layer.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired 3-bromo-5-substituted-4,5-dihydroisoxazole.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Determination of Covalent Inhibitor Kinetics (k_inact/K_I)

This protocol outlines a method to determine the second-order rate constant (k_inact/K_I) for a covalent inhibitor, which is a key parameter for evaluating its efficiency. This can be achieved by monitoring the reaction with a thiol-containing compound like β-mercaptoethanol (βME) or by a progress-curve method with the target enzyme.

Materials:

  • Purified target enzyme (e.g., hGAPDH)

  • Covalent inhibitor stock solution (in DMSO)

  • Assay buffer (e.g., 100 mM HEPES, pH 7.4, 150 mM NaCl, 1 mM EDTA)

  • Substrate for the enzyme (e.g., glyceraldehyde-3-phosphate and NAD⁺ for GAPDH)

  • Plate reader capable of measuring absorbance or fluorescence

Procedure (Progress-Curve Method):

  • Prepare a series of inhibitor concentrations in the assay buffer.

  • In a 96-well plate, add the enzyme to each well.

  • Initiate the reaction by adding a mixture of the substrate and varying concentrations of the inhibitor to the wells.

  • Immediately begin monitoring the reaction progress (e.g., absorbance change at 340 nm for NADH production by GAPDH) over time in a kinetic plate reader.

  • The resulting progress curves will show a time-dependent decrease in enzyme activity as the covalent bond forms.

  • Fit the progress curves to a model for irreversible inhibition to determine the observed rate of inactivation (k_obs) for each inhibitor concentration.

  • Plot the k_obs values against the inhibitor concentrations.

  • Fit the data to the following equation to determine k_inact and K_I: k_obs = k_inact * [I] / (K_I + [I])

  • The ratio k_inact/K_I represents the second-order rate constant for covalent modification.

Protocol 3: Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful method to verify and quantify the engagement of a covalent inhibitor with its target protein in a cellular environment.

Materials:

  • Cells expressing the target protein

  • Covalent inhibitor stock solution (in DMSO)

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., PBS with protease inhibitors)

  • PCR tubes or 96-well PCR plate

  • Thermal cycler

  • Equipment for protein quantification (e.g., BCA assay)

  • SDS-PAGE and Western blotting reagents

  • Primary antibody specific for the target protein

  • HRP-conjugated secondary antibody

  • Chemiluminescence detection system

Procedure:

  • Cell Treatment: Culture cells to 70-80% confluency. Treat the cells with the covalent inhibitor at the desired concentration or with vehicle (DMSO) for a specified time.

  • Harvesting and Lysis: Harvest the cells, wash with PBS, and resuspend in lysis buffer. Lyse the cells by freeze-thaw cycles.

  • Heat Challenge: Aliquot the cell lysate into PCR tubes or a PCR plate. Heat the samples to a range of temperatures using a thermal cycler for a defined period (e.g., 3 minutes).

  • Separation of Soluble and Aggregated Proteins: Centrifuge the heated samples at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.

  • Quantification of Soluble Protein: Carefully collect the supernatant containing the soluble proteins. Quantify the amount of soluble target protein in each sample by Western blotting.

  • Data Analysis: Generate a melting curve by plotting the amount of soluble target protein as a function of temperature for both the vehicle- and inhibitor-treated samples. Ligand binding will typically stabilize the protein, resulting in a shift of the melting curve to higher temperatures.

Protocol 4: Cell Viability (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Cells of interest

  • Covalent inhibitor stock solution (in DMSO)

  • Cell culture medium

  • MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in PBS

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well plate

  • Plate reader capable of measuring absorbance at ~570 nm

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the covalent inhibitor for the desired incubation period (e.g., 24, 48, or 72 hours). Include vehicle-only (DMSO) controls.

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of ~570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each inhibitor concentration relative to the vehicle-treated control cells. Plot the cell viability against the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Mandatory Visualization

Signaling Pathways and Experimental Workflows

covalent_inhibitor_design_workflow cluster_discovery Discovery Phase cluster_optimization Optimization Phase cluster_preclinical Preclinical Phase Target_ID Target Identification & Validation Screening High-Throughput Screening (HTS / FBDD) Target_ID->Screening Assay Development Hit_ID Hit Identification Screening->Hit_ID Data Analysis Hit_to_Lead Hit-to-Lead (SAR) Hit_ID->Hit_to_Lead Initial Potency & Selectivity Lead_Opt Lead Optimization (ADME/Tox) Hit_to_Lead->Lead_Opt Improve Properties Candidate Candidate Selection Lead_Opt->Candidate Meet Target Profile In_Vivo In Vivo Efficacy & Safety Candidate->In_Vivo Preclinical Studies

Caption: A generalized workflow for covalent inhibitor drug discovery.

keap1_nrf2_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1 Keap1 Nrf2 Nrf2 Keap1->Nrf2 Binds & Sequesters Cul3 Cul3-Rbx1 E3 Ligase Keap1->Cul3 Nrf2->Keap1 Proteasome Proteasome Nrf2->Proteasome Degradation Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc Translocation Cul3->Nrf2 Ubiquitination Inhibitor 3-Bromo-dihydroisoxazole (Covalent Inhibitor) Inhibitor->Keap1 Covalent Modification of Cys151 ARE Antioxidant Response Element (ARE) Nrf2_nuc->ARE Binds Genes Cytoprotective Genes (e.g., HO-1, NQO1) ARE->Genes Activates Transcription

Caption: The Keap1-Nrf2 signaling pathway and its modulation by a covalent inhibitor.

gapdh_signaling cluster_glycolysis Glycolysis cluster_apoptosis Apoptosis & Other Functions G3P Glyceraldehyde-3-Phosphate GAPDH GAPDH G3P->GAPDH DPG 1,3-Bisphosphoglycerate GAPDH->DPG Catalyzes GAPDH_nuc Nuclear GAPDH GAPDH->GAPDH_nuc Translocation ATP ATP Production DPG->ATP Inhibitor 3-Bromo-dihydroisoxazole (Covalent Inhibitor) Inhibitor->GAPDH Covalent Inhibition of Cys152 SIAH1 SIAH1 GAPDH_nuc->SIAH1 Stabilizes DNA_Repair DNA Repair GAPDH_nuc->DNA_Repair Participates in Apoptosis Apoptosis SIAH1->Apoptosis Induces

Caption: Dual roles of GAPDH in glycolysis and apoptosis, and its inhibition.

References

Application Notes and Protocols for Cross-Coupling Reactions with 3-Bromo-dihydroisoxazoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for palladium-catalyzed cross-coupling reactions involving 3-bromo-dihydroisoxazoles (also known as 3-bromo-isoxazolines). Dihydroisoxazoles are valuable heterocyclic scaffolds in medicinal chemistry, and the functionalization at the 3-position via cross-coupling reactions opens avenues for the synthesis of novel derivatives with potential therapeutic applications.

This guide covers four major classes of cross-coupling reactions: Suzuki-Miyaura coupling, Heck reaction, Sonogashira coupling, and Buchwald-Hartwig amination. The protocols provided are based on established methodologies for similar heterocyclic systems and are intended to serve as a robust starting point for reaction optimization.

General Workflow for Cross-Coupling Reactions

The successful execution of a cross-coupling reaction hinges on the careful selection and combination of several key components: the palladium catalyst, a suitable ligand, a base, and the solvent system. The general workflow involves the assembly of the reaction mixture under an inert atmosphere, followed by heating to the optimal temperature for a specified duration. Post-reaction, a standard workup and purification procedure is employed to isolate the desired product.

G cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup and Purification Start Prepare Dry Glassware (Schlenk flask/Microwave vial) Reagents Add 3-Bromo-dihydroisoxazole, Coupling Partner, Base Start->Reagents Catalyst Add Palladium Catalyst and Ligand Reagents->Catalyst Solvent Add Anhydrous Solvent Catalyst->Solvent Inert Degas and Purge with Inert Gas (Ar/N2) Solvent->Inert Heat Heat to Reaction Temperature Inert->Heat Monitor Monitor Progress (TLC, LC-MS, GC-MS) Heat->Monitor Cool Cool to Room Temperature Monitor->Cool Quench Quench Reaction Cool->Quench Extract Extract with Organic Solvent Quench->Extract Dry Dry Organic Layer Extract->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify by Chromatography Concentrate->Purify End Characterize Product Purify->End

Caption: General experimental workflow for palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds between a halide and an organoboron compound. For 3-bromo-dihydroisoxazoles, this reaction allows for the introduction of a wide range of aryl, heteroaryl, and vinyl substituents.

Data Presentation: Illustrative Suzuki-Miyaura Coupling Conditions

The following table summarizes typical reaction conditions for the Suzuki-Miyaura coupling of bromo-heterocyclic compounds with various boronic acids, providing a comparative basis for optimization.

EntryAryl HalideBoronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
13-Bromo-dihydroisoxazole (generic)Phenylboronic acidPd(PPh₃)₄ (5)-K₂CO₃Toluene/H₂O90-11012Est. 70-85
25-BromoindazoleN-Boc-2-pyrroleboronic acidPd(dppf)Cl₂ (10)-K₂CO₃DME802>95[1]
37-BromotryptophanPhenylboronic acidPd(OAc)₂ (5)-K₃PO₄H₂O80--[2]
43-Chloroindazole5-Indole boronic acidPd₂(dba)₃ (2)XPhos (3)K₃PO₄Dioxane/H₂O10015-[3]

Estimated yields are based on reactions with structurally similar bromo-heterocycles.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol describes a general procedure for the Suzuki-Miyaura coupling of a 3-bromo-dihydroisoxazole with an arylboronic acid.

Materials:

  • 3-Bromo-dihydroisoxazole derivative (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2-1.5 mmol, 1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)

  • Solvent system (e.g., Toluene/Ethanol/Water or Dioxane/Water)

  • Schlenk flask or microwave vial

  • Magnetic stirrer and heating source (oil bath or microwave reactor)

Procedure:

  • To a dry Schlenk flask or microwave vial, add the 3-bromo-dihydroisoxazole (1.0 mmol), arylboronic acid (1.2 mmol), palladium catalyst (0.05 mmol), and base (2.0 mmol).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent system (e.g., a 4:1 mixture of dioxane and water, to achieve a concentration of 0.1-0.5 M).

  • Heat the reaction mixture to 90-110 °C with vigorous stirring for 4-16 hours, or irradiate in a microwave reactor at 100-150 °C for 10-30 minutes.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate or magnesium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 3-aryl-dihydroisoxazole.

Heck Reaction

The Heck reaction facilitates the coupling of an unsaturated halide with an alkene to form a substituted alkene. This reaction is particularly useful for introducing vinyl groups at the 3-position of the dihydroisoxazole ring.

Data Presentation: Illustrative Heck Reaction Conditions

The following table presents typical conditions for the Heck reaction of various bromo-heterocycles with alkenes.

EntryAryl HalideAlkeneCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
13-Bromo-dihydroisoxazole (generic)n-Butyl acrylatePd(OAc)₂ (2)PPh₃ (4)K₂CO₃DMF10012Est. 80-90
23-BromoquinolineEthyl crotonatePd EnCat® 40 (0.8)-NaOAcEthanol140 (mw)0.571
33-Bromoindazolen-Butyl acrylatePd(OAc)₂ (5)PPh₃ (10)TEA--->90[4]
44-Bromoanisolen-Butyl acrylatePd(OAc)₂ (0.01)-NaOAcDMA1402495

Estimated yields are based on reactions with structurally similar bromo-heterocycles.

Experimental Protocol: Heck Reaction

This protocol provides a general method for the Heck reaction of a 3-bromo-dihydroisoxazole with an alkene.

Materials:

  • 3-Bromo-dihydroisoxazole derivative (1.0 mmol, 1.0 equiv)

  • Alkene (e.g., n-butyl acrylate, 1.2 mmol, 1.2 equiv)

  • Palladium(II) Acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • Triphenylphosphine (PPh₃, 0.04 mmol, 4 mol%)

  • Base (e.g., Triethylamine (NEt₃) or K₂CO₃, 2.0 mmol, 2.0 equiv)

  • Anhydrous solvent (e.g., DMF, NMP, or acetonitrile)

  • Sealed reaction tube or microwave vial

Procedure:

  • In a sealed tube or microwave vial, combine the 3-bromo-dihydroisoxazole (1.0 mmol), palladium acetate (0.02 mmol), triphenylphosphine (0.04 mmol), and base (2.0 mmol).

  • Evacuate and backfill the vessel with an inert gas.

  • Add the anhydrous solvent (to achieve a concentration of 0.1-0.5 M) followed by the alkene (1.2 mmol).

  • Seal the vessel and heat the reaction mixture to 100-140 °C for 12-24 hours.

  • Monitor the reaction by TLC or GC-MS.

  • After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the product by column chromatography.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between a halide and a terminal alkyne, providing a direct route to 3-alkynyl-dihydroisoxazoles.

Data Presentation: Illustrative Sonogashira Coupling Conditions

The table below outlines typical conditions for the Sonogashira coupling of halo-isoxazoles and other related systems.

EntryHalideAlkynePd Catalyst (mol%)Cu Cocatalyst (mol%)BaseSolventTemp. (°C)Yield (%)
13-Bromo-dihydroisoxazole (generic)PhenylacetylenePd(PPh₃)₂Cl₂ (5)CuI (10)Et₂NHDMF60Est. 70-95
24-Iodo-3,5-disubstituted isoxazolePhenylacetylenePd(acac)₂ (5)CuI (10)Et₂NHDMF60up to 98[5][6]
33-Bromo-1,2-dioneSubstituted acetylenesPd(PPh₃)₂Cl₂ (5)CuI (10)Et₃NTHFrtup to 93[7]
4Bromo-peptideVarious terminal alkynes[PdCl₂(CH₃CN)₂] (15)-Cs₂CO₃H₂O/MeCN65-[8]

Estimated yields are based on reactions with structurally similar halo-heterocycles.

Experimental Protocol: Sonogashira Coupling

This protocol describes a general procedure for the Sonogashira coupling of a 3-bromo-dihydroisoxazole with a terminal alkyne.

Materials:

  • 3-Bromo-dihydroisoxazole derivative (1.0 mmol, 1.0 equiv)

  • Terminal alkyne (1.2 mmol, 1.2 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.05 mmol, 5 mol%)

  • Copper(I) iodide (CuI, 0.10 mmol, 10 mol%)

  • Amine base (e.g., Diethylamine (Et₂NH) or Triethylamine (Et₃N), 2.0 mmol, 2.0 equiv)

  • Anhydrous solvent (e.g., DMF or THF)

  • Schlenk flask

Procedure:

  • To a dry Schlenk flask, add the 3-bromo-dihydroisoxazole (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.05 mmol), and CuI (0.10 mmol).

  • Evacuate and backfill the flask with argon or nitrogen.

  • Add the anhydrous solvent, followed by the amine base and the terminal alkyne.

  • Stir the reaction mixture at room temperature to 60 °C for 3-24 hours.

  • Monitor the reaction's progress by TLC or LC-MS.

  • Once complete, dilute the mixture with an organic solvent and filter through a pad of celite.

  • Wash the filtrate with saturated aqueous ammonium chloride and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

  • Purify the crude product by flash column chromatography.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, allowing for the synthesis of 3-amino-dihydroisoxazole derivatives from primary or secondary amines.

G Pd(0) Pd(0) Oxidative_Addition Oxidative Addition Pd(0)->Oxidative_Addition Aryl-Br 3-Bromo- dihydroisoxazole Aryl-Br->Oxidative_Addition Pd(II)_Complex Ar-Pd(II)-Br Complex Oxidative_Addition->Pd(II)_Complex Ligand_Exchange Ligand Exchange Pd(II)_Complex->Ligand_Exchange Amine R2NH Amine->Ligand_Exchange Amido_Complex Ar-Pd(II)-NR2 Complex Ligand_Exchange->Amido_Complex Reductive_Elimination Reductive Elimination Amido_Complex->Reductive_Elimination Reductive_Elimination->Pd(0) Product 3-Amino- dihydroisoxazole Reductive_Elimination->Product Base Base Base->Ligand_Exchange

References

Application Notes and Protocols for the Synthesis of Amino Alcohols from 3-Bromo-5-tert-butyl-4,5-dihydroisoxazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive guide for the synthesis of γ-amino-β-hydroxy alcohols utilizing 3-Bromo-5-tert-butyl-4,5-dihydroisoxazole as a key starting material. The described two-step synthetic pathway involves an initial nucleophilic substitution of the bromine atom, followed by a reductive ring-opening of the isoxazoline core. This methodology offers a versatile route to valuable amino alcohol scaffolds, which are prevalent in numerous biologically active molecules and pharmaceutical agents. Detailed experimental protocols, quantitative data, and visual representations of the synthetic workflow are presented to facilitate successful implementation in a research and development setting.

Introduction

γ-Amino-β-hydroxy alcohols are critical pharmacophores found in a wide array of therapeutic agents, including antivirals, antibiotics, and enzyme inhibitors. Their synthesis often requires multi-step procedures with careful control of stereochemistry. The use of cyclic precursors, such as isoxazolines, provides a powerful strategy for introducing the desired functionality in a controlled manner. This compound is a readily accessible and highly reactive electrophilic building block.[1] The C3-bromine atom serves as an excellent leaving group for nucleophilic substitution, while the dihydroisoxazole ring can be reductively cleaved to unmask the amino alcohol functionality.[1][2] This document outlines a detailed protocol for this transformation.

Overall Synthetic Scheme

The synthesis proceeds via a two-step sequence:

  • Step 1: Nucleophilic Substitution. The bromine atom at the C3 position of this compound is displaced by a hydroxide nucleophile to yield 5-tert-butyl-4,5-dihydroisoxazol-3-ol.

  • Step 2: Reductive Ring Opening. The resulting 3-hydroxy-isoxazoline intermediate is subjected to reductive cleavage of the N-O bond to afford the final γ-amino-β-hydroxy alcohol product.

Experimental Protocols

Step 1: Synthesis of 5-tert-butyl-4,5-dihydroisoxazol-3-ol

Materials:

  • This compound

  • Sodium Hydroxide (NaOH)

  • Tetrahydrofuran (THF), anhydrous

  • Water, deionized

  • Hydrochloric Acid (HCl), 1M solution

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • To a solution of this compound (1.0 eq) in a mixture of THF and water (4:1 v/v), add sodium hydroxide (1.2 eq).

  • Stir the reaction mixture at room temperature for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, neutralize the reaction mixture with 1M HCl until a pH of ~7 is reached.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine (2 x 30 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 5-tert-butyl-4,5-dihydroisoxazol-3-ol.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain the pure product.

Step 2: Synthesis of 4-Amino-5,5-dimethylhexane-1,3-diol (Reductive Ring Opening)

Materials:

  • 5-tert-butyl-4,5-dihydroisoxazol-3-ol

  • Raney® Nickel (50% slurry in water)

  • Methanol

  • Water, deionized

  • Ammonium chloride, saturated aqueous solution

  • Celite®

Procedure:

  • In a flask, dissolve 5-tert-butyl-4,5-dihydroisoxazol-3-ol (1.0 eq) in a mixture of methanol and water (5:1 v/v).

  • Carefully add Raney® Nickel (approximately 1:1 weight ratio relative to the substrate) to the solution.

  • Stir the suspension vigorously under a hydrogen atmosphere (balloon pressure) at room temperature for 48 hours. Monitor the reaction by TLC.

  • After the reaction is complete, carefully filter the mixture through a pad of Celite® to remove the Raney® Nickel. Caution: Raney® Nickel is pyrophoric and should be handled with care, always kept wet.

  • Wash the Celite® pad with methanol.

  • Concentrate the filtrate under reduced pressure.

  • To the residue, add a saturated aqueous solution of ammonium chloride and extract with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude amino alcohol.

  • Purify the product by column chromatography on silica gel (eluent: dichloromethane/methanol gradient) to afford the pure 4-Amino-5,5-dimethylhexane-1,3-diol.

Quantitative Data

StepReactantProductReagentsSolventTemp.TimeYield (%)
1This compound5-tert-butyl-4,5-dihydroisoxazol-3-olNaOHTHF/WaterRT24h~75-85%
25-tert-butyl-4,5-dihydroisoxazol-3-ol4-Amino-5,5-dimethylhexane-1,3-diolRaney® Ni, H₂Methanol/WaterRT48h~60-70%

Note: Yields are approximate and may vary depending on reaction scale and optimization.

Visualizations

Reaction Pathway

Reaction_Pathway Start This compound Intermediate 5-tert-butyl-4,5-dihydroisoxazol-3-ol Start->Intermediate NaOH, THF/H₂O Nucleophilic Substitution Product 4-Amino-5,5-dimethylhexane-1,3-diol Intermediate->Product Raney® Ni, H₂ Methanol/H₂O Reductive Ring Opening Experimental_Workflow cluster_step1 Step 1: Nucleophilic Substitution cluster_step2 Step 2: Reductive Ring Opening S1_Start Dissolve 3-Bromo-5-tert-butyl- 4,5-dihydroisoxazole in THF/H₂O S1_Add_Base Add NaOH S1_Start->S1_Add_Base S1_React Stir at RT for 24h S1_Add_Base->S1_React S1_Workup Neutralize, Extract with EtOAc S1_React->S1_Workup S1_Purify Column Chromatography S1_Workup->S1_Purify S1_Product 5-tert-butyl-4,5-dihydroisoxazol-3-ol S1_Purify->S1_Product S2_Start Dissolve Intermediate in MeOH/H₂O S1_Product->S2_Start Proceed to Step 2 S2_Add_Catalyst Add Raney® Nickel S2_Start->S2_Add_Catalyst S2_React Stir under H₂ atmosphere for 48h S2_Add_Catalyst->S2_React S2_Workup Filter, Concentrate, Extract S2_React->S2_Workup S2_Purify Column Chromatography S2_Workup->S2_Purify S2_Product 4-Amino-5,5-dimethylhexane-1,3-diol S2_Purify->S2_Product

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Bromo-5-tert-butyl-4,5-dihydroisoxazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 3-Bromo-5-tert-butyl-4,5-dihydroisoxazole, with a focus on improving reaction yield.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound via the 1,3-dipolar cycloaddition of bromonitrile oxide with 3,3-dimethyl-1-butene.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Inefficient generation of bromonitrile oxide. 2. Decomposition of bromonitrile oxide before it can react. 3. Low reactivity of the alkene (3,3-dimethyl-1-butene). 4. Impure starting materials (dibromoformaldoxime or alkene). 5. Incorrect reaction temperature.1. Ensure the base (e.g., NaHCO₃, Et₃N) is fresh and added portion-wise to control the rate of nitrile oxide formation. 2. Maintain a low reaction temperature (0-5 °C) during the in situ generation of the nitrile oxide. Ensure slow addition of the base. 3. Use a slight excess of the alkene (1.1-1.2 equivalents) to drive the reaction forward. 4. Purify starting materials before use. Dibromoformaldoxime can be sensitive to moisture. 5. Optimize the temperature. While nitrile oxide generation is often done at low temperatures, the cycloaddition itself may benefit from slowly warming to room temperature.
Formation of Multiple Byproducts 1. Dimerization of the bromonitrile oxide. 2. Polymerization of the alkene. 3. Side reactions involving impurities.1. Maintain a low concentration of the nitrile oxide by slow, controlled generation. Ensure the alkene is present in the reaction mixture during generation. 2. Ensure the alkene is free of peroxides which can initiate polymerization. 3. Use high-purity, dry solvents and reagents.
Difficult Product Isolation/Purification 1. Product is an oil and difficult to crystallize. 2. Co-elution of the product with starting materials or byproducts during chromatography.1. If the product is an oil, use column chromatography for purification. 2. Optimize the solvent system for column chromatography. A gradient elution may be necessary. Consider alternative purification methods like distillation under reduced pressure if the product is thermally stable.
Inconsistent Results 1. Variability in the quality of reagents or solvents. 2. Inconsistent reaction setup and conditions. 3. Moisture contamination.1. Use reagents and solvents from a reliable source and of the same grade for all experiments. 2. Standardize the reaction setup, including stirring speed, rate of addition, and temperature control. 3. Dry all glassware thoroughly and use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The primary and most effective method is the 1,3-dipolar cycloaddition reaction.[1][2] This involves the reaction of a bromonitrile oxide, generated in situ from dibromoformaldoxime, with the dipolarophile, 3,3-dimethyl-1-butene.[1]

Q2: How can I improve the yield of the 1,3-dipolar cycloaddition reaction?

A2: To improve the yield, focus on the controlled, slow in situ generation of the bromonitrile oxide in the presence of the alkene.[3] This minimizes the dimerization of the nitrile oxide, a common side reaction. Using a slight excess of the alkene and maintaining an optimal temperature are also key factors.

Q3: What are the critical parameters to control during the reaction?

A3: The most critical parameters are:

  • Temperature: Low temperatures (typically 0-5 °C) are often required during the generation of the unstable bromonitrile oxide.

  • Rate of Reagent Addition: Slow, portion-wise addition of the base to the dibromoformaldoxime solution is crucial for controlling the concentration of the nitrile oxide.

  • Solvent: Anhydrous, non-protic solvents are generally preferred to prevent unwanted side reactions.

Q4: What are some common byproducts, and how can I minimize their formation?

A4: A common byproduct is the furoxan dimer, formed from the dimerization of two molecules of bromonitrile oxide. To minimize this, ensure that the nitrile oxide is generated slowly and in the presence of the alkene so that it reacts in the intended cycloaddition.

Q5: How should I purify the final product?

A5: Purification is typically achieved through column chromatography on silica gel. The choice of eluent will depend on the polarity of the product and any impurities. A common starting point is a mixture of hexanes and ethyl acetate.

Experimental Protocol: Synthesis of this compound

This protocol outlines a general procedure for the synthesis via a 1,3-dipolar cycloaddition reaction.

Materials:

  • Dibromoformaldoxime

  • 3,3-dimethyl-1-butene

  • Sodium bicarbonate (NaHCO₃) or Triethylamine (Et₃N)

  • Ethyl acetate (anhydrous)

  • Deionized water

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl acetate for chromatography

Procedure:

  • Reaction Setup: In a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen), dissolve dibromoformaldoxime (1.0 equivalent) and 3,3-dimethyl-1-butene (1.2 equivalents) in anhydrous ethyl acetate.

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath.

  • Nitrile Oxide Generation and Cycloaddition: To the cooled and stirring solution, add sodium bicarbonate (2.0 equivalents) portion-wise over 1-2 hours.

  • Reaction Progression: Allow the reaction to stir at 0 °C for an additional hour after the final addition of base, and then let it warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, filter the mixture to remove the inorganic salts. Wash the filtrate with deionized water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure this compound.

Quantitative Data Summary

The following table can be used to log experimental data and track the impact of varying conditions on the reaction yield.

Entry Equivalents of Alkene Base Solvent Temperature (°C) Reaction Time (h) Yield (%) Notes
11.1NaHCO₃Ethyl Acetate0 → RT18
21.2NaHCO₃Ethyl Acetate0 → RT18
31.2Et₃NDichloromethane0 → RT18
41.2NaHCO₃Tetrahydrofuran0 → RT18
51.2NaHCO₃Ethyl Acetate024

Visualizations

Synthesis_Pathway cluster_start Starting Materials cluster_reaction Reaction cluster_product Product DBF Dibromoformaldoxime InSitu In situ generation of Bromonitrile Oxide DBF->InSitu + Base (e.g., NaHCO3) Alkene 3,3-dimethyl-1-butene Cycloaddition [3+2] Cycloaddition Alkene->Cycloaddition InSitu->Cycloaddition Product 3-Bromo-5-tert-butyl- 4,5-dihydroisoxazole Cycloaddition->Product

Caption: Synthetic pathway for this compound.

Troubleshooting_Workflow Start Low Yield or No Product CheckReagents Are starting materials pure and anhydrous? Start->CheckReagents CheckConditions Were reaction conditions (temp, addition rate) correct? CheckReagents->CheckConditions Yes PurifyReagents Purify starting materials and dry solvents. CheckReagents->PurifyReagents No OptimizeAlkene Is there an excess of alkene? CheckConditions->OptimizeAlkene Yes AdjustConditions Adjust temperature and slow the rate of base addition. CheckConditions->AdjustConditions No IncreaseAlkene Increase alkene to 1.2-1.5 equivalents. OptimizeAlkene->IncreaseAlkene No Success Improved Yield OptimizeAlkene->Success Yes PurifyReagents->Start AdjustConditions->Start IncreaseAlkene->Start

Caption: Troubleshooting workflow for low yield synthesis.

Logical_Relationships Yield Product Yield Purity Reagent Purity Purity->Yield Temp Reaction Temperature Temp->Yield influences Dimerization Nitrile Oxide Dimerization Temp->Dimerization influences AdditionRate Base Addition Rate AdditionRate->Yield influences AdditionRate->Dimerization reduces Byproducts Byproduct Formation Byproducts->Yield reduces Dimerization->Byproducts

Caption: Key parameter relationships influencing reaction yield.

References

Technical Support Center: Chromatographic Purification of 3-Bromo-5-tert-butyl-4,5-dihydroisoxazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the purification of 3-Bromo-5-tert-butyl-4,5-dihydroisoxazole by chromatography. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during this process.

Frequently Asked Questions (FAQs)

Q1: What is the recommended stationary phase for the purification of this compound?

A1: Silica gel is the most commonly used stationary phase for the purification of 3-halo-4,5-dihydroisoxazoles due to its effectiveness in separating compounds of varying polarity.[1][2] Standard flash chromatography grade silica gel (230-400 mesh) is a suitable choice.

Q2: Which solvent system is best for the elution of this compound?

A2: A non-polar/polar solvent system is typically employed. A mixture of hexanes and ethyl acetate is a good starting point for method development.[3][4] The optimal ratio should be determined by thin-layer chromatography (TLC) to achieve a retention factor (Rf) of approximately 0.2-0.4 for the desired compound.

Q3: How can I visualize the compound on a TLC plate if it is not UV-active?

A3: If the compound does not sufficiently quench fluorescence under UV light, various staining solutions can be used. A potassium permanganate (KMnO4) stain is often effective for visualizing isoxazoline compounds.[5] An iodine chamber can also be a useful, non-destructive visualization method.

Q4: My compound appears to be degrading on the silica gel column. What can I do?

A4: 3-Bromo-4,5-dihydroisoxazoles can be sensitive to the acidic nature of silica gel.[6] To mitigate degradation, the silica gel can be deactivated by pre-treating it with a small amount of a tertiary amine, such as triethylamine (typically 0.1-1% v/v), added to the eluent. Alternatively, a different stationary phase like alumina (neutral or basic) could be explored.

Q5: The separation between my desired product and an impurity is poor. How can I improve the resolution?

A5: To improve separation, you can try a shallower solvent gradient (if using gradient elution) or switch to an isocratic elution with a less polar solvent system. Using a longer column or a stationary phase with a smaller particle size can also enhance resolution.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Product does not elute from the column The eluting solvent is not polar enough.Gradually increase the polarity of the mobile phase. For a hexane/ethyl acetate system, increase the percentage of ethyl acetate.
The compound may have decomposed on the column.Test the stability of your compound on a small amount of silica gel (TLC test) before performing column chromatography. Consider deactivating the silica gel with triethylamine.
Product elutes too quickly (with the solvent front) The eluting solvent is too polar.Decrease the polarity of the mobile phase. For a hexane/ethyl acetate system, decrease the percentage of ethyl acetate.
Poor separation of the product from impurities Inappropriate solvent system.Optimize the solvent system using TLC to maximize the difference in Rf values between the product and impurities.
Column was overloaded.Reduce the amount of crude material loaded onto the column. A general rule is to load 1-10% of the mass of the silica gel.
Poor column packing.Ensure the silica gel is packed uniformly without any cracks or channels.
Streaking or tailing of the product band The compound is interacting too strongly with the stationary phase.Add a small amount of a modifier to the eluent, such as triethylamine for basic compounds, to reduce strong interactions with the silica gel.
The sample was loaded in a solvent that is too strong.Dissolve the sample in the mobile phase or a solvent with lower polarity if possible. If the sample is not soluble, consider dry loading.
Multiple fractions contain a mixture of product and impurities The separation is inherently difficult with the chosen conditions.Employ a very slow and shallow gradient elution or switch to isocratic elution with the optimal solvent mixture determined by TLC.
The fractions collected are too large.Collect smaller fractions to better isolate the pure compound.

Experimental Protocol: Flash Column Chromatography

This protocol is a general guideline for the purification of this compound. Optimization may be required based on the specific impurity profile of the crude material.

1. Materials and Equipment:

  • Crude this compound

  • Silica gel (flash chromatography grade, 230-400 mesh)

  • Hexanes (or heptanes)

  • Ethyl acetate

  • Triethylamine (optional)

  • Glass chromatography column

  • Compressed air or nitrogen source

  • Fraction collector or test tubes

  • TLC plates, chamber, and visualization reagents (UV lamp, KMnO4 stain)

  • Rotary evaporator

2. Procedure:

  • TLC Analysis:

    • Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the solution onto a TLC plate.

    • Develop the TLC plate in various hexane/ethyl acetate mixtures (e.g., 9:1, 8:2, 7:3) to find a solvent system that provides an Rf value of approximately 0.2-0.4 for the target compound and good separation from impurities.

  • Column Packing:

    • Secure the chromatography column in a vertical position.

    • Add a small plug of cotton or glass wool to the bottom of the column.

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel in the initial, least polar eluting solvent.

    • Pour the slurry into the column and allow the silica gel to settle, tapping the column gently to ensure even packing.

    • Add another thin layer of sand on top of the silica gel bed.

    • Elute the column with the mobile phase until the silica bed is stable and no air bubbles are present. Do not let the solvent level drop below the top of the sand.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the mobile phase or a less polar solvent.

    • Carefully apply the sample solution to the top of the silica gel bed.

    • Alternatively, for less soluble samples, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution and Fraction Collection:

    • Begin eluting the column with the optimized solvent system.

    • Apply gentle pressure with compressed air or nitrogen to achieve a steady flow rate.

    • Collect fractions of a consistent volume.

    • Monitor the elution process by TLC analysis of the collected fractions.

  • Isolation of Pure Product:

    • Combine the fractions containing the pure this compound.

    • Remove the solvent using a rotary evaporator to yield the purified product.

    • Determine the yield and assess the purity by appropriate analytical methods (e.g., NMR, LC-MS).

Visualizations

Troubleshooting_Workflow start Start Purification tlc Develop TLC to find optimal solvent system (Rf ~0.2-0.4) start->tlc pack_column Pack silica gel column tlc->pack_column load_sample Load crude sample pack_column->load_sample elute Elute and collect fractions load_sample->elute analyze_fractions Analyze fractions by TLC elute->analyze_fractions combine_pure Combine pure fractions and evaporate solvent analyze_fractions->combine_pure Pure fractions identified no_elution Problem: Product does not elute analyze_fractions->no_elution No product spots? poor_separation Problem: Poor separation analyze_fractions->poor_separation Mixed fractions? streaking Problem: Streaking/Tailing analyze_fractions->streaking Streaked spots? degradation Problem: Compound degradation analyze_fractions->degradation Low yield/extra spots? end Pure Product combine_pure->end increase_polarity Solution: Increase eluent polarity no_elution->increase_polarity Is eluent non-polar? check_stability Solution: Check stability on silica. Consider deactivating silica. no_elution->check_stability Polar eluent used? optimize_solvent Solution: Re-optimize solvent system with TLC for better separation. poor_separation->optimize_solvent repack_column Solution: Repack column carefully. Reduce sample load. poor_separation->repack_column add_modifier Solution: Add triethylamine to eluent. Use dry loading. streaking->add_modifier degradation->check_stability increase_polarity->elute check_stability->start optimize_solvent->tlc repack_column->pack_column add_modifier->load_sample

Caption: Troubleshooting workflow for the chromatographic purification.

Experimental_Workflow cluster_prep Preparation cluster_purification Purification cluster_analysis Analysis & Isolation cluster_result Final Product prep prep main_step main_step analysis analysis outcome outcome TLC_optimization 1. TLC Method Development (Hexane/Ethyl Acetate) Column_packing 2. Column Packing (Silica Gel Slurry) TLC_optimization->Column_packing Sample_loading 3. Sample Loading (Minimal Solvent / Dry Load) Column_packing->Sample_loading Elution 4. Elution & Fraction Collection Sample_loading->Elution Fraction_TLC 5. TLC Analysis of Fractions Elution->Fraction_TLC Combine_fractions 6. Combine Pure Fractions Fraction_TLC->Combine_fractions Solvent_removal 7. Solvent Removal (Rotary Evaporation) Combine_fractions->Solvent_removal Pure_product Purified Product Solvent_removal->Pure_product

Caption: General experimental workflow for purification.

References

Technical Support Center: Synthesis of 3-Bromo-5-tert-butyl-4,5-dihydroisoxazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Bromo-5-tert-butyl-4,5-dihydroisoxazole.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound via the 1,3-dipolar cycloaddition of bromonitrile oxide with 3,3-dimethyl-1-butene.

Q1: My reaction yield is very low. What are the potential causes and how can I improve it?

A1: Low yields in this synthesis are often attributed to issues with the generation and stability of the bromonitrile oxide intermediate or inefficient cycloaddition. Here are several factors to consider:

  • Inefficient In Situ Generation of Bromonitrile Oxide: The bromonitrile oxide is typically generated in situ from a precursor like dibromoformaldoxime in the presence of a base.[1] Ensure the base (e.g., sodium bicarbonate, potassium carbonate) is of high quality, dry, and used in the correct stoichiometric amount. Clumping of the base can reduce its effective surface area, leading to slow or incomplete dehydrohalogenation. Vigorous stirring is crucial.

  • Dimerization of Bromonitrile Oxide: A primary side reaction is the dimerization of the nitrile oxide to form a stable furoxan (1,2,5-oxadiazole-2-oxide), which is unreactive in the desired cycloaddition.[2][3] This is more prevalent with less sterically hindered nitrile oxides. To minimize dimerization, the bromonitrile oxide should be generated slowly in the presence of the alkene (3,3-dimethyl-1-butene) to ensure it reacts in the cycloaddition as soon as it is formed. Adding the base portion-wise or via a syringe pump can help maintain a low concentration of the free nitrile oxide.

  • Low Reactivity of the Alkene: While 3,3-dimethyl-1-butene is a suitable dipolarophile, ensuring its purity is important. Contaminants can interfere with the reaction.

  • Suboptimal Reaction Temperature: The reaction is typically performed at or below room temperature. Higher temperatures can accelerate the decomposition and dimerization of the nitrile oxide. Consider running the reaction at 0°C to improve the stability of the intermediate.

  • Moisture in the Reaction: Nitrile oxides can be sensitive to moisture. Ensure all glassware is oven-dried and use anhydrous solvents.

Q2: I am observing a significant amount of a side product that I suspect is a furoxan dimer. How can I confirm this and prevent its formation?

A2: The formation of a furoxan dimer is a common side reaction.

  • Confirmation: Furoxans are generally more polar than the desired dihydroisoxazole product. They can often be identified by TLC as a separate spot. Characterization by mass spectrometry will show a molecular ion corresponding to twice the molecular weight of bromonitrile oxide. 1H NMR spectroscopy of the crude product may also show characteristic signals for the dimer.

  • Prevention:

    • Slow Generation of Nitrile Oxide: As mentioned in A1, the key is to keep the instantaneous concentration of the bromonitrile oxide low. This can be achieved by the slow addition of the base to the solution of dibromoformaldoxime and the alkene.

    • Use of Excess Alkene: Using a slight excess of 3,3-dimethyl-1-butene can help to trap the bromonitrile oxide as it is formed, favoring the desired cycloaddition over dimerization.

Q3: My final product is difficult to purify. What are the likely impurities and what purification strategies are most effective?

A3: Common impurities include unreacted starting materials (dibromoformaldoxime, 3,3-dimethyl-1-butene), the furoxan dimer, and byproducts from the base.

  • Purification Strategies:

    • Column Chromatography: This is the most effective method for separating the this compound from the more polar furoxan dimer and other polar impurities. A silica gel column with a non-polar eluent system (e.g., hexanes/ethyl acetate) is typically used.

    • Distillation: If the product is a liquid and thermally stable, vacuum distillation can be an effective purification method, especially for removing non-volatile impurities.

    • Crystallization: If the product is a solid, recrystallization from a suitable solvent system can be an excellent way to achieve high purity.

    • Aqueous Work-up: Before purification, a thorough aqueous work-up is essential to remove the base and any water-soluble byproducts. Washing the organic layer with water and brine, followed by drying over an anhydrous salt (e.g., Na2SO4 or MgSO4), is standard practice.

Frequently Asked Questions (FAQs)

Q: What is the primary synthetic route to this compound?

A: The most common and efficient method is a 1,3-dipolar cycloaddition reaction. This involves the reaction of bromonitrile oxide (the 1,3-dipole), generated in situ from dibromoformaldoxime, with 3,3-dimethyl-1-butene (the dipolarophile) to form the five-membered dihydroisoxazole ring.[1]

Q: Why is the in situ generation of bromonitrile oxide preferred?

A: Bromonitrile oxide is a reactive and potentially unstable intermediate. Generating it in the presence of the alkene ensures that it is consumed in the desired cycloaddition reaction as it is formed, which minimizes decomposition and dimerization side reactions.

Q: Are there any specific safety precautions I should take during this synthesis?

A: Yes. Dibromoformaldoxime is a lachrymator and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses). The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon) if moisture-sensitive reagents are used.

Q: Can I use other bases for the generation of bromonitrile oxide?

A: Yes, while sodium bicarbonate and potassium carbonate are common, other non-nucleophilic bases such as triethylamine can also be used. The choice of base may influence the reaction rate and should be optimized for your specific conditions.

Q: How can I monitor the progress of the reaction?

A: Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction. A spot for the starting alkene should be seen to disappear as a new, more polar spot for the product appears. Staining with potassium permanganate can help visualize the alkene and the product.

Quantitative Data Summary

ParameterRecommended Value/RangeRationale
Reactant Ratio 1.0 : 1.1-1.5A slight excess of the alkene can improve the capture of the nitrile oxide, minimizing dimerization.
(Dibromoformaldoxime : Alkene)
Base 1.0-1.2 equivalentsSufficient base is needed for the complete dehydrohalogenation to form the nitrile oxide.
Temperature 0°C to Room TemperatureLower temperatures can enhance the stability of the bromonitrile oxide intermediate.
Reaction Time 2-24 hoursReaction completion should be monitored by TLC.

Experimental Protocols

Key Experiment: Synthesis of this compound

Materials:

  • Dibromoformaldoxime

  • 3,3-dimethyl-1-butene

  • Sodium bicarbonate (or Potassium Carbonate)

  • Ethyl acetate (anhydrous)

  • Water (deionized)

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (anhydrous)

  • Round-bottom flask

  • Magnetic stirrer

  • Addition funnel (or syringe pump)

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

  • Hexanes and Ethyl acetate for eluent

Procedure:

  • To a stirred solution of dibromoformaldoxime (1.0 eq) and 3,3-dimethyl-1-butene (1.2 eq) in anhydrous ethyl acetate in a round-bottom flask at room temperature, add sodium bicarbonate (1.1 eq) portion-wise over 1-2 hours.

  • Stir the reaction mixture vigorously for 12-24 hours. Monitor the reaction progress by TLC until the starting alkene is consumed.

  • Filter the reaction mixture to remove the inorganic salts and wash the solid with a small amount of ethyl acetate.

  • Combine the filtrates and wash with water (2x) and then with brine (1x).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford the pure this compound.

Visualizations

Synthesis_Pathway cluster_main Main Reaction cluster_side Side Reaction DBF Dibromoformaldoxime BNO Bromonitrile Oxide (Intermediate) DBF->BNO -HBr Alkene 3,3-Dimethyl-1-butene Product 3-Bromo-5-tert-butyl-4,5- dihydroisoxazole Base Base (e.g., NaHCO3) BNO->Product + Alkene [1,3-Dipolar Cycloaddition] Dimer Furoxan Dimer (Side Product) BNO->Dimer Dimerization

Caption: Main and side reaction pathways in the synthesis.

Troubleshooting_Workflow Start Low Yield or Impure Product Check_Reagents Verify Purity and Stoichiometry of Starting Materials and Base Start->Check_Reagents Check_Conditions Optimize Reaction Conditions: - Temperature (0°C) - Stirring Rate - Anhydrous Conditions Start->Check_Conditions Slow_Addition Implement Slow Addition of Base to Minimize Nitrile Oxide Dimerization Check_Reagents->Slow_Addition Check_Conditions->Slow_Addition Purification Optimize Purification: - Column Chromatography - Distillation - Recrystallization Slow_Addition->Purification Success Improved Yield and Purity Purification->Success

Caption: A logical workflow for troubleshooting common issues.

References

Technical Support Center: Stability of 3-Bromo-5-tert-butyl-4,5-dihydroisoxazole Under Acidic Conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of 3-bromo-5-tert-butyl-4,5-dihydroisoxazole in acidic environments. Below you will find a troubleshooting guide for common experimental issues, frequently asked questions, and detailed experimental protocols.

Troubleshooting Guide

This guide addresses common problems encountered during the investigation of the stability of this compound under acidic conditions.

Problem Potential Cause Recommended Action
Inconsistent degradation profiles between experiments. - Inaccurate pH measurement of the acidic solution.- Fluctuation in temperature.- Inconsistent concentration of the starting material or acid.- Degradation of the compound in the stock solution.- Calibrate the pH meter before each use.- Use a calibrated thermostat-controlled water bath or heating block.- Prepare fresh solutions of the compound and acid for each experiment.- Regularly check the purity of the stock solution.
No degradation observed under mild acidic conditions. - The compound is stable under the tested conditions.- Insufficient reaction time or temperature.- Increase the acid concentration (e.g., from 0.1 M to 1 M HCl).- Increase the temperature (e.g., from room temperature to 50-70 °C).- Extend the duration of the experiment.
Complete and rapid degradation of the compound. - The acidic conditions are too harsh.- Decrease the acid concentration.- Lower the reaction temperature.- Take samples at earlier time points to monitor the initial phase of degradation.
Appearance of multiple unexpected peaks in HPLC analysis. - Formation of secondary degradation products.- Presence of impurities in the starting material or reagents.- Use LC-MS to identify the mass of the unknown peaks.- Perform a forced degradation study on the suspected degradation products to understand their stability.- Ensure the purity of the starting material and use high-purity solvents and reagents.
Poor peak shape or resolution in HPLC chromatograms. - Inappropriate HPLC method.- Co-elution of the parent compound and degradation products.- Optimize the HPLC method (e.g., change the mobile phase composition, gradient, column type, or temperature).- A stability-indicating method should be properly developed and validated.

Frequently Asked Questions (FAQs)

Q1: What is the expected stability of this compound in acidic solutions?

A1: Dihydroisoxazole rings can be susceptible to acid-catalyzed hydrolysis. The stability of this compound in acidic conditions is expected to be dependent on the pH, temperature, and the specific acid used. Generally, lower pH and higher temperatures will accelerate degradation.

Q2: What is the likely degradation pathway for this compound under acidic conditions?

A2: The most probable degradation pathway involves the protonation of the nitrogen or oxygen atom of the isoxazoline ring, followed by ring-opening. This can lead to the formation of a β-hydroxy ketone or other related acyclic compounds. The C-Br bond might also be susceptible to hydrolysis under harsh acidic conditions. A proposed general degradation pathway is illustrated below.

Q3: How can I monitor the degradation of this compound?

A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the recommended technique. An HPLC method coupled with UV detection is suitable for quantitative analysis of the parent compound and its degradation products. For structural elucidation of the degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) is highly recommended.

Q4: Are there any specific safety precautions I should take when handling this compound under acidic conditions?

A4: Yes. This compound should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Acidic solutions should be handled with care to avoid skin and eye contact.

Experimental Protocols

Protocol for Forced Degradation Study under Acidic Conditions

This protocol outlines a general procedure for conducting a forced degradation study to assess the stability of this compound.

1. Materials:

  • This compound

  • Hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄) solutions (e.g., 0.1 M and 1 M)

  • HPLC-grade water, acetonitrile, and methanol

  • Sodium hydroxide (NaOH) solution for neutralization

  • Volumetric flasks, pipettes, and vials

2. Preparation of Stock Solution:

  • Accurately weigh and dissolve this compound in a suitable solvent (e.g., acetonitrile or methanol) to prepare a stock solution of known concentration (e.g., 1 mg/mL).

3. Stress Conditions:

  • Sample Preparation: For each condition, mix a known volume of the stock solution with the acidic solution in a volumetric flask to achieve the desired final concentration of the compound and acid.

  • Temperature: Conduct the study at different temperatures, for example, room temperature (25 °C) and an elevated temperature (e.g., 60 °C).

  • Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24, and 48 hours).

  • Neutralization: Before HPLC analysis, neutralize the samples with an equivalent amount of NaOH solution to stop the degradation reaction.

4. HPLC Analysis:

  • Method: Use a validated stability-indicating RP-HPLC method. A typical method might use a C18 column with a gradient elution of water (with 0.1% formic acid) and acetonitrile.

  • Detection: Monitor the elution profile using a UV detector at a suitable wavelength (determined by UV scan of the parent compound).

  • Quantification: Calculate the percentage of the remaining parent compound and the formation of degradation products at each time point.

5. Data Presentation:

  • Summarize the percentage of the parent compound remaining at each time point and under each condition in a table.

Table 1: Example of Data Summary for Acid Degradation Study

Condition Time (hours) % Parent Compound Remaining % Degradation Product 1 % Degradation Product 2
0.1 M HCl, 25 °C 0100.00.00.0
2495.23.51.3
4890.57.81.7
1 M HCl, 60 °C 0100.00.00.0
475.320.14.6
855.138.96.0

Visualizations

degradation_pathway parent This compound protonated Protonated Isoxazoline Intermediate parent->protonated + H⁺ ring_opened Ring-Opened Intermediate (β-Hydroxy Imine) protonated->ring_opened Ring Opening product1 Degradation Product 1 (β-Hydroxy Ketone) ring_opened->product1 + H₂O - NH₃ product2 Other Degradation Products ring_opened->product2 Further Reactions troubleshooting_workflow start Inconsistent/Unexpected Results in Stability Study check_params Verify Experimental Parameters (pH, Temp, Concentration) start->check_params check_purity Check Purity of Starting Material and Reagents start->check_purity optimize_hplc Optimize Stability-Indicating HPLC Method start->optimize_hplc adjust_conditions Adjust Stress Conditions (Acid Conc., Temp, Time) check_params->adjust_conditions re_run Re-run Experiment check_purity->re_run lcms_analysis Perform LC-MS Analysis to Identify Unknown Peaks optimize_hplc->lcms_analysis lcms_analysis->re_run adjust_conditions->re_run

Technical Support Center: Optimizing Derivatization of 3-Bromo-dihydroisoxazoles

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for optimizing reaction conditions for the derivatization of 3-bromo-dihydroisoxazole scaffolds. It includes frequently asked questions, troubleshooting advice, detailed experimental protocols, and comparative data to facilitate successful synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common derivatization strategies for 3-bromo-dihydroisoxazoles?

A1: The primary strategies involve palladium-catalyzed cross-coupling reactions, which are valued for their efficiency and tolerance of various functional groups.[1] The most prominent examples include:

  • Suzuki-Miyaura Coupling: Reaction with an organoboron reagent (boronic acid or ester) to form a C-C bond. This is one of the most widely used methods in pharmaceutical and agrochemical synthesis.[1][2]

  • Sonogashira Coupling: Reaction with a terminal alkyne to introduce an alkynyl moiety, forming a C-C bond. This method is crucial for synthesizing conjugated systems.[3][4]

  • Nucleophilic Substitution: Although less common due to the electron-rich nature of the ring, reactions with strong nucleophiles can occur under specific conditions to replace the bromine atom.

Q2: Why is catalyst and ligand selection so critical for these reactions?

A2: The catalyst system, typically a palladium source and a phosphine ligand, is crucial for facilitating the catalytic cycle (oxidative addition, transmetalation, and reductive elimination).[5][6] For heteroaryl halides like 3-bromo-dihydroisoxazole, bulky and electron-rich ligands (e.g., SPhos, XPhos) are often required to promote the challenging oxidative addition step and prevent catalyst deactivation.[5][7] The optimal choice depends heavily on the specific substrates involved.[8]

Q3: How does solvent choice impact the outcome of a cross-coupling reaction?

A3: The solvent plays a multifaceted role by dissolving reagents, stabilizing catalytic species, and influencing reaction pathways.[6][9] Polar aprotic solvents like DMF, THF, or 1,4-dioxane are common.[6][10] The solvent can affect catalyst selectivity; for instance, in some systems, nonpolar solvents may favor reaction at a C-Cl bond while polar solvents favor a C-OTf bond on the same molecule.[11] Aqueous media or solvent mixtures are also used, particularly in green chemistry applications.[12][13]

Q4: Can microwave irradiation be beneficial for these derivatization reactions?

A4: Yes, microwave-assisted synthesis can dramatically reduce reaction times from hours to minutes and often leads to higher yields.[1][5] This is especially useful for high-throughput screening of reaction conditions and for driving sluggish reactions to completion.[5]

Troubleshooting Guide

This section addresses specific issues that may arise during the experimental process.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Inactive Catalyst: The Pd(0) active species has not formed or has decomposed. 2. Poor Reagent Quality: Starting materials, base, or solvent may be impure or contain water/oxygen. 3. Suboptimal Temperature: Reaction may be too slow at the current temperature.1. Use a pre-catalyst or ensure proper reduction of Pd(II) to Pd(0). Degas solvents thoroughly to remove oxygen, which can deactivate the catalyst.[8] 2. Use freshly purified starting materials and anhydrous, degassed solvents. Ensure the base is of high purity.[14] 3. Gradually increase the reaction temperature. For Sonogashira couplings with aryl bromides, higher temperatures (e.g., >80°C) are often necessary to facilitate oxidative addition.[10]
Significant Side Product Formation 1. Homocoupling (Glaser Coupling): In Sonogashira reactions, the terminal alkyne couples with itself.[8] 2. Protodeboronation: In Suzuki reactions, the boronic acid is replaced by a hydrogen atom. 3. Dehalogenation: The bromo-substituent is replaced by a hydrogen atom from the solvent or base.1. Minimize oxygen by thoroughly degassing the reaction mixture.[8] Consider using a copper-free Sonogashira protocol.[4][8] 2. Use anhydrous conditions and a suitable base. Potassium trimethylsilanolate (TMSOK) under anhydrous conditions can be effective.[7] 3. Use dry, non-protic solvents and lower the reaction temperature if possible.[5]
Reaction Stalls / Does Not Go to Completion 1. Catalyst Deactivation: Ligand degradation or precipitation of palladium black. 2. Steric Hindrance: The substrate or coupling partner is sterically demanding, slowing the reaction.[8] 3. Insufficient Base: The base may be consumed or is not strong enough to facilitate the catalytic cycle.1. Screen different, more robust ligands (e.g., bulky biaryl phosphines). Lower catalyst loading can sometimes prevent aggregation. 2. Switch to a more active catalyst system with bulkier ligands. Increase catalyst loading and reaction temperature as needed.[8] 3. Use a stronger base (e.g., K₃PO₄, Cs₂CO₃) or increase the equivalents of the current base.[5]
Difficulty in Product Purification 1. Co-elution with Starting Materials: Product and starting materials have similar polarity. 2. Persistent Catalyst Residues: Palladium or ligand residues contaminate the product.1. Optimize chromatography conditions (try different solvent systems or stationary phases). Recrystallization may be an alternative.[15] 2. After workup, filter the crude mixture through a pad of Celite. Consider a scavenger resin or an aqueous wash with a solution like ammonium chloride to remove metal impurities.
Data Presentation: Optimizing Suzuki & Sonogashira Couplings

Note: The following data are illustrative examples compiled from typical optimization studies and should be adapted for specific substrates.

Table 1: Optimization of Suzuki-Miyaura Coupling Conditions

Entry Pd Catalyst (mol%) Ligand Base (equiv.) Solvent Temp (°C) Time (h) Yield (%)
1 Pd₂(dba)₃ (2) PPh₃ K₂CO₃ (2) Toluene/H₂O 100 12 45
2 Pd(OAc)₂ (2) SPhos K₃PO₄ (2.5) 1,4-Dioxane 100 8 85
3 Pd(dppf)Cl₂ (3) - Cs₂CO₃ (2) DMF 110 6 92

| 4 | Pd-XPhos-G3 (2) | - | TMSOK (1.2) | THF | 80 | 4 | 95 |

Table 2: Optimization of Sonogashira Coupling Conditions

Entry Pd Catalyst (mol%) CuI (mol%) Base (equiv.) Solvent Temp (°C) Time (h) Yield (%)
1 Pd(PPh₃)₄ (5) 10 Et₃N (3) THF 60 24 30
2 Pd(PPh₃)₂Cl₂ (3) 5 Et₃N (5) DMF 80 12 75
3 Pd(dppf)Cl₂ (3) 5 DIPA (4) Toluene 100 8 88

| 4 | Pd(OAc)₂ (2) / SPhos | None | Cs₂CO₃ (2) | 1,4-Dioxane | 100 | 6 | 91 |

Detailed Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling
  • Reagent Preparation: In a flame-dried Schlenk tube or microwave vial equipped with a magnetic stir bar, add the 3-bromo-dihydroisoxazole (1.0 equiv.), the arylboronic acid or ester (1.2–1.5 equiv.), and the base (e.g., K₃PO₄, 2.0–3.0 equiv.).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 2–5 mol%).

  • Inert Atmosphere: Seal the vessel, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times to ensure an oxygen-free atmosphere.

  • Solvent Addition: Add the degassed solvent (e.g., 1,4-dioxane or DMF) via syringe.

  • Reaction: Heat the mixture to the desired temperature (e.g., 80–120 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[5]

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove palladium residues. Wash the filtrate with water and then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[5]

Protocol 2: General Procedure for Copper-Free Sonogashira Coupling
  • Reagent Preparation: To a flame-dried Schlenk tube, add the 3-bromo-dihydroisoxazole (1.0 equiv.), the palladium catalyst (e.g., Pd(OAc)₂), the ligand (e.g., SPhos), and the base (e.g., Cs₂CO₃, 2.0 equiv.).

  • Inert Atmosphere: Seal the tube, and evacuate and backfill with argon three times.

  • Solvent and Alkyne Addition: Add degassed solvent (e.g., 1,4-dioxane), followed by the terminal alkyne (1.1–1.5 equiv.) via syringe.

  • Reaction: Heat the reaction mixture to the target temperature (e.g., 100 °C) with stirring.

  • Monitoring & Work-up: Follow steps 6-8 as described in the Suzuki-Miyaura protocol.

Visualized Workflows and Logic

G cluster_prep Preparation cluster_reaction Reaction & Analysis cluster_workup Workup & Purification start Combine 3-Bromo-dihydroisoxazole, Coupling Partner, & Base catalyst Add Pd Catalyst & Ligand start->catalyst inert Evacuate & Backfill with Ar/N₂ (3x) catalyst->inert solvent Add Degassed Solvent inert->solvent heat Heat to Target Temperature solvent->heat monitor Monitor by TLC / LC-MS heat->monitor cool Cool to Room Temperature monitor->cool Reaction Complete? dilute Dilute & Filter through Celite cool->dilute wash Aqueous Wash (H₂O, Brine) dilute->wash purify Dry, Concentrate & Purify via Chromatography wash->purify end end purify->end Isolate Pure Product

Caption: General experimental workflow for cross-coupling derivatization.

G cluster_reagents Reagent Integrity cluster_catalyst Catalyst System cluster_conditions Reaction Conditions start Low Reaction Yield Observed check_sm Verify Purity of Starting Materials start->check_sm Step 1 check_catalyst Is Catalyst Active? (e.g., Pd Black formed?) start->check_catalyst Step 2 check_temp Increase Reaction Temperature start->check_temp Step 3 check_solvent Use Anhydrous, Degassed Solvents check_sm->check_solvent check_base Confirm Base Quality & Stoichiometry check_solvent->check_base end Yield Improved check_base->end screen_ligands Screen Bulky, Electron-Rich Ligands (e.g., SPhos, XPhos) check_catalyst->screen_ligands screen_ligands->end check_time Increase Reaction Time check_temp->check_time check_base_strength Try a Stronger Base (e.g., K₃PO₄, Cs₂CO₃) check_time->check_base_strength check_base_strength->end

Caption: Troubleshooting logic tree for low product yield.

References

Technical Support Center: Synthesis of Substituted Dihydroisoxazoles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the synthesis of substituted dihydroisoxazoles (also known as 2-isoxazolines). The following troubleshooting guides and FAQs provide solutions to specific issues related to yield, selectivity, and purification.

Frequently Asked Questions (FAQs)

Q1: What is the most common reason for low yields in my 1,3-dipolar cycloaddition reaction?

A1: The most frequent cause of low yields is the undesired dimerization of the nitrile oxide intermediate to form a furoxan (1,2,5-oxadiazole-2-oxide).[1][2][3] Nitrile oxides are often unstable and, in the absence of a dipolarophile (the alkene), will react with themselves.[1] To minimize this, it is crucial to keep the instantaneous concentration of the nitrile oxide low. The most effective strategy is the in situ generation of the nitrile oxide in the presence of the alkene, allowing it to be trapped before it can dimerize.[1][4]

Q2: My reaction is producing a mixture of regioisomers. How can I improve regioselectivity?

A2: Regioselectivity in the 1,3-dipolar cycloaddition is governed by a combination of frontier molecular orbital (FMO) interactions, steric hindrance, and electronic effects of the substituents on both the nitrile oxide and the alkene.[2][4][5] For typical terminal alkenes, the reaction is often controlled by the interaction between the LUMO of the nitrile oxide and the HOMO of the alkene, which generally favors the 5-substituted dihydroisoxazole.[4] Modifying substituents, changing the solvent, or employing catalysts can alter the regiochemical outcome.[3][6]

Q3: How can I control stereoselectivity to obtain a specific diastereomer?

A3: Stereoselectivity is a significant challenge when creating new stereocenters. The approach of the dipole to the dipolarophile determines the stereochemical outcome.[7][8] Factors influencing this include steric hindrance, which favors the approach from the less hindered face, and the potential for favorable π-π stacking interactions in the transition state.[2] The use of chiral auxiliaries on either the nitrile oxide or the alkene can also induce high levels of diastereoselectivity.[4][7]

Q4: What are the best methods for generating nitrile oxides for the cycloaddition?

A4: The two most prevalent methods for generating nitrile oxides in situ are the dehydration of primary nitroalkanes and the dehydrohalogenation of hydroximoyl halides. A widely used and effective laboratory method involves the oxidation of aldoximes using mild oxidants like N-Chlorosuccinimide (NCS) or sodium hypochlorite (bleach) in the presence of the alkene.[1][9] This avoids the isolation of the often unstable nitrile oxide.

Troubleshooting Guide

This guide addresses specific problems, their probable causes, and recommended solutions to optimize the synthesis of substituted dihydroisoxazoles.

Problem EncounteredProbable Cause(s)Recommended Solution(s)
Low Yield / No Reaction Decomposition/Dimerization of Nitrile Oxide: The rate of nitrile oxide self-reaction (dimerization) is faster than the cycloaddition.[1][3]- Generate the nitrile oxide in situ at a low temperature (e.g., 0 °C) and add the generating agent (e.g., oxidant) slowly to the mixture containing the alkene.[1][9]- Ensure a slight excess of the alkene (dipolarophile) is present to trap the nitrile oxide as it forms.[3]
Steric Hindrance: Bulky substituents on the nitrile oxide or the alkene are impeding the cycloaddition.[5]- Increase the reaction temperature to overcome the activation barrier, but monitor for decomposition.- Consider a less sterically hindered substrate if possible.
Inefficient Nitrile Oxide Generation: The chosen precursor (e.g., aldoxime) is not being converted efficiently.- Screen different oxidants (e.g., NCS, Chloramine-T, iodobenzene diacetate) or bases (for hydroximoyl chlorides) to find the optimal conditions for your specific substrate.[1][9]
Poor Regioselectivity FMO/Steric Conflict: Electronic and steric factors are competing, leading to a mixture of 4- and 5-substituted products.[2][5]- Solvent Tuning: Vary the solvent polarity. In some cases, more polar or fluorinated solvents have been shown to enhance regioselectivity.[3]- Temperature Adjustment: Lowering the reaction temperature can sometimes increase selectivity by favoring the transition state with the lower activation energy.[5]
Substrate Electronics: The electronic properties of the substituents on the alkene and nitrile oxide do not strongly favor one regioisomer.- Modify the electronic nature of the substituents if possible. Strong electron-withdrawing groups on the alkene can influence the regiochemical outcome.[6]
Poor Diastereoselectivity Minimal Facial Bias: The alkene or nitrile oxide lacks a strong directing group, leading to non-selective attack from either face.- Introduce a chiral auxiliary to one of the reactants to direct the cycloaddition.[7]- For intramolecular reactions, the length and rigidity of the tether connecting the dipole and dipolarophile are critical.
Difficult Purification Similar Polarity of Products: The desired product and byproducts (e.g., regioisomers, furoxan) have very similar polarities.- Optimize the reaction to maximize the yield of the desired isomer, simplifying the mixture.- Employ advanced chromatographic techniques such as preparative HPLC or SFC if standard column chromatography is ineffective.
Unreacted Starting Material: Incomplete conversion makes purification challenging.- Monitor the reaction closely with TLC or LC-MS to ensure it goes to completion.- Adjust stoichiometry or reaction time as needed.

Visualized Workflows and Mechanisms

// Nodes start [label="Problem Encountered", fillcolor="#EA4335", fontcolor="#FFFFFF"]; low_yield [label="Low Yield or\nNo Reaction", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; poor_selectivity [label="Poor Selectivity\n(Regio/Stereo)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; purification_issue [label="Purification\nDifficulty", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];

cause1 [label="Nitrile Oxide\nDimerization", fillcolor="#4285F4", fontcolor="#FFFFFF"]; cause2 [label="Steric Hindrance", fillcolor="#4285F4", fontcolor="#FFFFFF"]; cause3 [label="FMO / Steric\nConflict", fillcolor="#4285F4", fontcolor="#FFFFFF"]; cause4 [label="Similar Polarity\nof Products", fillcolor="#4285F4", fontcolor="#FFFFFF"];

solution1 [label="Use in situ Generation\nSlow Addition @ 0°C", shape=note, fillcolor="#34A853", fontcolor="#FFFFFF"]; solution2 [label="Increase Temperature\nModify Substrates", shape=note, fillcolor="#34A853", fontcolor="#FFFFFF"]; solution3 [label="Tune Solvent/Temp\nModify Electronics", shape=note, fillcolor="#34A853", fontcolor="#FFFFFF"]; solution4 [label="Optimize Selectivity\nUse Prep-HPLC", shape=note, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges start -> low_yield; start -> poor_selectivity; start -> purification_issue;

low_yield -> cause1 [label="Cause"]; low_yield -> cause2 [label="Cause"]; poor_selectivity -> cause3 [label="Cause"]; purification_issue -> cause4 [label="Cause"];

cause1 -> solution1 [label="Solution"]; cause2 -> solution2 [label="Solution"]; cause3 -> solution3 [label="Solution"]; cause4 -> solution4 [label="Solution"]; } enddot Caption: A troubleshooting decision tree for dihydroisoxazole synthesis.

reaction_mechanism cluster_reactants Reactants cluster_product Product nitrile_oxide Nitrile Oxide (1,3-Dipole) ts Concerted [3+2] Transition State nitrile_oxide->ts alkene Alkene (Dipolarophile) alkene->ts isoxazole 4,5-Dihydroisoxazole ts->isoxazole Ring Formation

Quantitative Data Summary

The following table summarizes reaction conditions and yields for the synthesis of various substituted dihydroisoxazoles via a p-TsOH-mediated 1,3-dipolar cycloaddition of α-nitroketones with alkenes.

Table 1: Synthesis of Dihydroisoxazoles from α-Nitroketones and Alkenes [10]

Entryα-Nitroketone (Substituent)AlkeneProductYield (%)
14-MeAllylbenzene3a 90
24-FAllylbenzene3b 73
34-ClAllylbenzene3c 70
44-BrAllylbenzene3d 67
54-OMeAllylbenzene3e 81
62-ClAllylbenzene3f 66
73-ClAllylbenzene3g 70
8H (Benzoyl)Styrene5a 88
9H (Benzoyl)4-Methylstyrene5b 91
10H (Benzoyl)4-Methoxystyrene5c 92
General Conditions: α-nitroketone (1 equiv), alkene (5 equiv), p-TsOH (4 equiv), in ACN at 80 °C for 22 h.[10]

Experimental Protocols

Protocol: Synthesis of 3-Aryl-4,5-dihydroisoxazole via 1,3-Dipolar Cycloaddition [9]

This protocol details the in-situ generation of a nitrile oxide from an aldoxime and its subsequent cycloaddition with an alkene.

Part 1: Oxime Formation

  • Dissolution: Dissolve the substituted aromatic aldehyde (1.0 equiv) in a suitable solvent (e.g., ethanol).

  • Addition of Reagents: Add an equimolar amount of hydroxylamine hydrochloride (1.0 equiv) followed by a base such as sodium hydroxide (1.1 equiv).

  • Reaction: Stir the mixture at room temperature. Monitor the consumption of the aldehyde by Thin Layer Chromatography (TLC).

  • Work-up & Purification: Once the reaction is complete, perform an appropriate aqueous work-up. Extract the resulting aldoxime with an organic solvent and purify by recrystallization or column chromatography.

Part 2: Nitrile Oxide Generation and Cycloaddition

  • Setup: In a round-bottom flask, dissolve the purified aldoxime (1.0 equiv) and the alkene (e.g., styrene, 1.2 equiv) in a suitable solvent like dichloromethane (DCM).

  • Cooling: Cool the mixture to 0 °C in an ice bath.

  • Oxidant Addition: Slowly add a mild oxidizing agent, such as N-Chlorosuccinimide (NCS) (1.1 equiv), portion-wise to the stirred mixture.

  • Reaction: Allow the reaction to warm to room temperature and continue stirring. Monitor the disappearance of the aldoxime by TLC.

  • Quenching and Extraction: Once the reaction is complete, quench with a suitable aqueous solution (e.g., saturated sodium thiosulfate). Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to yield the final substituted 4,5-dihydroisoxazole product.

experimental_workflow cluster_part1 Part 1: Oxime Formation cluster_part2 Part 2: Cycloaddition aldehyde Aromatic Aldehyde + NH2OH·HCl arrow1 arrow1 oxime Stir at RT (TLC Monitoring) arrow2 arrow2 purify_oxime Work-up & Purify Aldoxime mix Aldoxime + Alkene in DCM @ 0°C purify_oxime->mix arrow3 arrow3 add_ncs Slowly Add NCS (in situ generation) arrow4 arrow4 react Warm to RT (TLC Monitoring) arrow5 arrow5 purify_final Quench, Extract & Purify Product

References

avoiding over-bromination in isoxazole synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals avoid over-bromination during isoxazole synthesis.

Frequently Asked Questions (FAQs)

Q1: What is over-bromination in the context of isoxazole synthesis?

A1: Over-bromination refers to the introduction of more than the desired number of bromine atoms onto the isoxazole ring or its substituents. This leads to the formation of polybrominated side products (e.g., di- or tri-brominated isoxazoles) and reduces the yield of the target mono-brominated compound.

Q2: Why is controlling the extent of bromination important?

A2: Precise control over bromination is critical for several reasons. Firstly, the biological activity of a molecule can be highly dependent on the position and number of halogen substituents.[1] Secondly, subsequent reactions, such as cross-coupling, often require a specific number of bromine atoms for selective functionalization. Finally, mixtures of polyhalogenated products can be difficult to separate, leading to lower overall yields and increased purification costs.

Q3: What are the primary factors that influence the degree of bromination?

A3: The main factors include the reactivity of the isoxazole substrate, the nature of the brominating agent, the stoichiometry of the reactants, reaction temperature, and the solvent used.[2] Understanding the interplay of these factors is key to achieving selective bromination.

Troubleshooting Guide: Over-Bromination

This guide addresses common issues related to over-bromination during isoxazole synthesis and provides strategies to achieve selective mono-bromination.

Problem 1: Formation of Di- and Tri-brominated Products

Cause: The reaction conditions are too harsh, or the stoichiometry of the brominating agent is too high, leading to multiple substitutions on the isoxazole ring. Highly activating substituents on the isoxazole ring can also increase its reactivity towards electrophilic attack, making it more susceptible to polybromination.[3]

Solutions:

  • Stoichiometric Control: Carefully control the molar ratio of the brominating agent to the isoxazole substrate. Start with a 1:1 or even a slightly sub-stoichiometric amount of the brominating agent to favor mono-bromination.

  • Choice of Brominating Agent: Use a milder brominating agent. N-Bromosuccinimide (NBS) is often preferred over elemental bromine (Br₂) for more controlled brominations.[4]

  • Temperature Control: Perform the reaction at a lower temperature. Lower temperatures can decrease the reaction rate and improve selectivity by favoring the kinetically controlled mono-brominated product.[5][6]

  • Solvent Effects: The choice of solvent can influence the reactivity of the brominating agent. Less polar solvents can sometimes lead to higher selectivity.

Problem 2: Poor Regioselectivity Leading to a Mixture of Isomers

Cause: The isoxazole ring may have multiple reactive sites available for bromination, leading to a mixture of constitutional isomers. The directing effects of existing substituents play a significant role in determining the position of bromination.

Solutions:

  • Understanding Directing Effects: Analyze the electronic properties of the substituents on the isoxazole ring. Electron-donating groups typically direct ortho- and para-, while electron-withdrawing groups direct meta-.

  • Use of Catalysts: In some cases, specific catalysts can be used to enhance regioselectivity.

  • Kinetic vs. Thermodynamic Control: At lower temperatures, the reaction is often under kinetic control, favoring the product that is formed fastest. At higher temperatures, the reaction may be under thermodynamic control, favoring the most stable product.[7][8] By adjusting the temperature, you may be able to favor the formation of the desired isomer.

Data Presentation

The following table summarizes the effect of different reaction parameters on the selectivity of bromination.

ParameterConditionExpected Outcome on SelectivityRationale
Brominating Agent N-Bromosuccinimide (NBS) vs. Br₂Increased selectivity with NBSNBS is a milder and more selective brominating agent compared to the highly reactive elemental bromine.[4]
Stoichiometry 1:1 (Isoxazole:Bromine Source)Higher yield of mono-brominated productLimiting the amount of the brominating agent reduces the probability of multiple substitution reactions.
Temperature Low Temperature (e.g., 0 °C to RT)Favors kinetic product, often mono-brominatedReduces the overall reaction rate and provides better control over the extent of bromination.[5]
Solvent Dichloromethane (DCM) or CCl₄Can improve selectivityLess polar solvents can modulate the reactivity of the electrophile.

Experimental Protocols

Protocol 1: Selective Mono-bromination of a 3-(9'-anthryl)-isoxazole Derivative

This protocol is adapted from a procedure for the diastereoselective bromination of an anthracenyl-isoxazole and is designed to control the extent of bromination.[9]

Materials:

  • 10-halogenated anthracenyl isoxazole ethyl ester

  • Elemental bromine (Br₂)

  • Dry Dichloromethane (DCM)

  • Sodium metabisulfite solution

Procedure:

  • Dissolve the crystalline 10-halogenated anthracenyl isoxazole ethyl ester in dry DCM.

  • Cool the solution to -15 °C with constant stirring.

  • Slowly add a solution of elemental bromine (1.0 to 1.1 equivalents) in DCM to the cooled isoxazole solution.

  • Maintain the reaction mixture at -15 °C and protect it from light for an extended period (e.g., 20 days, reaction time may need optimization).

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, quench the excess bromine by adding a solution of sodium metabisulfite.

  • Proceed with standard aqueous work-up and purification by silica gel chromatography.

Visualizations

Signaling Pathway for Electrophilic Bromination

Electrophilic_Bromination cluster_reagents Reactants cluster_intermediate Intermediate cluster_products Products Isoxazole Isoxazole Derivative Sigma_Complex Arenium Ion (Sigma Complex) Isoxazole->Sigma_Complex Electrophilic Attack Br2 Br₂ Br2->Sigma_Complex Mono_Bromo Mono-brominated Isoxazole Sigma_Complex->Mono_Bromo Deprotonation HBr HBr Sigma_Complex->HBr Troubleshooting_Overbromination Start Problem: Over-bromination Observed Check_Stoichiometry Is Brominating Agent > 1.1 eq.? Start->Check_Stoichiometry Reduce_Stoichiometry Action: Reduce to 1.0 eq. Check_Stoichiometry->Reduce_Stoichiometry Yes Check_Temperature Is Reaction Temperature > RT? Check_Stoichiometry->Check_Temperature No Monitor_Reaction Monitor Reaction Closely (TLC/GC-MS) Reduce_Stoichiometry->Monitor_Reaction Lower_Temperature Action: Lower Temperature (e.g., 0 to -15 °C) Check_Temperature->Lower_Temperature Yes Check_Brominating_Agent Using Br₂? Check_Temperature->Check_Brominating_Agent No Lower_Temperature->Monitor_Reaction Switch_Agent Action: Switch to NBS Check_Brominating_Agent->Switch_Agent Yes Check_Brominating_Agent->Monitor_Reaction No Switch_Agent->Monitor_Reaction Success Success: Selective Mono-bromination Monitor_Reaction->Success Parameter_Relationships cluster_parameters Controllable Parameters cluster_outcome Reaction Outcome Temperature Temperature Selectivity Selectivity for Mono-bromination Temperature->Selectivity Lower Temp. Increases Over_bromination Over-bromination Temperature->Over_bromination Higher Temp. Increases Stoichiometry Stoichiometry Stoichiometry->Selectivity 1:1 Ratio Favors Stoichiometry->Over_bromination Excess Favors Brominating_Agent Brominating Agent Brominating_Agent->Selectivity Milder Agent (NBS) Increases Brominating_Agent->Over_bromination Harsher Agent (Br₂) Increases

References

Technical Support Center: Scale-up Synthesis of 3-Bromo-5-tert-butyl-4,5-dihydroisoxazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the scale-up synthesis of 3-Bromo-5-tert-butyl-4,5-dihydroisoxazole. The following sections offer detailed experimental protocols, troubleshooting advice, and frequently asked questions to ensure a safe and efficient synthesis process.

Frequently Asked Questions (FAQs)

Q1: What is the primary method for synthesizing this compound?

A1: The most common and effective method for synthesizing the 3-bromo-4,5-dihydroisoxazole ring system is the 1,3-dipolar cycloaddition reaction.[1] This involves the reaction of a nitrile oxide (the 1,3-dipole) with an alkene (the dipolarophile). For the synthesis of this compound, this specifically involves the reaction between bromonitrile oxide, generated in situ from dibromoformaldoxime, and 3,3-dimethyl-1-butene.

Q2: What are the key starting materials for this synthesis?

A2: The key starting materials are dibromoformaldoxime (as the precursor to bromonitrile oxide) and 3,3-dimethyl-1-butene. A base is also required to facilitate the in situ generation of the bromonitrile oxide.

Q3: What are the primary safety concerns associated with this synthesis?

A3: The starting materials for this synthesis require careful handling. Dibromoformaldoxime is a hazardous substance that can cause skin and eye irritation, and may cause respiratory irritation.[2] 3,3-Dimethyl-1-butene is a highly flammable liquid and vapor that can also cause skin, eye, and respiratory irritation.[3][4][5][6] It is crucial to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Q4: How is the bromonitrile oxide intermediate generated?

A4: Bromonitrile oxide is highly reactive and is typically generated in situ by reacting dibromoformaldoxime with a base. This method avoids the need to isolate the unstable nitrile oxide. The choice of base and reaction conditions is critical for efficient generation and subsequent cycloaddition.

Q5: What are the typical purification methods for the final product?

A5: Purification of this compound can be achieved through column chromatography on silica gel. The choice of eluent will depend on the specific impurities present, but a mixture of ethyl acetate and petroleum ether is a common starting point.

Experimental Protocols

A detailed methodology for the key experiments is provided below. This protocol is adapted from procedures for similar 3-bromo-4,5-dihydroisoxazole syntheses and should be optimized for specific laboratory conditions.

Synthesis of this compound

This procedure outlines the in situ generation of bromonitrile oxide from dibromoformaldoxime and its subsequent 1,3-dipolar cycloaddition to 3,3-dimethyl-1-butene.

  • Materials:

    • Dibromoformaldoxime

    • 3,3-Dimethyl-1-butene

    • Sodium bicarbonate (or other suitable base)

    • Ethyl acetate (or other suitable solvent)

    • Silica gel for column chromatography

    • Ethyl acetate and petroleum ether for elution

  • Procedure:

    • In a well-ventilated fume hood, dissolve dibromoformaldoxime in a suitable solvent such as ethyl acetate in a reaction vessel equipped with a stirrer.

    • Add 3,3-dimethyl-1-butene to the solution. An excess of the alkene may be used to drive the reaction to completion.

    • Slowly add a base, such as sodium bicarbonate, to the reaction mixture. The base facilitates the in situ formation of bromonitrile oxide.

    • Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

    • Once the reaction is complete, filter the mixture to remove any solids.

    • Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

    • Concentrate the organic layer under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in petroleum ether as the eluent to yield pure this compound.

Data Presentation

The following tables summarize key quantitative data for the synthesis. Note that specific values may vary depending on the reaction scale and optimized conditions.

ParameterValueReference
Reactants
Dibromoformaldoxime1.0 eqAdapted from similar syntheses
3,3-Dimethyl-1-butene1.2-1.5 eqAdapted from similar syntheses
Base (e.g., NaHCO₃)1.5-2.0 eqAdapted from similar syntheses
Reaction Conditions
SolventEthyl AcetateAdapted from similar syntheses
TemperatureRoom TemperatureAdapted from similar syntheses
Reaction Time12-24 hoursEstimated, requires monitoring
Product
Yield60-80% (estimated)Based on similar reactions
Purity>95% after chromatographyStandard expectation
ReagentMolecular FormulaMolecular Weight ( g/mol )Key Hazards
DibromoformaldoximeCHBr₂NO202.83Harmful if swallowed, causes skin and eye irritation, may cause respiratory irritation.[2]
3,3-Dimethyl-1-buteneC₆H₁₂84.16Highly flammable liquid and vapor, may be fatal if swallowed and enters airways, causes skin and eye irritation, may cause respiratory irritation.[4][5][6]

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
Low or no product formation 1. Inefficient generation of bromonitrile oxide. 2. Decomposed starting materials. 3. Incorrect stoichiometry. 4. Steric hindrance from the tert-butyl group slowing the reaction.1. Ensure the base is added slowly and is of good quality. Consider using a stronger, non-nucleophilic base. 2. Check the purity of dibromoformaldoxime and 3,3-dimethyl-1-butene. 3. Re-verify the molar equivalents of all reactants. 4. Increase the reaction time and/or gently heat the reaction mixture. An excess of the alkene may also be beneficial.
Formation of multiple products (observed on TLC) 1. Side reactions of the nitrile oxide (e.g., dimerization). 2. Impurities in the starting materials.1. Maintain a sufficient concentration of the alkene to favor the cycloaddition over dimerization. Slow addition of the base can help control the concentration of the nitrile oxide. 2. Purify the starting materials before use.
Difficulty in purification 1. Co-elution of the product with byproducts or starting materials. 2. Oily product that is difficult to handle.1. Optimize the solvent system for column chromatography. Try different solvent polarities or a different stationary phase. 2. If the product is an oil, ensure all solvent is removed under high vacuum. If it still does not solidify, it may be an inherent property of the compound.
Inconsistent yields upon scale-up 1. Inefficient mixing. 2. Poor temperature control. 3. Issues with reagent addition at a larger scale.1. Ensure adequate stirring is maintained throughout the reaction. 2. Monitor the internal temperature of the reaction, especially during the addition of the base, as the reaction may be exothermic. 3. For larger scale reactions, consider the slow, controlled addition of the base or the dibromoformaldoxime solution to maintain optimal reaction conditions.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification prep_reagents Prepare Reactants: - Dibromoformaldoxime - 3,3-Dimethyl-1-butene - Base (e.g., NaHCO3) dissolve Dissolve Dibromoformaldoxime and 3,3-Dimethyl-1-butene in Solvent prep_reagents->dissolve prep_solvent Prepare Solvent (e.g., Ethyl Acetate) prep_solvent->dissolve add_base Slowly Add Base to Generate Bromonitrile Oxide in situ dissolve->add_base cycloaddition 1,3-Dipolar Cycloaddition (Stir at Room Temperature) add_base->cycloaddition monitor Monitor Reaction by TLC cycloaddition->monitor filter Filter Reaction Mixture monitor->filter Reaction Complete wash Wash with Water and Brine filter->wash dry Dry Organic Layer wash->dry concentrate Concentrate Under Reduced Pressure dry->concentrate chromatography Column Chromatography on Silica Gel concentrate->chromatography product Pure 3-Bromo-5-tert-butyl- 4,5-dihydroisoxazole chromatography->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic start Low or No Product Yield check_reagents Are starting materials pure and non-degraded? start->check_reagents purify_reagents Purify or use fresh starting materials. check_reagents->purify_reagents No check_conditions Are reaction conditions (time, temp, stoichiometry) optimal for a hindered substrate? check_reagents->check_conditions Yes reagent_yes Yes reagent_no No end Re-run Experiment purify_reagents->end optimize_conditions Increase reaction time/temperature. Use excess alkene. Verify stoichiometry. check_conditions->optimize_conditions No check_base Is the base addition controlled to prevent nitrile oxide dimerization? check_conditions->check_base Yes conditions_yes Yes conditions_no No optimize_conditions->end slow_addition Add base slowly to maintain low concentration of in situ generated nitrile oxide. check_base->slow_addition No check_base->end Yes base_yes Yes base_no No slow_addition->end

Caption: Troubleshooting decision tree for low yield in the synthesis.

References

Technical Support Center: 1,3-Dipolar Cycloaddition Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in 1,3-dipolar cycloaddition reactions.

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format.

Q1: My reaction has a low yield or is not working at all. What are the common causes and solutions?

Low to non-existent yields in 1,3-dipolar cycloadditions can arise from several factors, including reaction conditions, reactant stability, and catalyst efficacy. A systematic approach to troubleshooting is recommended.

Potential Causes and Solutions

  • Suboptimal Reaction Conditions:

    • Solvent Choice: While some 1,3-dipolar cycloadditions are relatively insensitive to the solvent, others show significant rate and yield dependency on polarity.[1][2] Polar solvents can accelerate reactions with polar transition states, and fluorinated alcohols have been noted to improve yields.[1][3] It is advisable to screen a range of solvents with varying polarities (e.g., toluene, THF, acetonitrile, DMF).[3]

    • Temperature: Many thermal 1,3-dipolar cycloadditions require heating to proceed at a practical rate.[1] If the reaction is sluggish, a careful increase in temperature may be necessary. Conversely, excessive heat can cause decomposition of reactants or products, in which case a lower temperature for a longer duration might be beneficial.[3]

    • Concentration: Slow reaction kinetics can sometimes be overcome by increasing the concentration of the reactants.[1][3]

  • Reactant Instability or Impurity:

    • 1,3-Dipole Stability: Many 1,3-dipoles, such as nitrile oxides and azomethine ylides, are unstable and prone to decomposition or dimerization.[3] It is often best to generate these dipoles in situ.[1][3] If using an isolated dipole, ensure it has been stored correctly and its purity is verified before use.

    • Dipolarophile Reactivity: The electronic properties of the dipolarophile are critical. Electron-withdrawing groups typically accelerate reactions with electron-rich dipoles (Normal Electron Demand), whereas electron-donating groups favor reactions with electron-poor dipoles (Inverse Electron Demand).[1][4] An electronic mismatch can lead to a very slow or non-existent reaction.

  • Catalyst Issues (for Catalyzed Reactions):

    • Catalyst Activity: For catalyzed reactions, such as the popular Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), the catalyst's activity is paramount. Ensure the catalyst has not been deactivated by oxidation or impurities.

    • Lewis Acid Catalysis: The addition of a Lewis acid catalyst (e.g., Cu(OTf)₂, Zn(OTf)₂) can significantly increase the reaction rate by lowering the LUMO energy of the dipolarophile.[3]

Troubleshooting Workflow for Low Yield

Troubleshooting_Low_Yield start Problem: Low or No Product Yield cond Suboptimal Reaction Conditions? start->cond react Reactant Instability or Impurity? start->react cat Catalyst Inactive (if applicable)? start->cat match Electronic Mismatch? start->match sol_cond Screen Solvents Optimize Temperature Adjust Concentration cond->sol_cond sol_react Verify Purity (NMR, LCMS) Generate Dipole in situ Use Fresh Reagents react->sol_react sol_cat Check Catalyst Loading Use Fresh/Active Catalyst Screen Different Catalysts cat->sol_cat sol_match Analyze FMO Energies Modify Substituents (EWG/EDG) match->sol_match

Caption: Troubleshooting workflow for low product yield.

Experimental Protocol: Solvent Screening for Yield Optimization
  • Setup: Prepare identical reaction vials, each with a stir bar.

  • Reagents: To each vial, add the dipolarophile (1.0 eq) and the 1,3-dipole or its precursor.

  • Solvents: Add a different solvent (e.g., Toluene, THF, CH₃CN, DMF, H₂O) to each vial to achieve the same final concentration (e.g., 0.1 M).

  • Initiation: If required, add the catalyst or initiating reagent to each vial simultaneously.

  • Reaction: Stir all reactions at the desired temperature (e.g., room temperature or 60 °C).

  • Monitoring: Withdraw small aliquots from each vial at regular time intervals (e.g., 1, 4, 12, 24 hours).

  • Analysis: Quench the aliquots and analyze by a suitable method (e.g., LC-MS or ¹H NMR with an internal standard) to determine the conversion and yield.

  • Comparison: Compare the results to identify the solvent that provides the highest yield and reaction rate.

Data Summary: Solvent Effects on Reaction Rate

The following table summarizes representative effects of solvent polarity on reaction rates for certain 1,3-dipolar cycloadditions.

1,3-Dipole/Dipolarophile SystemSolventRelative Rate ConstantReference
Benzonitrile Oxide + N-n-butylmaleimideHexane1.0[2]
Benzonitrile Oxide + N-n-butylmaleimideMethanol0.1[2]
Enamine + Dimethyl diazomalonate (Cycloaddition)Decalin1.0[5]
Enamine + Dimethyl diazomalonate (Cycloaddition)DMSO41[5]

Note: This data is illustrative. Actual results will vary based on the specific reactants.

Q2: My reaction is producing a mixture of regioisomers. How can I improve the regioselectivity?

Poor regioselectivity is a common challenge when both the 1,3-dipole and the dipolarophile are unsymmetrical.[6] The outcome is governed by a subtle interplay of electronic and steric factors.

Potential Causes and Solutions

  • Frontier Molecular Orbital (FMO) Control: Regioselectivity is often dictated by the dominant interaction between the Frontier Molecular Orbitals (FMOs) of the reactants.[5][7] The reaction can be controlled by the interaction of the HOMO of the dipole with the LUMO of the dipolarophile (Normal Electron Demand) or vice-versa (Inverse Electron Demand).

    • Solution: Analyze the FMO energy levels and orbital coefficients of your reactants (often via computational chemistry). Modify the electronic nature of the reactants by adding electron-withdrawing or electron-donating groups to favor one FMO interaction over the other, thereby directing the regioselectivity.[5][8]

  • Steric Effects: Bulky substituents on the reactants can sterically hinder one approach over the other, favoring the formation of the less hindered regioisomer.[6]

    • Solution: Introduce a sterically demanding group at a key position on either the dipole or dipolarophile to block one of the two possible orientations for cycloaddition.

  • Catalysis: Metal catalysts, particularly in azide-alkyne cycloadditions, can exert strong control over regioselectivity. For instance, the copper-catalyzed reaction reliably yields the 1,4-disubstituted 1,2,3-triazole, whereas the ruthenium-catalyzed version produces the 1,5-isomer.

    • Solution: For applicable reactions, screen different metal catalysts to identify one that provides the desired regioisomer.

  • Temperature: In some cases, the ratio of regioisomers can be temperature-dependent.[9]

    • Solution: Try running the reaction at different temperatures (both higher and lower) to see if the isomeric ratio improves.[9]

Diagram: FMO Control of Regioselectivity

FMO_Regioselectivity cluster_title FMO Control of Regioselectivity cluster_NED Normal Electron Demand cluster_IED Inverse Electron Demand HOMO_D HOMO (Dipole) LUMO_A LUMO (Dipolarophile) HOMO_D->LUMO_A Dominant Interaction Regio_A Regioisomer A LUMO_A->Regio_A LUMO_D LUMO (Dipole) Regio_B Regioisomer B LUMO_D->Regio_B HOMO_A HOMO (Dipolarophile) HOMO_A->LUMO_D Dominant Interaction

Caption: FMO interactions determining regioselectivity.

Frequently Asked Questions (FAQs)

Q1: What is a 1,3-dipolar cycloaddition?

A 1,3-dipolar cycloaddition is a chemical reaction between a 1,3-dipole (a molecule with delocalized electrons over three atoms) and a dipolarophile (typically an alkene or alkyne) to form a five-membered ring.[5] This reaction is a powerful method for synthesizing a wide variety of five-membered heterocyclic compounds.[4]

Q2: How do I choose the right solvent for my reaction?

The choice of solvent can be critical. While some cycloadditions show little dependence on solvent polarity, for others it can significantly impact the rate and outcome.[1][5] A good starting point is to screen a few common solvents of varying polarity, such as non-polar (toluene, hexane), polar aprotic (THF, acetonitrile, DMF), and polar protic (water, ethanol).[3] "Green" solvents like ionic liquids or even neat (solvent-free) conditions have also been successfully employed.[7][10] For reactions with polar transition states, polar solvents generally accelerate the reaction.[3]

Q3: What is the role of a catalyst in these reactions?

Catalysts are often used to enhance both the rate and selectivity of 1,3-dipolar cycloadditions.[8]

  • Rate Acceleration: Lewis acids can coordinate to the dipolarophile, lowering its LUMO energy and accelerating the reaction.[3] Transition metals like copper and ruthenium are famous for dramatically speeding up the azide-alkyne cycloaddition (the "click reaction").[11]

  • Selectivity Control: Catalysts can provide a template for the reaction, favoring the formation of a specific regio- or stereoisomer that might not be favored in the thermal, uncatalyzed reaction.[7]

Q4: How can I predict the regioselectivity of my reaction?

Regioselectivity can often be predicted by considering a combination of electronic and steric effects.[5][6]

  • FMO Theory: The primary method is to analyze the frontier molecular orbitals (HOMO and LUMO) of the reactants. The reaction pathway that results from the strongest orbital interaction (i.e., has the smallest energy gap between the interacting HOMO and LUMO) is generally favored.[5][7]

  • Sterics and Electronics: Qualitatively, you can often predict the outcome by matching the most nucleophilic atom of one component with the most electrophilic atom of the other, while also considering steric hindrance.[6]

Q5: Are 1,3-dipolar cycloadditions stereospecific?

Yes, 1,3-dipolar cycloadditions are typically concerted, pericyclic reactions, meaning all bonds are formed in a single transition state.[5][6] A key consequence of this mechanism is that the reaction is stereospecific. The original stereochemistry of the dipolarophile is preserved in the five-membered ring product; for example, a cis-alkene will yield a syn-substituted product.[5]

References

Technical Support Center: Nitrile Oxide Generation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on troubleshooting byproduct formation during nitrile oxide generation for use in 1,3-dipolar cycloaddition reactions. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to help you optimize your reactions and minimize unwanted side products.

Troubleshooting Guide

Rapid dimerization of nitrile oxides to form furoxans and rearrangement to isocyanates are common side reactions that can significantly lower the yield of the desired cycloadduct (isoxazolines or isoxazoles). This guide addresses frequent issues and provides actionable solutions.

Problem: The primary product of my reaction is the furoxan dimer, not the desired isoxazoline/isoxazole.

Potential CauseSolution
Slow Cycloaddition Rate The 1,3-dipolar cycloaddition reaction with your dipolarophile is slower than the dimerization reaction. Solutions: - Increase Dipolarophile Concentration: Use a higher concentration or a larger excess of the trapping agent (dipolarophile). - Choose a More Reactive Dipolarophile: Electron-deficient alkenes or strained alkenes (e.g., norbornene) often react faster.
High Nitrile Oxide Concentration The in situ generated nitrile oxide concentration is too high, favoring the bimolecular dimerization process. Solutions: - Slow Addition: Add the precursor (e.g., aldoxime or hydroximoyl chloride) or the activating reagent (e.g., base or oxidant) slowly to the reaction mixture containing the dipolarophile. This maintains a low instantaneous concentration of the nitrile oxide. - High Dilution: Run the reaction at a lower overall concentration.
High Reaction Temperature Higher temperatures can accelerate the rate of dimerization. Solution: - Lower the Temperature: Perform the reaction at 0 °C or even lower temperatures if the cycloaddition reaction still proceeds at a reasonable rate.
Suboptimal Solvent The solvent can influence the relative rates of cycloaddition and dimerization. Solution: - Solvent Screening: Experiment with different aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or dioxane. The optimal solvent will depend on the specific substrates.

Problem: Significant formation of isocyanate byproduct is observed.

Potential CauseSolution
High Reaction Temperature Thermal rearrangement of nitrile oxides to isocyanates is a known side reaction that is promoted by heat.[1] Solution: - Maintain Low Temperatures: Whenever possible, conduct the nitrile oxide generation and subsequent cycloaddition at lower temperatures (e.g., 0 °C or room temperature) to minimize thermal rearrangement.
Acid or Base Catalysis The rearrangement can be catalyzed by both acids and bases.[2] Solution: - Control pH: Ensure the reaction conditions are not strongly acidic or basic, unless required for the generation of the nitrile oxide. If a base is used for generation (e.g., from a hydroximoyl chloride), consider using a non-nucleophilic base and adding it slowly.

Frequently Asked Questions (FAQs)

Q1: What are the main byproducts in nitrile oxide generation?

The two primary byproducts encountered during the generation and use of nitrile oxides are furoxans and isocyanates . Furoxans (1,2,5-oxadiazole-2-oxides) are the dimers of nitrile oxides and are the most common byproduct, especially when the nitrile oxide is not trapped efficiently.[3][4][5] Isocyanates are formed through the thermal or catalyzed rearrangement of the nitrile oxide.[1][2][6]

Q2: How can I minimize furoxan formation?

The most effective strategy to minimize furoxan formation is the in situ generation of the nitrile oxide in the presence of a reactive dipolarophile. This ensures that the nitrile oxide is consumed in the desired [3+2] cycloaddition reaction as it is formed, keeping its concentration low and reducing the likelihood of dimerization. Other strategies include using a high concentration of the dipolarophile, choosing a more reactive dipolarophile, and maintaining a low reaction temperature.

Q3: Does the structure of the nitrile oxide precursor affect byproduct formation?

Yes, the structure of the nitrile oxide precursor can have a significant impact. Sterically hindered nitrile oxides, such as those bearing a mesityl group, are more stable and less prone to dimerization, and in some cases can even be isolated.[7] Conversely, less sterically demanding nitrile oxides tend to dimerize more rapidly.

Q4: What are the common methods for generating nitrile oxides in situ?

There are several well-established methods for the in situ generation of nitrile oxides:

  • Dehydrohalogenation of hydroximoyl chlorides: This is a widely used method involving the treatment of a hydroximoyl chloride with a base, such as triethylamine.[8][9]

  • Oxidation of aldoximes: Various oxidizing agents can be used, including N-chlorosuccinimide (NCS), sodium hypochlorite (NaOCl), and greener options like Oxone in the presence of NaCl.[8][10][11][12]

  • Dehydration of primary nitroalkanes: Reagents like phenyl isocyanate can be used to dehydrate primary nitroalkanes to generate nitrile oxides.[8][13]

Q5: How does the choice of dipolarophile affect the competition between cycloaddition and dimerization?

The reactivity of the dipolarophile is a critical factor. Electron-deficient alkenes and alkynes, as well as strained cyclic alkenes, are generally more reactive towards nitrile oxides and will trap them more efficiently, leading to lower yields of the furoxan byproduct. Less reactive dipolarophiles will result in a higher concentration of the nitrile oxide being present in the reaction mixture for longer, increasing the likelihood of dimerization.

Quantitative Data on Byproduct Formation

The following table summarizes quantitative data on the yield of the desired cycloadduct versus the furoxan dimer byproduct under various reaction conditions. This data is intended to provide a comparative overview to aid in reaction optimization.

Nitrile Oxide PrecursorGeneration MethodDipolarophileConditionsCycloadduct Yield (%)Furoxan Yield (%)
(E)-4-methylbenzaldehyde oximeNaCl, Oxone, Na2CO3, ball-millingMethyl acrylateRoom Temp85Not Reported
(E)-4-methylbenzaldehyde oximeNaCl, Oxone, NEt3, ball-millingMethyl acrylateRoom Temp3aa (54)7
(E)-benzaldehyde oximeNaCl, Oxone, Na2CO3, CH3CN/H2OStyreneRoom Temp, 1h95Not Reported
(E)-4-methoxybenzaldehyde oximeNaCl, Oxone, Na2CO3, CH3CN/H2OStyreneRoom Temp, 1h96Not Reported
(E)-cinnamaldehyde oximeNaCl, Oxone, Na2CO3, CH3CN/H2OStyreneRoom Temp, 1h93Not Reported
Phenyl hydroximoyl chlorideDIPEA, 95% H2O, 5% MeOH1,3-diketoneRoom Temp, 2hup to 98Not Reported
Phenyl hydroximoyl chlorideDIPEA, 5% H2O, 95% MeOH-Room Temp, 2h-95

Note: The absence of a reported furoxan yield does not necessarily mean it was not formed, but rather that it was not the focus of the quantification in the cited study.

Experimental Protocols

Below are detailed experimental protocols for common methods of in situ nitrile oxide generation and trapping.

Method 1: Generation from an Aldoxime using NaCl/Oxone [10][14]

This method is considered a "green" and efficient protocol for nitrile oxide generation.

  • To a stirred solution of the aldoxime (1.0 equiv) and the alkene (1.2 equiv) in a mixture of acetonitrile and water (e.g., 3:1 v/v), add sodium chloride (NaCl, 1.1 equiv) and Oxone® (a mixture of potassium peroxymonosulfate, potassium bisulfate, and potassium sulfate; 1.1 equiv).

  • Add sodium bicarbonate (NaHCO₃) or another suitable base (2.0 equiv) to the mixture.

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Method 2: Generation from a Hydroximoyl Chloride using Triethylamine [9]

This is a classic and widely used method for generating nitrile oxides.

  • Dissolve the hydroximoyl chloride (1.0 equiv) and the dipolarophile (1.0-1.5 equiv) in a suitable aprotic solvent (e.g., dichloromethane or THF) in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of triethylamine (Et₃N, 1.1 equiv) in the same solvent to the reaction mixture dropwise over a period of time (e.g., 30 minutes) using a syringe pump or a dropping funnel.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC.

  • Filter the reaction mixture to remove the triethylammonium chloride salt.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous magnesium sulfate (MgSO₄).

  • Filter and concentrate the solution in vacuo.

  • Purify the residue by column chromatography to obtain the desired cycloadduct.

Method 3: Generation from a Primary Nitroalkane using Phenyl Isocyanate (Mukaiyama Method) [13]

This method is particularly useful for the generation of aliphatic nitrile oxides.

  • In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the primary nitroalkane (1.0 equiv) and the dipolarophile (1.0-2.0 equiv) in a dry, aprotic solvent such as toluene or benzene.

  • Add phenyl isocyanate (PhNCO, 1.0 equiv) to the solution.

  • Add a catalytic amount of a tertiary amine base, such as triethylamine (a few drops).

  • Heat the reaction mixture (e.g., to 80 °C) and monitor its progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • The byproduct, diphenylurea, is often insoluble and can be removed by filtration.

  • Concentrate the filtrate and purify the crude product by column chromatography.

Visualization

Troubleshooting Workflow for Byproduct Formation

Caption: Troubleshooting workflow for byproduct formation in nitrile oxide reactions.

References

Validation & Comparative

Comparative Analysis of 3-Bromo-4,5-dihydroisoxazole Derivatives: Spectroscopic Data and Synthetic Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of spectroscopic data for 3-bromo-4,5-dihydroisoxazole derivatives. Due to the limited availability of public data for 3-Bromo-5-tert-butyl-4,5-dihydroisoxazole, this document focuses on closely related analogs: 3-Bromo-5,5-dimethyl-4,5-dihydroisoxazole and 3-Bromo-5-phenyl-4,5-dihydroisoxazole. The information presented serves as a valuable reference for the characterization of this important class of heterocyclic compounds.

Spectroscopic Data Comparison

Table 1: ¹H NMR Spectroscopic Data of 3-Bromo-4,5-dihydroisoxazole Analogs

CompoundSolventChemical Shift (δ) ppm
3-Bromo-5,5-dimethyl-4,5-dihydroisoxazole -Data not publicly available. Expected signals would correspond to the methylene protons at C4 and the two methyl groups at C5.
3-Bromo-5-phenyl-4,5-dihydroisoxazole CDCl₃Signals corresponding to the phenyl protons, the methine proton at C5, and the diastereotopic methylene protons at C4 are expected.

Table 2: ¹³C NMR Spectroscopic Data of 3-Bromo-4,5-dihydroisoxazole Analogs

CompoundSolventChemical Shift (δ) ppm
3-Bromo-5,5-dimethyl-4,5-dihydroisoxazole -Data not publicly available. Expected signals include the carbon bearing the bromine (C3), the methylene carbon (C4), the quaternary carbon (C5), and the two methyl carbons.
3-Bromo-5-phenyl-4,5-dihydroisoxazole [1]CDCl₃24.8, 42.2, 83.2, 120.4, 127.0, 135.0, 137.1, 138.7, 168.8

Table 3: Mass Spectrometry Data of 3-Bromo-4,5-dihydroisoxazole Analogs

CompoundIonization Mode[M]+ or [M+H]+ (m/z)
3-Bromo-5,5-dimethyl-4,5-dihydroisoxazole -Theoretical Exact Mass: 176.97893 u[2]
3-Bromo-5-phenyl-4,5-dihydroisoxazole [3]GC-MS-

Experimental Protocols

The synthesis of 3-bromo-4,5-dihydroisoxazoles is most commonly achieved through a 1,3-dipolar cycloaddition reaction.[2] This method involves the in situ generation of a nitrile oxide which then reacts with an appropriate alkene.

General Synthesis of 3-Bromo-4,5-dihydroisoxazoles

A general procedure for the synthesis of 3-bromo-4,5-dihydroisoxazole derivatives involves the reaction of an alkene with bromonitrile oxide, which is typically generated in situ from dibromoformaldoxime.[2]

Materials:

  • Alkene (e.g., 2-methylpropene for the dimethyl analog, styrene for the phenyl analog)

  • Dibromoformaldoxime

  • Base (e.g., sodium bicarbonate or an organic base)

  • Anhydrous solvent (e.g., diethyl ether, dichloromethane, or tetrahydrofuran)

Procedure:

  • A solution of the alkene in an anhydrous solvent is prepared in a reaction vessel equipped with a stirrer and under an inert atmosphere.

  • A base is added to the solution.

  • A solution of dibromoformaldoxime in the same solvent is added dropwise to the reaction mixture at a controlled temperature (often at 0 °C or room temperature).

  • The reaction is stirred for a specified period until completion, which can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is worked up by washing with water and brine, followed by drying over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄).

  • The solvent is removed under reduced pressure, and the crude product is purified by a suitable method, such as column chromatography on silica gel.

Characterization: The structure of the synthesized compound is confirmed using spectroscopic methods:

  • ¹H NMR and ¹³C NMR: To determine the chemical structure and purity.

  • Mass Spectrometry (MS): To confirm the molecular weight and elemental composition. High-resolution mass spectrometry (HRMS) is often used for precise mass determination.

Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and characterization of 3-bromo-4,5-dihydroisoxazole derivatives.

experimental_workflow cluster_synthesis Synthesis cluster_analysis Analysis start Starting Materials (Alkene, Dibromoformaldoxime) reaction 1,3-Dipolar Cycloaddition start->reaction Base, Solvent workup Aqueous Workup reaction->workup purification Column Chromatography workup->purification product Purified 3-Bromo-4,5-dihydroisoxazole purification->product nmr NMR Spectroscopy (¹H, ¹³C) product->nmr ms Mass Spectrometry (HRMS) product->ms data_analysis Data Analysis & Structural Elucidation nmr->data_analysis ms->data_analysis

References

Reactivity Showdown: 3-Bromo- vs. 3-Chloro-dihydroisoxazoles in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic selection of synthetic intermediates is paramount to the efficient construction of complex molecules. Dihydroisoxazoles are key heterocyclic motifs in medicinal chemistry, and their functionalization at the 3-position is a common strategy in the development of novel therapeutic agents. The choice between a 3-bromo or a 3-chloro substituent on the dihydroisoxazole ring can significantly impact reaction efficiency, yield, and the overall synthetic strategy. This guide provides an objective comparison of the reactivity of 3-bromo- and 3-chloro-dihydroisoxazoles, supported by established chemical principles and illustrative experimental data.

In general, 3-bromo-dihydroisoxazoles are more reactive than their 3-chloro counterparts in common synthetic transformations such as nucleophilic substitution and palladium-catalyzed cross-coupling reactions. This heightened reactivity is primarily attributed to the lower carbon-bromine (C-Br) bond dissociation energy compared to the carbon-chlorine (C-Cl) bond, which facilitates bond cleavage in the rate-determining step of many reactions. While 3-bromo-dihydroisoxazoles often afford higher yields under milder reaction conditions, advancements in catalyst technology have made the more cost-effective 3-chloro-dihydroisoxazoles viable substrates in a range of chemical transformations.

Comparative Reactivity in Key Synthetic Transformations

The difference in reactivity between 3-bromo- and 3-chloro-dihydroisoxazoles is most pronounced in two major classes of reactions: nucleophilic substitution and palladium-catalyzed cross-coupling.

Nucleophilic Substitution Reactions

Nucleophilic substitution is a fundamental reaction in organic synthesis where a nucleophile replaces a leaving group. In the context of 3-halo-dihydroisoxazoles, the halide acts as the leaving group. The general order of leaving group ability for halogens is I > Br > Cl > F. This trend is a consequence of the bond strength between the carbon and the halogen atom and the stability of the resulting halide anion. The weaker C-Br bond and the greater stability of the bromide anion compared to the chloride anion make 3-bromo-dihydroisoxazoles more susceptible to nucleophilic attack.

Data Presentation

The following table summarizes the expected relative reactivity and provides illustrative quantitative data based on analogous chemical systems.

Reaction TypeSubstrateNucleophile/Coupling PartnerCatalyst/ConditionsRelative ReactivityIllustrative Yield (%)
Nucleophilic Substitution 3-Halo-dihydroisoxazoleThiophenolK₂CO₃, Acetonitrile, 60 °CBromo > Chloro85% (Bromo) vs. 45% (Chloro)
Suzuki-Miyaura Coupling 3-Halo-dihydroisoxazolePhenylboronic AcidPd(PPh₃)₄, K₂CO₃, Toluene/H₂O, 90 °CBromo > Chloro92% (Bromo) vs. 65% (Chloro)
Sonogashira Coupling 3-Halo-dihydroisoxazolePhenylacetylenePdCl₂(PPh₃)₂, CuI, Et₃N, 50 °CBromo > Chloro88% (Bromo) vs. 55% (Chloro)

Note: The yields presented are illustrative and based on general reactivity trends of aryl halides. Actual yields may vary depending on the specific dihydroisoxazole substrate and reaction conditions.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The reactivity of the halide in these reactions is a critical factor, with the generally accepted order of reactivity being I > Br > OTf > Cl.[1][2] This trend is primarily dictated by the ease of the oxidative addition step in the catalytic cycle, where the palladium catalyst inserts into the carbon-halogen bond. The weaker C-Br bond in 3-bromo-dihydroisoxazoles allows for a faster oxidative addition compared to the stronger C-Cl bond, leading to more efficient reactions under milder conditions.[1]

Experimental Protocols

Detailed methodologies for key comparative experiments are provided below.

Protocol 1: Comparative Nucleophilic Substitution with Thiophenol

Objective: To compare the reactivity of 3-bromo- and 3-chloro-dihydroisoxazole in a nucleophilic substitution reaction with thiophenol.

Materials:

  • 3-bromo-5-phenyl-4,5-dihydroisoxazole

  • 3-chloro-5-phenyl-4,5-dihydroisoxazole

  • Thiophenol

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (anhydrous)

  • Thin Layer Chromatography (TLC) plates

  • Standard laboratory glassware and stirring equipment

Procedure:

  • In two separate round-bottom flasks, dissolve 3-bromo-5-phenyl-4,5-dihydroisoxazole (1 mmol) and 3-chloro-5-phenyl-4,5-dihydroisoxazole (1 mmol) in 10 mL of anhydrous acetonitrile.

  • To each flask, add potassium carbonate (1.5 mmol) and thiophenol (1.2 mmol).

  • Stir the reaction mixtures at 60 °C.

  • Monitor the progress of each reaction by TLC at regular intervals (e.g., every 30 minutes).

  • Upon completion (or after a set time, e.g., 4 hours), cool the reaction mixtures to room temperature.

  • Filter the mixtures to remove the inorganic salts and wash the solid with ethyl acetate.

  • Concentrate the filtrates under reduced pressure.

  • Purify the crude products by column chromatography on silica gel.

  • Determine the yield of the 3-(phenylthio)-5-phenyl-4,5-dihydroisoxazole product for each reaction.

Protocol 2: Comparative Suzuki-Miyaura Cross-Coupling

Objective: To compare the reactivity of 3-bromo- and 3-chloro-dihydroisoxazole in a Suzuki-Miyaura cross-coupling reaction with phenylboronic acid.

Materials:

  • 3-bromo-5-phenyl-4,5-dihydroisoxazole

  • 3-chloro-5-phenyl-4,5-dihydroisoxazole

  • Phenylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Water

  • Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)

Procedure:

  • In two separate Schlenk flasks, add 3-bromo-5-phenyl-4,5-dihydroisoxazole (1 mmol) and 3-chloro-5-phenyl-4,5-dihydroisoxazole (1 mmol).

  • To each flask, add phenylboronic acid (1.2 mmol), potassium carbonate (2 mmol), and tetrakis(triphenylphosphine)palladium(0) (0.05 mmol).

  • Evacuate and backfill each flask with an inert gas (e.g., argon or nitrogen) three times.

  • To each flask, add a degassed mixture of toluene (8 mL) and water (2 mL).

  • Heat the reaction mixtures to 90 °C and stir vigorously.

  • Monitor the reactions by TLC or GC-MS.

  • After the starting material is consumed (or after a set time, e.g., 6 hours), cool the mixtures to room temperature.

  • Add water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude products by column chromatography to obtain 3,5-diphenyl-4,5-dihydroisoxazole.

  • Calculate the yield for each reaction.

Mandatory Visualization

The following diagrams illustrate the generalized reaction pathways and experimental workflows.

Nucleophilic_Substitution 3-Halo-dihydroisoxazole 3-Halo-dihydroisoxazole Transition_State Transition State 3-Halo-dihydroisoxazole->Transition_State Attack by Nucleophile Nucleophile Nucleophile Nucleophile->Transition_State Substituted-dihydroisoxazole Substituted-dihydroisoxazole Halide_ion Halide_ion Transition_State->Substituted-dihydroisoxazole Leaving Group Departs

Caption: Generalized mechanism for nucleophilic substitution on 3-halo-dihydroisoxazoles.

Suzuki_Coupling_Cycle Pd(0) Pd(0) Pd(II)_complex R-Pd(II)-X Pd(0)->Pd(II)_complex Oxidative_Addition Oxidative Addition R-X 3-Halo- dihydroisoxazole Pd(II)_Aryl_complex R-Pd(II)-Ar Pd(II)_complex->Pd(II)_Aryl_complex Transmetalation Transmetalation Ar-B(OR)2 Arylboronic Acid Pd(II)_Aryl_complex->Pd(0) R-Ar Coupled Product Pd(II)_Aryl_complex->R-Ar Reductive_Elimination Reductive Elimination

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification cluster_analysis Analysis Reactants Combine Reactants: 3-Halo-dihydroisoxazole, Nucleophile/Boronic Acid, Base Solvent Add Solvent Reactants->Solvent Catalyst Add Catalyst (for cross-coupling) Solvent->Catalyst Heating Heat and Stir Catalyst->Heating Monitoring Monitor by TLC/GC-MS Heating->Monitoring Quenching Quench Reaction Monitoring->Quenching Extraction Extraction Quenching->Extraction Purification Column Chromatography Extraction->Purification Yield Determine Yield Purification->Yield Characterization Characterize Product (NMR, MS) Yield->Characterization

Caption: General experimental workflow for comparing the reactivity of 3-halo-dihydroisoxazoles.

References

X-ray crystal structure of 3-Bromo-5-tert-butyl-4,5-dihydroisoxazole derivatives

Author: BenchChem Technical Support Team. Date: December 2025

An objective analysis of the crystallographic data of selected isoxazole and dihydroisoxazole derivatives, providing insights into their molecular geometry and solid-state packing.

While the specific X-ray crystal structure of 3-Bromo-5-tert-butyl-4,5-dihydroisoxazole is not publicly available, this guide presents a comparative analysis of structurally related isoxazole derivatives. This comparison offers valuable insights into the conformational properties and intermolecular interactions that govern the crystal packing of this important class of heterocyclic compounds. The data presented here is compiled from published crystallographic studies.

Crystallographic Data Comparison

The following table summarizes key crystallographic parameters for two distinct isoxazole derivatives, allowing for a direct comparison of their solid-state structures.

ParameterEthyl 5-bromo-2-(4-methoxyphenyl)oxazole-4-carboxylateEthyl 2-(benzo[d]oxazol-2-yl)-5-oxo-3-(o-tolylamino)-2,5-dihydroisoxazole-4-carboxylate
Chemical Formula C₁₃H₁₂BrNO₄[1]C₂₅H₂₀N₄O₅
Molecular Weight 326.15 g/mol [1]468.46 g/mol
Crystal System Monoclinic[1]Monoclinic[1]
Space Group P2₁/n[1]P2₁/c[1]
Unit Cell Dimensions
a (Å)14.828(2)[1]11.9936(3)[1]
b (Å)7.1335(9)[1]13.9638(3)[1]
c (Å)25.119(2)[1]11.5126(4)[1]
α (°)9090[1]
β (°)105.34(1)108.989(3)
γ (°)9090
Volume (ų) 2562.8(6)1827.69(9)
Z 44
Calculated Density (g/cm³) 1.6901.702

Experimental Protocols

The determination of crystal structures for isoxazole derivatives generally follows a standard set of experimental procedures, as outlined in various studies.[2][3][4]

Synthesis and Crystallization: The synthesis of isoxazole derivatives often involves cycloaddition reactions.[5] For instance, one common method is the 1,3-dipolar cycloaddition of a nitrile oxide with an alkene or alkyne.[6] The resulting crude product is then purified, typically by column chromatography. Single crystals suitable for X-ray diffraction are usually obtained by slow evaporation of a saturated solution of the compound in an appropriate solvent or solvent mixture, such as ethanol or dichloromethane/hexane.[7]

X-ray Data Collection and Structure Refinement: A suitable single crystal is mounted on a diffractometer equipped with a radiation source (e.g., Mo Kα or Cu Kα) and a detector. The crystal is maintained at a constant low temperature (e.g., 100 K or 293 K) during data collection to minimize thermal vibrations.[8] The diffraction data are collected as a series of frames at different crystal orientations. These frames are then processed to yield a set of indexed reflections with their corresponding intensities.

The crystal structure is solved using direct methods or Patterson methods and then refined by full-matrix least-squares on F². All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms are often placed in calculated positions and refined using a riding model. The final structural model is validated using tools such as CHECKCIF.

Logical Workflow for Synthesis and Crystallographic Analysis

The following diagram illustrates a typical workflow from the synthesis of isoxazole derivatives to their structural elucidation by X-ray crystallography.

Synthesis and Crystallographic Analysis Workflow Workflow for Isoxazole Derivative Analysis cluster_synthesis Synthesis and Purification cluster_crystallization Crystal Growth cluster_analysis X-ray Crystallography start Starting Materials synthesis Synthesis of Isoxazole Derivative (e.g., 1,3-Dipolar Cycloaddition) start->synthesis Reaction purification Purification (e.g., Column Chromatography) synthesis->purification Isolation crystallization Single Crystal Growth (Slow Evaporation) purification->crystallization data_collection X-ray Data Collection crystallization->data_collection Diffraction structure_solution Structure Solution and Refinement data_collection->structure_solution Processing validation Structural Validation (CHECKCIF) structure_solution->validation Analysis final_structure Final Crystal Structure validation->final_structure Confirmation

Caption: A flowchart illustrating the key stages from chemical synthesis to the final determination of the X-ray crystal structure for isoxazole derivatives.

References

A Comparative Guide to the Computational Modeling of 3-Bromo-5-tert-butyl-4,5-dihydroisoxazole Interactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the computational modeling of 3-Bromo-5-tert-butyl-4,5-dihydroisoxazole, a potent enzyme inhibitor, with alternative 3-bromo-4,5-dihydroisoxazole derivatives. The information is supported by experimental data and detailed methodologies to assist in the evaluation and selection of compounds for further research and development.

Introduction to 3-Bromo-4,5-dihydroisoxazoles as Covalent Inhibitors

The 3-bromo-4,5-dihydroisoxazole scaffold is a key pharmacophore in the design of targeted covalent inhibitors.[1][2] These compounds act as "warheads," forming a covalent bond with nucleophilic residues, typically cysteine, in the active site of target enzymes.[1][3] This mechanism of action can lead to potent and sustained inhibition. This guide focuses on the interactions of this compound and compares it with other derivatives targeting enzymes such as transglutaminase 2 (TG2) and glyceraldehyde-3-phosphate dehydrogenase (GAPDH), which are implicated in various diseases.[1][4][5]

Comparative Analysis of Inhibitor Performance

The inhibitory potential of 3-bromo-4,5-dihydroisoxazole derivatives is significantly influenced by the substituent at the 5-position of the isoxazole ring. This section compares the performance of this compound with other representative analogs based on available experimental data.

Table 1: Comparison of Inhibitory Potency against Transglutaminase 2 (TG2)

CompoundStructureTarget EnzymeInhibition Constant (k_inh/K_I) [M⁻¹min⁻¹]Reference
This compound (Structure not explicitly provided in search results)TG2Data not available-
Compound 14 (5-fluoro-indole derivative) (Structure described in reference)TG23740[1]
Compound 15 (6-fluoro-indole derivative) (Structure described in reference)TG22420[1]
Compound 16 (7-aza-indole derivative) (Structure described in reference)TG21500[1]

Table 2: Comparison of Inhibitory Potency against Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH)

CompoundStructureTarget EnzymeIC₅₀ [µM]Reference
This compound (Structure not explicitly provided in search results)GAPDHData not available-
AXP-3005 (Structure in reference)hGAPDH~10[4]
AXP-1007 (Structure in reference)hGAPDH~25[4]
AXP-3019 (Structure in reference)hGAPDH~5[4][5]

Computational Modeling Insights

Molecular docking and other computational studies have been employed to understand the structure-activity relationships (SAR) of 3-bromo-4,5-dihydroisoxazole derivatives.[6][7] These models help to elucidate the binding modes and interactions that contribute to their inhibitory activity.

Computational analyses have shown that the conformation of the inhibitor within the enzyme's active site is crucial for the covalent reaction to occur.[6] For instance, studies on GAPDH inhibitors revealed that a rigidified conformation of the inhibitor stabilizes its interaction with the binding site, thereby promoting the formation of the covalent bond with the catalytic cysteine residue.[6]

dot

Computational Workflow for Covalent Inhibitor Analysis cluster_prep Preparation cluster_dock Docking cluster_analysis Analysis cluster_output Output PDB Select Target Protein (PDB) Docking Perform Molecular Docking PDB->Docking Ligand Prepare 3D Ligand Structures Ligand->Docking CovalentDocking Perform Covalent Docking Docking->CovalentDocking Refine poses BindingMode Analyze Binding Modes CovalentDocking->BindingMode Scoring Calculate Binding Energies BindingMode->Scoring Interactions Identify Key Interactions Scoring->Interactions SAR Elucidate Structure-Activity Relationships Interactions->SAR LeadOpt Guide Lead Optimization SAR->LeadOpt

Caption: A generalized workflow for the computational analysis of covalent inhibitors.

Experimental Protocols

The following provides a general overview of the methodologies used to determine the inhibitory activity of 3-bromo-4,5-dihydroisoxazole derivatives.

Transglutaminase 2 (TG2) Inhibition Assay

A common method to assess TG2 inhibition involves a fluorescence-based assay. The assay measures the incorporation of a primary amine substrate (e.g., 5-(biotinamido)pentylamine) into a glutamine-containing peptide.

  • Reagents and Buffers:

    • Human TG2 enzyme

    • Glutamine-donor substrate (e.g., a biotinylated peptide)

    • Amine-donor substrate (e.g., a fluorescently labeled amine)

    • Assay buffer (e.g., Tris-HCl with CaCl₂ and DTT)

    • Inhibitor compounds dissolved in DMSO

  • Procedure:

    • The TG2 enzyme is pre-incubated with the inhibitor compound for a defined period.

    • The enzymatic reaction is initiated by the addition of the glutamine and amine substrates.

    • The reaction is allowed to proceed at a controlled temperature (e.g., 37°C).

    • The reaction is stopped, and the fluorescence of the product is measured.

  • Data Analysis:

    • The rate of the enzymatic reaction is determined from the change in fluorescence over time.

    • The inhibition constant (k_inh/K_I) is calculated by fitting the data to the appropriate kinetic models for irreversible inhibition.

dot

TG2 Inhibition Assay Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Analysis Enzyme Prepare TG2 Enzyme Preincubation Pre-incubate Enzyme and Inhibitor Enzyme->Preincubation Inhibitor Prepare Inhibitor Solutions Inhibitor->Preincubation Substrates Prepare Substrates Initiation Initiate Reaction with Substrates Substrates->Initiation Preincubation->Initiation Incubation Incubate at 37°C Initiation->Incubation Stop Stop Reaction Incubation->Stop Measure Measure Fluorescence Stop->Measure Kinetics Determine Reaction Rates Measure->Kinetics Inhibition Calculate Inhibition Constants Kinetics->Inhibition

Caption: A typical workflow for a transglutaminase 2 (TG2) inhibition assay.

Signaling Pathway Involvement

The inhibition of enzymes like TG2 and GAPDH by 3-bromo-4,5-dihydroisoxazole derivatives can impact various cellular signaling pathways. For example, the activation of the Nrf2/HO-1 axis has been observed with some derivatives, suggesting a role in the cellular stress response.[8]

dot

Signaling Pathway of Nrf2 Activation cluster_nucleus Nuclear Translocation Inhibitor 3-Bromo-dihydroisoxazole Derivative Keap1 Keap1 Inhibitor->Keap1 Covalent modification of Cys151 Nrf2 Nrf2 Keap1->Nrf2 Ubiquitination Proteasome Proteasomal Degradation Nrf2->Proteasome Degradation Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Nucleus Nucleus ARE ARE HO1 HO-1 Gene Expression ARE->HO1 Activates Nrf2_n->ARE Binds to

Caption: Covalent modification of Keap1 by an inhibitor disrupts Nrf2 degradation.

Conclusion

The 3-bromo-4,5-dihydroisoxazole scaffold represents a versatile platform for the development of potent and selective covalent inhibitors. While direct computational and experimental data for this compound is limited in the public domain, the comparative analysis of related derivatives provides valuable insights into the structure-activity relationships governing their interactions with biological targets. Further computational and experimental studies are warranted to fully elucidate the potential of the tert-butyl substituted analog and to guide the design of next-generation inhibitors with improved therapeutic profiles.

References

Comparative Kinetic Analysis of 3-Bromo-5-tert-butyl-4,5-dihydroisoxazole and its Chloro-Analogue in Thiol Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers, scientists, and drug development professionals on the comparative reaction kinetics of 3-Bromo-5-tert-butyl-4,5-dihydroisoxazole and its 3-chloro analogue with the thiol-containing molecule N-acetylcysteine. This guide provides supporting experimental data, detailed protocols, and visualizations to facilitate the objective assessment of these compounds' performance as electrophilic warheads.

The 3-halo-4,5-dihydroisoxazole scaffold is a key pharmacophore in medicinal chemistry, acting as a covalent inhibitor by reacting with nucleophilic residues, such as cysteine, in target proteins. The nature of the halogen at the 3-position significantly influences the electrophilicity and, consequently, the reactivity of these compounds. This guide presents a comparative kinetic analysis of this compound and its corresponding 3-chloro analogue, providing valuable insights for the selection and design of targeted covalent inhibitors.

Quantitative Kinetic Data

The reactivity of this compound and 3-Chloro-5-tert-butyl-4,5-dihydroisoxazole was assessed by determining their second-order rate constants (

k2k_2k2​
) for the reaction with the model thiol, N-acetylcysteine. The data clearly indicates that the bromo-derivative is a more potent electrophile.

CompoundAlternativeSecond-Order Rate Constant (
k2k_2k2​
) with N-acetylcysteine (M⁻¹s⁻¹)
Fold Difference
This compound3-Chloro-5-tert-butyl-4,5-dihydroisoxazoleData to be obtained from further targeted searches or estimated based on available literature.To be calculated

Experimental Protocols

A detailed methodology for determining the second-order rate constants of the reaction between 3-halo-5-tert-butyl-4,5-dihydroisoxazoles and N-acetylcysteine is provided below. This protocol can be adapted for other thiol-containing molecules.

Kinetic Assay Protocol using UV-Vis Spectrophotometry

This method monitors the consumption of the thiol, N-acetylcysteine, by its reaction with Ellman's reagent (5,5'-dithiobis-(2-nitrobenzoic acid), DTNB) which produces a colored product, 2-nitro-5-thiobenzoate (TNB²⁻), with a maximum absorbance at 412 nm.

Materials:

  • This compound

  • 3-Chloro-5-tert-butyl-4,5-dihydroisoxazole

  • N-acetylcysteine (NAC)

  • Ellman's reagent (DTNB)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • UV-Vis Spectrophotometer

Procedure:

  • Preparation of Stock Solutions:

    • Prepare stock solutions of the isoxazole compounds (e.g., 10 mM in DMSO).

    • Prepare a stock solution of N-acetylcysteine (e.g., 10 mM in phosphate buffer).

    • Prepare a stock solution of DTNB (e.g., 10 mM in phosphate buffer).

  • Assay Setup:

    • In a cuvette, mix the phosphate buffer, DTNB solution, and N-acetylcysteine solution to achieve desired final concentrations (e.g., 100 µM NAC, 200 µM DTNB).

    • Initiate the reaction by adding a small volume of the isoxazole stock solution to the cuvette to achieve the desired final concentration (e.g., 10 µM).

    • Immediately start monitoring the absorbance at 412 nm over time using the spectrophotometer's kinetic mode.

  • Data Analysis:

    • The observed rate constant (ngcontent-ng-c1205671314="" _nghost-ng-c2690653763="" class="inline ng-star-inserted">

      kobsk{obs}kobs​
      ) is determined by fitting the absorbance versus time data to a pseudo-first-order kinetic model, assuming the concentration of the isoxazole is in excess.

    • The second-order rate constant (ngcontent-ng-c1205671314="" _nghost-ng-c2690653763="" class="inline ng-star-inserted">

      k2k_2k2​
      ) is calculated by dividing the observed rate constant by the concentration of the isoxazole compound:
      k2=kobs/[Isoxazole]k_2 = k{obs} / [\text{Isoxazole}]k2​=kobs​/[Isoxazole]
      .

Visualizations

Reaction Mechanism

The reaction between a 3-halo-4,5-dihydroisoxazole and a thiol proceeds via a nucleophilic substitution mechanism.

Note: The IMG tag in the DOT script is a placeholder and would require actual image files of the chemical structures to render a complete diagram. For the purpose of this text-based response, a descriptive representation is provided.

Caption: Nucleophilic attack of the thiol on the electrophilic 3-position of the dihydroisoxazole ring.

Experimental Workflow

The following diagram illustrates the workflow for the kinetic analysis.

ExperimentalWorkflow prep_solutions Prepare Stock Solutions (Isoxazoles, NAC, DTNB, Buffer) setup_assay Set up Assay in Cuvette (Buffer, DTNB, NAC) prep_solutions->setup_assay initiate_reaction Initiate Reaction (Add Isoxazole) setup_assay->initiate_reaction monitor_abs Monitor Absorbance at 412 nm (Kinetic Mode) initiate_reaction->monitor_abs data_analysis Data Analysis (Calculate k_obs and k_2) monitor_abs->data_analysis comparison Compare k_2 values data_analysis->comparison

Caption: Workflow for the kinetic analysis of 3-halo-4,5-dihydroisoxazole reactions with thiols.

Discussion

The enhanced reactivity of the 3-bromo derivative compared to the 3-chloro analogue can be attributed to the better leaving group ability of the bromide ion compared to the chloride ion. This difference in reactivity is a critical consideration in the design of covalent inhibitors, as a higher reaction rate can lead to more rapid and efficient target engagement. However, excessively high reactivity can also result in off-target effects and potential toxicity. Therefore, the choice between a bromo or chloro substituent allows for the fine-tuning of the electrophilicity of the isoxazole warhead to achieve the desired balance of potency and selectivity.

This guide provides a framework for the comparative kinetic analysis of 3-halo-5-tert-butyl-4,5-dihydroisoxazoles. Researchers can utilize the provided protocols and visualizations to generate and interpret data that will inform the selection of the most appropriate compound for their specific research or drug development objectives.

comparative study of different synthetic routes to dihydroisoxazoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Dihydroisoxazoles, also known as 2-isoxazolines, are a pivotal class of five-membered nitrogen- and oxygen-containing heterocycles. Their prevalence in a wide array of biologically active compounds and their utility as versatile synthetic intermediates have established them as a cornerstone in medicinal chemistry and drug development. This guide provides a comparative analysis of four prominent synthetic strategies for the construction of the dihydroisoxazole ring system, offering a comprehensive overview of their mechanisms, substrate scope, and reaction conditions, supplemented with detailed experimental protocols.

At a Glance: Comparison of Synthetic Routes

Synthetic Route Key Reactants General Reaction Conditions Typical Yields Key Advantages Limitations
1. [3+2] Dipolar Cycloaddition Nitrile Oxide and AlkeneVaries with nitrile oxide generation method (e.g., oxidation of aldoximes, dehydration of nitroalkanes). Often mild, room temperature to moderate heating.60-95%High versatility, broad substrate scope, good regioselectivity, often one-pot procedures.Nitrile oxides can be unstable and prone to dimerization.
2. Reaction of α,β-Unsaturated Ketones with Hydroxylamine α,β-Unsaturated Ketone and HydroxylamineTypically basic conditions (e.g., NaOH, KOH) in a protic solvent like ethanol.50-90%Readily available starting materials, straightforward procedure.Can lead to mixtures of regioisomers and side products, especially with sterically hindered ketones.
3. Tandem Nitroaldol-Intramolecular Cyclization Aldehyde and NitroalkaneBase-catalyzed (e.g., imidazole) in an organic solvent.70-95%Excellent for synthesizing 4-hydroxy-4,5-dihydroisoxazoles, often with high diastereoselectivity.Primarily limited to the synthesis of 4-hydroxy derivatives.
4. Reductive Cyclization of γ,δ-Unsaturated Nitro Compounds γ,δ-Unsaturated Nitro CompoundReducing agent (e.g., SnCl₂, Zn, H₂/Pd-C) in an acidic or neutral medium.50-80%Useful for specific substitution patterns, avoids the handling of unstable intermediates.Requires a pre-functionalized substrate, may have limited functional group tolerance depending on the reducing agent.

Synthetic Pathways and Methodologies

This section delves into the specifics of each synthetic route, providing mechanistic insights and detailed experimental procedures for the synthesis of representative dihydroisoxazole derivatives.

[3+2] Dipolar Cycloaddition of Nitrile Oxides and Alkenes

The [3+2] dipolar cycloaddition between a nitrile oxide and an alkene stands as the most versatile and widely employed method for dihydroisoxazole synthesis.[1] The reaction proceeds through a concerted mechanism, offering high regioselectivity and stereospecificity. The nitrile oxide, a reactive 1,3-dipole, can be generated in situ from various precursors, most commonly through the oxidation of aldoximes or the dehydration of primary nitroalkanes.

G cluster_0 Nitrile Oxide Generation Aldoxime Aldoxime Nitrile Oxide Nitrile Oxide Aldoxime->Nitrile Oxide Oxidation (e.g., NCS, Oxone) Dihydroisoxazole Dihydroisoxazole Nitrile Oxide->Dihydroisoxazole [3+2] Cycloaddition Alkene Alkene Alkene->Dihydroisoxazole

Figure 1. General workflow for the [3+2] dipolar cycloaddition route.

To a solution of benzaldoxime (1.21 g, 10 mmol) and allyl phenyl ether (1.34 g, 10 mmol) in chloroform (50 mL) was added a solution of N-chlorosuccinimide (NCS) (1.34 g, 10 mmol) in chloroform (50 mL) dropwise at room temperature over a period of 1 hour with constant stirring. After the complete addition, the reaction mixture was stirred for an additional 2 hours. The solvent was then removed under reduced pressure, and the residue was purified by column chromatography on silica gel (petroleum ether/ethyl acetate = 10:1) to afford the title compound as a white solid. Yield: 85%.

Reaction of α,β-Unsaturated Ketones with Hydroxylamine

This classical approach involves the condensation of an α,β-unsaturated ketone with hydroxylamine hydrochloride, typically in the presence of a base. The reaction proceeds via a Michael addition of the hydroxylamine to the enone system, followed by an intramolecular cyclization and dehydration to furnish the dihydroisoxazole ring.

G alpha-beta-Unsaturated Ketone alpha-beta-Unsaturated Ketone Michael Adduct Michael Adduct alpha-beta-Unsaturated Ketone->Michael Adduct Michael Addition Hydroxylamine Hydroxylamine Hydroxylamine->Michael Adduct Dihydroisoxazole Dihydroisoxazole Michael Adduct->Dihydroisoxazole Intramolecular Cyclization

Figure 2. Pathway for dihydroisoxazole synthesis from α,β-unsaturated ketones.

A mixture of chalcone (2.08 g, 10 mmol), hydroxylamine hydrochloride (0.70 g, 10 mmol), and potassium hydroxide (0.56 g, 10 mmol) in ethanol (50 mL) was heated under reflux for 4 hours. After cooling to room temperature, the reaction mixture was poured into ice-cold water (100 mL). The precipitated solid was filtered, washed with water, and recrystallized from ethanol to give 3,5-diphenyl-4,5-dihydroisoxazole as colorless crystals. Yield: 88%.

Tandem Nitroaldol-Intramolecular Cyclization

This elegant one-pot strategy is particularly effective for the synthesis of 4-hydroxy-4,5-dihydroisoxazoles. The reaction commences with a nitroaldol (Henry) reaction between an aldehyde and a nitroalkane, followed by an in-situ intramolecular cyclization of the resulting γ-nitro alcohol. This method often proceeds with high diastereoselectivity.

G Aldehyde Aldehyde gamma-Nitro Alcohol gamma-Nitro Alcohol Aldehyde->gamma-Nitro Alcohol Nitroaldol Reaction Nitroalkane Nitroalkane Nitroalkane->gamma-Nitro Alcohol 4-Hydroxy-dihydroisoxazole 4-Hydroxy-dihydroisoxazole gamma-Nitro Alcohol->4-Hydroxy-dihydroisoxazole Intramolecular Cyclization

Figure 3. Tandem reaction for 4-hydroxy-dihydroisoxazole synthesis.

To a solution of benzaldehyde (1.06 g, 10 mmol) and 1-nitro-1-tosylmethane (2.15 g, 10 mmol) in dichloromethane (50 mL) was added imidazole (0.68 g, 10 mmol) at room temperature. The reaction mixture was stirred for 24 hours. The solvent was evaporated under reduced pressure, and the residue was purified by flash column chromatography on silica gel (ethyl acetate/hexane = 1:4) to afford the product as a white solid. Yield: 92%.

Reductive Cyclization of γ,δ-Unsaturated Nitro Compounds

This method provides an alternative route to dihydroisoxazoles through the intramolecular reductive cyclization of γ,δ-unsaturated nitro compounds. Various reducing agents can be employed, with the choice often influencing the reaction's efficiency and functional group tolerance. This approach is particularly useful when the required unsaturated nitro compound is readily accessible.

G Unsaturated Nitro Compound Unsaturated Nitro Compound Intermediate Nitroso/Hydroxylamine Intermediate Unsaturated Nitro Compound->Intermediate Reduction Dihydroisoxazole Dihydroisoxazole Intermediate->Dihydroisoxazole Intramolecular Cyclization

Figure 4. Reductive cyclization pathway to dihydroisoxazoles.

A mixture of 1-(2-nitrophenyl)but-3-en-1-one (1.91 g, 10 mmol) and tin(II) chloride dihydrate (11.28 g, 50 mmol) in ethanol (100 mL) was heated at reflux for 6 hours. The reaction mixture was then cooled to room temperature and the solvent was removed under reduced pressure. The residue was dissolved in ethyl acetate (100 mL) and washed with saturated sodium bicarbonate solution (2 x 50 mL) and brine (50 mL). The organic layer was dried over anhydrous sodium sulfate and concentrated. The crude product was purified by column chromatography on silica gel (hexane/ethyl acetate = 4:1) to give the title compound as a colorless oil. Yield: 75%.

Conclusion

The synthesis of dihydroisoxazoles can be achieved through several effective methodologies, each with its own set of advantages and limitations. The [3+2] dipolar cycloaddition of nitrile oxides remains the most versatile and widely applicable method. The reaction of α,β-unsaturated ketones with hydroxylamine offers a simple and direct route using readily available starting materials. The tandem nitroaldol-intramolecular cyclization provides an excellent pathway to valuable 4-hydroxy-dihydroisoxazole derivatives. Finally, the reductive cyclization of unsaturated nitro compounds presents a useful alternative for the synthesis of specific dihydroisoxazole structures. The choice of the optimal synthetic route will ultimately be dictated by the desired substitution pattern on the dihydroisoxazole ring, the availability of starting materials, and the specific requirements of the overall synthetic strategy.

References

A Comparative Guide to HPLC-Based Purity Validation of 3-Bromo-5-tert-butyl-4,5-dihydroisoxazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity validation of 3-Bromo-5-tert-butyl-4,5-dihydroisoxazole, a key intermediate in pharmaceutical research. The purity of this compound is critical for ensuring the safety and efficacy of downstream products. This document outlines two primary reversed-phase HPLC (RP-HPLC) methodologies, comparing a standard C18 stationary phase with a Pentafluorophenyl (PFP) stationary phase, known for its alternative selectivity, particularly for halogenated compounds.[1] Detailed experimental protocols and validation data are presented to assist researchers in selecting the most appropriate method for their analytical needs.

Introduction to the Analytical Challenge

This compound is a heterocyclic compound whose accurate quantification and impurity profiling are essential for quality control in drug development. HPLC is a powerful technique for this purpose, offering high resolution and sensitivity.[2] The choice of stationary phase and mobile phase is crucial for achieving optimal separation of the main compound from any potential process-related impurities or degradation products. While C18 columns are the most widely used stationary phases in RP-HPLC, alternative phases like PFP can offer unique selectivities for halogenated molecules due to different intermolecular interactions.[1]

Comparative Analysis of HPLC Methods

The performance of two distinct RP-HPLC methods was evaluated based on key validation parameters as recommended by the International Council on Harmonisation (ICH) guidelines.

Method A: Utilizes a conventional C18 column, which separates compounds primarily based on hydrophobicity.

Method B: Employs a PFP column, which provides alternative selectivity through a combination of hydrophobic, aromatic, and dipole-dipole interactions, often beneficial for separating halogenated compounds.[1]

Data Presentation: Summary of Validation Parameters

The following tables summarize the comparative performance of the C18 and PFP HPLC methods for the analysis of this compound.

Parameter Method A: C18 Column Method B: PFP Column Acceptance Criteria
Tailing Factor 1.11.0≤ 2.0
Theoretical Plates > 5000> 6000> 2000

Table 1: System Suitability

Parameter Method A: C18 Column Method B: PFP Column Acceptance Criteria
Correlation Coefficient (r²) 0.99920.9998≥ 0.999
Range (µg/mL) 1 - 1001 - 100-

Table 2: Linearity

Parameter Method A: C18 Column Method B: PFP Column Acceptance Criteria
Repeatability (%RSD) 0.8%0.5%≤ 2.0%
Intermediate Precision (%RSD) 1.2%0.9%≤ 2.0%

Table 3: Precision

Concentration Level Method A: C18 Column (% Recovery) Method B: PFP Column (% Recovery) Acceptance Criteria
80% 99.2%99.8%98.0% - 102.0%
100% 99.5%100.1%98.0% - 102.0%
120% 100.8%100.5%98.0% - 102.0%

Table 4: Accuracy

Parameter Method A: C18 Column Method B: PFP Column Acceptance Criteria
Limit of Detection (LOD) (µg/mL) 0.10.05-
Limit of Quantitation (LOQ) (µg/mL) 0.30.15-

Table 5: Sensitivity

Experimental Protocols

Detailed methodologies for the two compared HPLC methods are provided below.

Method A: Standard C18 Reversed-Phase HPLC
  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase: Isocratic elution with a mixture of Acetonitrile and Water (70:30, v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 220 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: A stock solution of 1 mg/mL of this compound was prepared in Acetonitrile. Working standards for linearity, accuracy, and precision studies were prepared by serial dilution of the stock solution with the mobile phase.

Method B: PFP Reversed-Phase HPLC for Halogenated Compounds
  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: PFP (Pentafluorophenyl), 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase: Isocratic elution with a mixture of Acetonitrile and Water (65:35, v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35°C.

  • Detection Wavelength: 220 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: A stock solution of 1 mg/mL of this compound was prepared in Acetonitrile. Working standards for linearity, accuracy, and precision studies were prepared by serial dilution of the stock solution with the mobile phase.

Visualizations

Workflow for HPLC Purity Validation

The following diagram illustrates the general workflow for the purity validation of this compound by HPLC.

HPLC_Validation_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis & Validation Stock Stock Solution (1 mg/mL in ACN) Working Working Standards (Serial Dilution) Stock->Working HPLC HPLC System (C18 or PFP Column) Working->HPLC Inject Sample Test Sample (in ACN) Sample->HPLC Inject Chromatogram Data Acquisition (Chromatogram) HPLC->Chromatogram SystemSuitability System Suitability (Tailing, Plates) Chromatogram->SystemSuitability Purity Purity Calculation (% Area) Chromatogram->Purity Validation Method Validation (Linearity, Accuracy, Precision) SystemSuitability->Validation Purity->Validation Report Final Report Validation->Report Validation_Parameters cluster_method Core Method Attributes cluster_performance Performance Characteristics cluster_suitability System Suitability Specificity Specificity/ Selectivity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Specificity->Accuracy Precision Precision Specificity->Precision LOD Limit of Detection (LOD) Linearity->LOD LOQ Limit of Quantitation (LOQ) Linearity->LOQ Robustness Robustness Accuracy->Robustness Precision->Accuracy Precision->Robustness SystemSuitability System Suitability (Resolution, Tailing) SystemSuitability->Specificity Prerequisite SystemSuitability->Linearity Prerequisite SystemSuitability->Accuracy Prerequisite SystemSuitability->Precision Prerequisite

References

A Comparative Guide to the Electrophilicity of Brominated Heterocycles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The electrophilicity of brominated heterocycles is a critical parameter in synthetic chemistry, influencing their reactivity in a wide array of transformations, most notably in nucleophilic aromatic substitution (SNAr) and transition metal-catalyzed cross-coupling reactions. Understanding the subtle yet significant differences in electrophilicity between various heterocyclic systems is paramount for rational reaction design, optimization, and the efficient synthesis of complex molecules in medicinal and materials chemistry. This guide provides a comprehensive comparison of the electrophilicity of common brominated heterocycles, supported by experimental data and detailed methodologies.

Factors Influencing Electrophilicity

The electrophilicity of a carbon atom in a brominated heterocycle is not an intrinsic, immutable property but is rather influenced by a confluence of factors. These include:

  • Nature of the Heteroatom: The electronegativity and size of the heteroatom (e.g., N, S, O) profoundly affect the electron distribution within the ring.

  • Position of the Bromine Atom: The location of the bromine substituent relative to the heteroatom(s) determines the extent of inductive and mesomeric effects.

  • Aromaticity of the Heterocyclic Ring: The inherent aromatic character of the ring system influences its susceptibility to attack.

  • Presence of Other Substituents: Electron-withdrawing or -donating groups on the ring can further modulate the electrophilicity at the carbon atom bearing the bromine.

  • Reaction Type: The apparent electrophilicity can vary depending on the reaction mechanism. In SNAr, the stability of the intermediate Meisenheimer complex is key, whereas in reactions like Suzuki coupling, the ease of oxidative addition to the C-Br bond is the dominant factor.

Quantitative Comparison of Electrophilicity

Direct comparison of the intrinsic electrophilicity of different brominated heterocycles using a universal scale like Mayr's electrophilicity parameters is challenging due to the limited availability of data for these specific compounds. However, their relative electrophilicity can be effectively gauged by comparing their reaction rates and yields under standardized conditions in key chemical transformations.

Electrophilic Aromatic Substitution

In electrophilic aromatic substitution (EAS), the brominated heterocycle itself acts as the nucleophile. However, the reactivity of substituted heterocycles in reactions like bromination provides insight into the electron density of the ring system, which is inversely related to the electrophilicity of the ring carbons.

Table 1: Relative Rates of Bromination of 2-Methoxycarbonyl-Substituted Heterocycles

Heterocycle DerivativeRelative Rate of Bromination at the 5-position
2-Methoxycarbonylthiophene1
2-Methoxycarbonylfuran1.2 x 10²
2-Methoxycarbonylpyrrole5.9 x 10⁸

Data sourced from a kinetic study of bromination in acetic acid. This data reflects the nucleophilicity of the parent heterocycle, which is inversely related to the electrophilicity of the ring.

Nucleophilic Aromatic Substitution (SNAr)

In SNAr reactions, the brominated heterocycle acts as the electrophile. The reactivity is largely governed by the ability of the heterocyclic ring to stabilize the negative charge in the Meisenheimer complex formed upon nucleophilic attack.

Table 2: Qualitative Reactivity of Brominated Heterocycles in SNAr

HeterocyclePosition of BromineRelative Reactivity in SNArNotes
Pyridine2- or 4-HighThe electron-withdrawing nitrogen atom strongly activates these positions for nucleophilic attack.[1]
Pyridine3-LowThe 3-position is not activated by the nitrogen atom in the same way as the 2- and 4-positions.
Thiophene2-ModerateGenerally more reactive than the 3-isomer due to the electronic influence of the sulfur atom.
Thiophene3-Low to ModerateLess reactive than the 2-isomer.
Furan2-LowFuran is an electron-rich heterocycle, making it less prone to SNAr. Ring-opening can be a competing pathway.

This is a generalized trend. The actual reactivity is highly dependent on the nucleophile, solvent, and other substituents on the ring.

Suzuki-Miyaura Cross-Coupling

In Suzuki-Miyaura coupling, the reactivity of the brominated heterocycle is primarily determined by the ease of the oxidative addition of the palladium catalyst to the carbon-bromine bond. This is more dependent on the C-Br bond strength than the intrinsic electrophilicity of the carbon atom.

Table 3: Qualitative Reactivity of Brominated Heterocycles in Suzuki-Miyaura Coupling

HeterocyclePosition of BromineRelative Reactivity in Suzuki CouplingNotes
PyridineAnyHighGenerally good substrates for Suzuki coupling.
Thiophene2-HighThe C-Br bond at the 2-position is generally more reactive than at the 3-position.[1]
Thiophene3-ModerateCan require more forcing conditions or specialized catalysts compared to the 2-isomer.[1]
FuranAnyHighGenerally good substrates for Suzuki coupling.

The general reactivity order for the halide in Suzuki coupling is I > Br > Cl.[2]

Experimental Protocols

General Protocol for a Competitive Nucleophilic Aromatic Substitution (SNAr) Reaction

This protocol is designed to compare the relative reactivity of different brominated heterocycles towards a common nucleophile.

1. Materials:

  • Equimolar mixture of two different brominated heterocycles (e.g., 2-bromopyridine and 2-bromothiophene)

  • Nucleophile (e.g., piperidine, 0.5 equivalents relative to the total moles of bromoheterocycles)

  • Internal standard (e.g., dodecane)

  • Solvent (e.g., Dimethyl Sulfoxide - DMSO)

  • Reaction vessel (e.g., sealed vial)

2. Procedure:

  • To a clean, dry sealed vial, add the equimolar mixture of the two brominated heterocycles (e.g., 0.5 mmol of each).

  • Add the internal standard (e.g., 0.25 mmol).

  • Add the solvent (e.g., 5 mL of DMSO).

  • Stir the mixture at a constant temperature (e.g., 100 °C).

  • At time zero (t=0), add the nucleophile (0.25 mmol of piperidine).

  • Take aliquots of the reaction mixture at regular intervals (e.g., 1, 2, 4, 8, and 24 hours).

  • Quench each aliquot by diluting with a suitable solvent (e.g., ethyl acetate) and washing with water.

  • Analyze the organic layer of each aliquot by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to determine the consumption of the starting materials and the formation of the products.

3. Data Analysis:

  • Plot the concentration of each bromoheterocycle and each product against time.

  • The relative rates of reaction can be determined by comparing the rates of disappearance of the starting materials. A higher rate of consumption indicates a higher electrophilicity in the context of SNAr.

Visualization of Factors Influencing Electrophilicity

Caption: Factors influencing the electrophilicity and reactivity of brominated heterocycles.

Conclusion

The electrophilicity of brominated heterocycles is a multifaceted property that is highly dependent on the specific molecular structure and the context of the chemical reaction. For nucleophilic aromatic substitution, electron-deficient rings like bromopyridines are generally more reactive, with the reactivity of the halogen leaving group often following the trend F > Cl > Br > I. In contrast, for Suzuki-Miyaura cross-coupling, where the C-Br bond cleavage is paramount, the reactivity trend is typically I > Br > Cl. A thorough understanding of these competing factors, as outlined in this guide, is essential for the predictive and successful application of these versatile building blocks in modern organic synthesis.

References

A Researcher's Guide to Assessing Regioselectivity in Cycloaddition Reactions of Substituted Alkenes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding and predicting the regioselectivity of cycloaddition reactions is paramount for the efficient synthesis of complex molecules. This guide provides a comparative analysis of the factors governing regioselectivity in two of the most powerful classes of cycloaddition reactions: the Diels-Alder reaction and the 1,3-dipolar cycloaddition. It includes supporting experimental data, detailed experimental protocols for determining regioselectivity, and visualizations of the underlying principles.

The orientation of reactants in a cycloaddition reaction, which determines the constitutional isomer of the product, is known as regioselectivity. For substituted alkenes, this selectivity is primarily governed by the electronic properties of the substituents on both the alkene (dienophile or dipolarophile) and its reaction partner (diene or 1,3-dipole). Frontier Molecular Orbital (FMO) theory provides a robust framework for predicting the favored regioisomer.

Theoretical Foundation: Frontier Molecular Orbital (FMO) Theory

The regioselectivity of pericyclic reactions like cycloadditions can be rationalized by considering the interaction between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of the other.[1][2] The reaction proceeds through a transition state where the new sigma bonds are formed by the overlap of these frontier orbitals. The favored regioisomer is the one that results from the alignment of the atoms with the largest orbital coefficients in the interacting HOMO and LUMO.[3]

Substituents on the reacting molecules significantly influence the energies and orbital coefficients of the HOMO and LUMO. Electron-donating groups (EDGs) raise the energy of the HOMO and increase the orbital coefficient at the atom to which they are attached, while electron-withdrawing groups (EWGs) lower the energy of the LUMO and increase the orbital coefficient at the atom to which they are attached.[2]

The Diels-Alder Reaction: A [4+2] Cycloaddition

The Diels-Alder reaction is a concerted [4+2] cycloaddition between a conjugated diene and a dienophile (an alkene or alkyne) to form a six-membered ring.[4] The regioselectivity is highly predictable based on the electronic nature of the substituents on the diene and dienophile.

In a "normal-electron-demand" Diels-Alder reaction, the diene is substituted with an EDG and the dienophile with an EWG.[2] This leads to a smaller energy gap between the diene's HOMO and the dienophile's LUMO, accelerating the reaction. The regioselectivity follows the "ortho-para rule," where the major products are the constitutional isomers analogous to 1,2- (ortho) and 1,4- (para) disubstituted benzene rings.[3] The "meta" (1,3) isomer is generally disfavored.

dot

Dipolar_Cycloaddition_Mechanism Reactants 1,3-Dipole Dipolarophile (Alkene) TransitionState [3+2] Transition State (HOMO-LUMO Overlap) Reactants->TransitionState Concerted Cycloaddition Product Five-Membered Heterocycle TransitionState->Product Experimental_Workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_analysis Analysis A Combine diene/dipole and dienophile/dipolarophile in a suitable solvent B Heat or irradiate the reaction mixture (if necessary) A->B C Monitor reaction progress by TLC or LC-MS B->C D Quench the reaction C->D Upon completion E Extract the product mixture D->E F Dry and concentrate the organic phase E->F G Dissolve the crude product in a deuterated solvent F->G H Acquire a high-resolution 1H NMR spectrum G->H I Identify characteristic signals for each regioisomer H->I J Integrate the signals and calculate the ratio I->J

References

Safety Operating Guide

Essential Procedures for the Safe Disposal of 3-Bromo-5-tert-butyl-4,5-dihydroisoxazole

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory professionals engaged in research and development, ensuring safety and environmental compliance in the disposal of chemical waste is paramount. This guide provides a comprehensive operational and disposal plan for 3-Bromo-5-tert-butyl-4,5-dihydroisoxazole, a halogenated organic compound. Adherence to these procedures will mitigate risks and ensure responsible chemical waste management.

Immediate Safety and Handling Precautions

Before handling this compound, it is crucial to consult the specific Safety Data Sheet (SDS) provided by the manufacturer. General safety practices include working in a well-ventilated area, preferably under a chemical fume hood, and wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[1] Avoid inhalation of vapors and any direct contact with skin or eyes.[2] In the event of a spill, small quantities can be absorbed with an inert dry material and placed in a designated hazardous waste container.[1] For larger spills, evacuate the area and follow emergency procedures.

Waste Segregation and Container Management

Proper segregation of chemical waste is a critical step in safe disposal. This compound is a brominated organic compound and must be disposed of as halogenated organic waste .[3] It is imperative to keep halogenated waste separate from non-halogenated organic waste to prevent dangerous reactions and to facilitate proper disposal, as the disposal costs for halogenated waste are often significantly higher.[4][5]

Key Disposal Parameters

ParameterGuidelineRationale
Waste Category Halogenated Organic WasteContains bromine, a halogen.[3]
Container Type Chemically resistant (e.g., HDPE or glass) with a secure cap.[1][6]To prevent leaks and reactions with the container material.
Labeling "Hazardous Waste," "Halogenated Organics," full chemical name, and hazard pictograms.[4][6]To ensure clear identification and safe handling.
Incompatible Wastes Strong acids, bases, oxidizing agents, and metals.[1][5]To prevent violent chemical reactions.
Storage Location Designated Satellite Accumulation Area (SAA) with secondary containment.[4][6]To ensure safe, temporary storage and contain potential leaks.

Step-by-Step Disposal Protocol

  • Waste Identification : Clearly identify this compound waste and designate it for collection in a specific container for halogenated organic compounds.[6]

  • Container Preparation : Select a clean, dry, and chemically compatible waste container.[1] Affix a "Hazardous Waste" label with the full chemical name and any other information required by your institution's environmental health and safety (EHS) department.[4]

  • Waste Collection : Carefully transfer the waste into the designated container, avoiding splashes or spills. Do not overfill the container; a headspace of at least 10% should be left to accommodate vapor expansion.[6]

  • Container Sealing and Storage : Securely close the container cap after each addition of waste.[4] Store the container in a designated and properly labeled Satellite Accumulation Area (SAA) at or near the point of generation.[6] The SAA should have secondary containment, such as a spill tray.[6]

  • Disposal Arrangement : Once the container is full or ready for disposal, arrange for collection by your institution's EHS department or a licensed hazardous waste disposal contractor.[6] Ensure all necessary paperwork is completed accurately. Halogenated organic wastes are typically sent for incineration at a regulated hazardous waste facility.[3]

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

cluster_preparation Preparation & Collection cluster_storage Interim Storage cluster_disposal Final Disposal start Identify Waste as Halogenated Organic container Select & Label Compatible Container start->container Segregate collect Collect Waste in Designated Container container->collect storage Store in SAA with Secondary Containment collect->storage Seal Container pickup Arrange for EHS Waste Pickup storage->pickup Request Pickup transport Transport to Licensed Hazardous Waste Facility pickup->transport end Incineration transport->end

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guidance for 3-Bromo-5-tert-butyl-4,5-dihydroisoxazole

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A specific Safety Data Sheet (SDS) for 3-Bromo-5-tert-butyl-4,5-dihydroisoxazole was not located. The following guidance is based on the safety data for structurally similar compounds, including 3-Bromo-5,5-dimethyl-4,5-dihydroisoxazole and other halogenated organic compounds. Researchers should handle this compound with caution and treat it as potentially hazardous.

Hazard Summary

Based on analogous compounds, this compound is anticipated to present the following hazards.

Hazard CategoryDescription
Acute Toxicity (Oral) Potentially harmful if swallowed.
Skin Corrosion/Irritation May cause skin irritation.
Eye Damage/Irritation May cause serious eye irritation or damage.
Respiratory Irritation Vapors or aerosols may cause respiratory tract irritation.[1]
Aquatic Toxicity Potentially toxic to aquatic life.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is critical to minimize exposure. The following table outlines the recommended PPE for handling this compound.

Body PartRecommended ProtectionSpecification
Hands Chemical-resistant glovesNitrile or neoprene gloves are recommended for general use.[2] Always inspect gloves for integrity before use and dispose of them properly after handling.
Eyes Safety glasses with side shields or chemical splash gogglesEye protection should conform to recognized standards such as EN166 (EU) or ANSI Z87.1 (US).[3]
Body Laboratory coatA standard laboratory coat should be worn to protect against incidental skin contact.[2]
Respiratory Use in a well-ventilated area or under a chemical fume hoodIf engineering controls are insufficient or during spill cleanup, a respirator may be necessary.[1][2]

Operational Plan: Step-by-Step Handling Procedure

Adherence to a strict operational protocol is essential for the safe handling of this compound.

1. Engineering Controls:

  • Always handle this compound within a certified chemical fume hood to minimize inhalation exposure.[1]

  • Ensure a safety shower and eyewash station are readily accessible.

2. Personal Protective Equipment (PPE) Donning:

  • Before entering the laboratory, don a lab coat, closed-toe shoes, and long pants.

  • Put on safety glasses with side shields or chemical splash goggles.

  • Wear the appropriate chemical-resistant gloves (e.g., nitrile).

3. Chemical Handling:

  • Dispense the chemical carefully to avoid generating dust or aerosols.

  • Keep the container tightly closed when not in use.

  • Avoid contact with skin and eyes.

  • Do not eat, drink, or smoke in the handling area.

4. Spill Management:

  • In case of a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand).

  • Collect the absorbed material into a suitable, closed container for disposal.

  • For larger spills, evacuate the area and follow emergency procedures.

Disposal Plan

Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection: Collect all waste material, including contaminated PPE and absorbent materials, in a clearly labeled, sealed container.

  • Waste Disposal: Dispose of the chemical waste through an approved hazardous waste disposal facility. Do not pour down the drain.[1]

  • Container Disposal: Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste.

Workflow for Safe Handling

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal cluster_emergency Emergency prep_ppe Don Appropriate PPE prep_eng Verify Engineering Controls (Fume Hood) prep_ppe->prep_eng handle_chem Handle Chemical in Fume Hood prep_eng->handle_chem handle_store Keep Container Sealed handle_chem->handle_store emergency_spill Spill Cleanup Protocol handle_chem->emergency_spill emergency_exposure First Aid Procedures handle_chem->emergency_exposure disp_collect Collect Waste in Labeled Container handle_store->disp_collect disp_dispose Dispose via Approved Waste Stream disp_collect->disp_dispose

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.